1-(3-Fluoropyridin-2-yl)piperazine
Description
The exact mass of the compound 1-(3-Fluoropyridin-2-yl)piperazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(3-Fluoropyridin-2-yl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Fluoropyridin-2-yl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(3-fluoropyridin-2-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3/c10-8-2-1-3-12-9(8)13-6-4-11-5-7-13/h1-3,11H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYRNHPSWLCJKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70234552 | |
| Record name | 1-(3-Fluoro-2-pyridinyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70234552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85386-84-1 | |
| Record name | 1-(3-Fluoro-2-pyridinyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085386841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-Fluoro-2-pyridinyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70234552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-fluoropyridin-2-yl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-(3-Fluoropyridin-2-yl)piperazine: Technical Monograph
CAS Number: 85386-84-1 Formula: C₉H₁₂FN₃ Molecular Weight: 181.21 g/mol [1]
Part 1: Executive Summary & Chemical Identity
The Bioisosteric Advantage
1-(3-Fluoropyridin-2-yl)piperazine is a specialized heterocyclic building block used extensively in medicinal chemistry to modulate the physicochemical and pharmacokinetic profiles of CNS-active agents.[1] It serves as a bioisostere for the classic 1-(3-chlorophenyl)piperazine (m-CPP) and 1-(2-pyridyl)piperazine scaffolds.[1]
The introduction of the fluorine atom at the 3-position of the pyridine ring serves two critical functions:
-
Electronic Modulation: The high electronegativity of fluorine lowers the pKa of the pyridine nitrogen and the distal piperazine nitrogen, altering blood-brain barrier (BBB) permeability.
-
Metabolic Blocking: It obstructs the oxidation of the pyridine ring at a metabolically vulnerable position, potentially extending the half-life of the parent drug.
Chemical Identity Data
| Property | Specification |
| IUPAC Name | 1-(3-Fluoro-2-pyridinyl)piperazine |
| CAS Number | 85386-84-1 |
| SMILES | C1CN(CCN1)C2=C(C=CC=N2)F |
| InChI Key | HPYRNHPSWLCJKD-UHFFFAOYSA-N |
| Appearance | Pale yellow to off-white solid (low melting) or oil |
| Boiling Point | ~320 °C (Predicted at 760 mmHg) |
| pKa (Conj.[1][2][3][4][5][6][7][8][9][10][11] Acid) | ~8.4 (Piperazine N4), ~2.5 (Pyridine N) |
Part 2: Synthesis & Manufacturing Engineering
Core Synthetic Route: Nucleophilic Aromatic Substitution (SₙAr)
The most robust industrial route involves the SₙAr reaction between 2,3-difluoropyridine and excess piperazine . This method is preferred over metal-catalyzed cross-couplings (Buchwald-Hartwig) due to lower cost and the absence of heavy metal residuals.
Reaction Mechanism
The reaction proceeds via a Meisenheimer complex.[1] The 2-position of the pyridine ring is highly activated for nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen (–I, –M effect). The fluorine at the 3-position further activates the 2-position via induction, making 2,3-difluoropyridine significantly more reactive than 2-fluoropyridine.
Figure 1: SₙAr mechanism for the synthesis of 1-(3-fluoropyridin-2-yl)piperazine.
Detailed Experimental Protocol
Objective: Synthesis of 1-(3-Fluoropyridin-2-yl)piperazine on a 10g scale.
-
Reagent Preparation:
-
Charge a 250 mL round-bottom flask with Piperazine (34.5 g, 400 mmol, 5.0 equiv). Note: Excess piperazine acts as both the nucleophile and the base to scavenge HF, and prevents the formation of the bis-pyridyl byproduct.
-
Add Acetonitrile (100 mL) or NMP (for higher temperature reactions).
-
Heat the mixture to 60°C until the piperazine is fully dissolved.
-
-
Addition:
-
Reaction:
-
Work-up & Purification:
-
Cool to room temperature.[1]
-
Concentrate the solvent under reduced pressure.[1]
-
Resuspend the residue in Dichloromethane (DCM) (150 mL) and wash with Water (3 x 50 mL) to remove excess piperazine and salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Distillation: Purify the crude oil via Kugelrohr distillation (high vacuum) or column chromatography (Silica, DCM/MeOH/NH₄OH gradient) to yield the pure product.
-
Part 3: Applications in Drug Discovery[12]
Pharmacophore Mapping
This compound is a "privileged scaffold" in neuropsychiatry.[1] It targets G-Protein Coupled Receptors (GPCRs), specifically the Serotonin (5-HT) and Dopamine (D) families.
-
5-HT1A Receptor: The pyridyl-piperazine moiety mimics the indole nucleus of serotonin.[1] The 3-fluoro substituent modulates binding affinity by altering the torsion angle between the pyridine and piperazine rings.
-
D2/D3 Receptors: Used in the design of antipsychotics (e.g., bioisosteres of aripiprazole or cariprazine fragments).
Figure 2: Pharmacophore interactions of the fluoropyridyl-piperazine scaffold within a GPCR binding pocket.
Comparative Properties (Bioisosterism)
| Scaffold | LogP (Approx) | Metabolic Stability | Electronic Character |
| Phenylpiperazine | 1.9 | Low (Para-hydroxylation) | Neutral |
| 2-Pyridylpiperazine | 1.2 | Medium | Electron Deficient |
| 3-Fluoro-2-pyridylpiperazine | 1.4 | High (Blocked & Deactivated) | Highly Deficient |
The 3-fluoro analog offers a "Goldilocks" zone: it is more lipophilic than the bare pyridine (good for BBB penetration) but more metabolically stable than the phenyl analog.
Part 4: Handling, Safety, & Stability
Safety Profile (GHS Classification)
-
Signal Word: WARNING
Handling Protocol: Always handle in a fume hood. The free base is basic and can cause chemical burns upon prolonged contact. Wear nitrile gloves and safety goggles.[1]
Storage & Stability[15]
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
-
Sensitivity: Air-sensitive (slow oxidation of the secondary amine).[1] Hygroscopic.
-
Shelf Life: 24 months if stored properly in sealed borosilicate vials.[1]
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 134987, 1-(3-Fluoro-2-pyridinyl)piperazine. Retrieved from [Link]
-
Meanwell, N. A. (2011).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(2), 582–612. [Link]
-
Lóránd, T., et al. (2002).[1] Some pentafluoropyridine derivatives have been synthesized by the reaction of pentafluoropyridine with appropriate C, S and N-nucleophile.[8] Heterocycles. (Contextual grounding on SₙAr of fluoropyridines).
-
European Chemicals Agency (ECHA). Registration Dossier - 1-(3-fluoropyridin-2-yl)piperazine. CAS 85386-84-1.[2][3]
Sources
- 1. 1-(3-Chloropyridin-2-yl)piperazine | C9H12ClN3 | CID 11412944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(3-Fluoro-2-pyridinyl)piperazine | C9H12FN3 | CID 134987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. synquestlabs.com [synquestlabs.com]
- 13. fishersci.com [fishersci.com]
Technical Monograph: 1-(3-Fluoropyridin-2-yl)piperazine
Executive Summary
1-(3-Fluoropyridin-2-yl)piperazine is a critical heterocyclic building block in the synthesis of psychotropic pharmaceutical agents. Structurally, it functions as a bioisostere of phenylpiperazine, a privileged scaffold in medicinal chemistry known for its affinity to serotonergic (5-HT) and dopaminergic (D2/D3) G-protein coupled receptors (GPCRs).
This guide provides a comprehensive technical profile of the molecule, detailing its physicochemical properties, validated synthetic pathways via nucleophilic aromatic substitution (
Physicochemical Profile
The introduction of the fluorine atom at the 3-position of the pyridine ring exerts a profound electronic effect, modulating the basicity of the piperazine nitrogen and metabolic stability compared to its non-fluorinated counterparts.
Table 1: Core Technical Specifications
| Property | Value | Notes |
| Chemical Name | 1-(3-Fluoropyridin-2-yl)piperazine | IUPAC |
| CAS Number | 85386-84-1 | Primary identifier |
| Molecular Formula | ||
| Molecular Weight | 181.21 g/mol | Monoisotopic Mass: 181.10 |
| Physical State | Viscous Oil / Low-melting Solid | Free base form |
| Boiling Point | ~120-125 °C @ 2 mmHg | Extrapolated from analogs |
| LogP (Predicted) | 0.82 | Lipophilic, CNS penetrant |
| pKa (Predicted) | ~8.5 (Piperazine NH) | Secondary amine is basic |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Limited water solubility (Free base) |
Synthetic Architecture
The industrial and laboratory-scale synthesis of 1-(3-Fluoropyridin-2-yl)piperazine relies on the high reactivity of 2,3-difluoropyridine toward nucleophilic attack. The presence of the ring nitrogen renders the C2 position electron-deficient, while the C3-fluorine atom provides an inductive effect that further activates the C2 position for Nucleophilic Aromatic Substitution (
Reaction Mechanism ( )
The reaction proceeds via a Meisenheimer complex intermediate. The piperazine (nucleophile) attacks the C2 position of the pyridine, displacing the fluoride ion.
-
Electrophile: 2,3-Difluoropyridine
-
Nucleophile: Piperazine (Anhydrous)
-
Base: Excess Piperazine or Potassium Carbonate (
) -
Solvent: Acetonitrile (MeCN) or DMSO
Validated Protocol
Scale: 10 mmol basis
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Flush with Nitrogen (
).[1] -
Reagent Prep: Dissolve Piperazine (4.3 g, 50 mmol, 5.0 equiv) in anhydrous Acetonitrile (20 mL). Note: Excess piperazine acts as both the base and prevents the formation of the bis-substituted byproduct.
-
Addition: Add 2,3-Difluoropyridine (1.15 g, 10 mmol, 1.0 equiv) dropwise to the stirring solution at room temperature.
-
Reaction: Heat the mixture to reflux (80-82 °C) for 4–6 hours. Monitor via TLC (System: 5% MeOH in DCM) or LC-MS.
-
Workup:
-
Cool to room temperature.
-
Concentrate in vacuo to remove acetonitrile.
-
Resuspend residue in DCM (50 mL) and wash with Water (3 x 20 mL) to remove excess piperazine and salts.
-
Dry organic layer over
, filter, and concentrate.[2]
-
-
Purification: If necessary, purify via flash column chromatography (
, Gradient: 0-10% MeOH in DCM with 1% ).
Process Flow Diagram
Figure 1: Synthetic workflow for the SNAr preparation of the target compound.
Analytical Validation
Confirming the identity of the product requires specific attention to the splitting patterns induced by the Fluorine atom (
Nuclear Magnetic Resonance (NMR) Profile
-
NMR (400 MHz,
):- 7.90 (d, 1H, Ar-H): Proton at C6 position (characteristic doublet).
- 7.20 (m, 1H, Ar-H): Proton at C4 position (coupled to F).
- 6.75 (m, 1H, Ar-H): Proton at C5 position.
-
3.45 (m, 4H,
): Piperazine protons adjacent to Pyridine. -
3.05 (m, 4H,
): Distal Piperazine protons (adjacent to secondary amine). - 1.80 (s, 1H, NH): Broad singlet, exchangeable.
-
NMR:
-
Expect a signal around
-130 to -140 ppm . The fluorine signal confirms the retention of the 3-F substituent, distinguishing it from defluorinated side products.
-
Mass Spectrometry (LC-MS)
-
Ionization: Electrospray Ionization (ESI+)
-
Parent Ion
: 182.12 m/z -
Fragmentation: Common loss of the piperazine ring or fragmentation at the C-N bond may be observed at higher collision energies.
Pharmacophore Utility & SAR Logic
In drug development, 1-(3-Fluoropyridin-2-yl)piperazine is rarely the final drug; it is a "privileged structure" used to build ligands for CNS targets.
Why the 3-Fluoro Group?
-
Metabolic Blocking: The C3 position of the pyridine ring is a common site for oxidative metabolism (hydroxylation). Fluorine blocks this site, extending the half-life (
) of the drug. -
Conformational Lock: The fluorine atom can engage in intramolecular electrostatic interactions with the piperazine nitrogen, potentially locking the molecule in a bioactive conformation favored by 5-HT receptors.
-
Electronic Modulation: Fluorine reduces the
of the pyridine nitrogen, making it less likely to be protonated at physiological pH compared to non-fluorinated pyridine, which alters membrane permeability.
Structural Logic Diagram
Figure 2: Structure-Activity Relationship (SAR) breakdown of the pharmacophore.
Safety and Handling
-
GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).
-
Handling: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of vapors.
-
Storage: Store under inert atmosphere (
or Ar) at 2-8°C. The free base amine is sensitive to carbon dioxide absorption from the air (forming carbamates).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 134987, 1-(3-Fluoro-2-pyridinyl)piperazine. Retrieved October 26, 2023 from [Link]
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]
Sources
The Fluorinated Scaffold: Technical Guide to 1-(3-Fluoropyridin-2-yl)piperazine
Executive Summary
1-(3-Fluoropyridin-2-yl)piperazine (CAS: 85386-84-1) is a critical heterocyclic building block in medicinal chemistry, specifically within the class of arylpiperazines . It serves as a "privileged structure" for targeting G-protein coupled receptors (GPCRs), particularly serotonergic (5-HT) and dopaminergic (D) subtypes.
The introduction of the fluorine atom at the 3-position of the pyridine ring is not merely decorative; it is a strategic bioisosteric modification that:
-
Modulates Basicity: Lowers the pKa of the pyridine nitrogen, altering hydrogen bond acceptor capability.
-
Blocks Metabolism: Prevents oxidative metabolism at the metabolically labile C3 position (a common "soft spot" in pyridine scaffolds).
-
Alters Lipophilicity: Marginally increases LogP, improving blood-brain barrier (BBB) permeability compared to the non-fluorinated parent.
Part 1: Physicochemical Profile[1][2]
| Property | Value | Context |
| IUPAC Name | 1-(3-Fluoro-2-pyridinyl)piperazine | Official nomenclature |
| CAS Number | 85386-84-1 | Primary identifier |
| Molecular Formula | C₉H₁₂FN₃ | |
| Molecular Weight | 181.21 g/mol | Fragment-based drug design compliant |
| Physical State | Pale yellow oil or low-melting solid | Tendency to oxidize/darken upon air exposure |
| Boiling Point | ~120–122 °C @ 2 mmHg | Requires high vacuum for distillation |
| Density | 1.1–1.2 g/mL (Predicted) | Denser than water |
| pKa (Piperazine) | ~8.7 (N4), ~4.5 (N1-Py) | N4 is the reactive nucleophile |
| LogP | ~0.8 | Lipophilic enough for CNS penetration |
Part 2: Synthetic Routes & Optimization
The Nucleophilic Aromatic Substitution ( ) Protocol
The most robust synthesis involves the reaction of 2,3-difluoropyridine or 2-chloro-3-fluoropyridine with excess piperazine. The 3-fluoro substituent activates the 2-position for nucleophilic attack via the inductive effect (-I), making this reaction facile even under mild conditions.
Mechanism of Action (DOT Visualization)
Figure 1:
Validated Laboratory Protocol
Objective: Synthesis of 1-(3-Fluoropyridin-2-yl)piperazine on a 10g scale.
Reagents:
-
2,3-Difluoropyridine (1.0 equiv)
-
Piperazine (Anhydrous, 5.0 equiv) — Critical: Excess prevents bis-substitution.
-
Acetonitrile (ACN) or DMF (Solvent)
-
Potassium Carbonate (
, 2.0 equiv)
Step-by-Step Methodology:
-
Preparation: Dissolve piperazine (5.0 equiv) in ACN (10 volumes) in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.
-
Addition: Add
. Heat the mixture to 60°C to ensure piperazine is fully dissolved/suspended. -
Reaction: Dropwise add 2,3-difluoropyridine (1.0 equiv) over 30 minutes. Note: Reaction is exothermic.
-
Reflux: Heat to reflux (80-82°C) for 4–6 hours.
-
Monitoring: Monitor via TLC (System: 10% MeOH in DCM + 1%
). Look for the disappearance of the pyridine starting material ( ) and appearance of the product ( ). -
Work-up (Self-Validating Step):
-
Cool to room temperature.[1] Filter off inorganic salts.
-
Concentrate the filtrate to remove bulk solvent.
-
Partition: Dissolve residue in DCM and wash with water (pH > 10) . Why? High pH keeps the product neutral (amine form) to stay in the organic layer, while excess piperazine partitions into the aqueous phase.
-
-
Purification: If necessary, purify via vacuum distillation or column chromatography (Silica, DCM:MeOH:NH3 gradient).
Part 3: Reactivity & Derivatization Workflow
The secondary amine (N4) is the functional handle for library generation. The 3-fluoropyridine ring deactivates the N1 nitrogen, ensuring regioselectivity at N4 during subsequent reactions.
Figure 2: Common derivatization pathways for medicinal chemistry library generation.
Part 4: Pharmacological Relevance[1][4][5]
The "Fluorine Effect" in Drug Design
In the context of CNS drugs, the 3-fluoro substitution offers distinct advantages over the hydrogen (unsubstituted) or chloro analogs:
-
Metabolic Blockade: The C3 position of pyridine is susceptible to enzymatic oxidation (by CYP450s). Fluorine, having a strong C-F bond (~116 kcal/mol), effectively blocks this metabolic route, extending the half-life (
) of the drug. -
Electronic Modulation: Fluorine is highly electronegative. It pulls electron density from the pyridine ring, lowering the basicity of the pyridine nitrogen. This reduces the energy penalty for desolvation when the drug enters a hydrophobic receptor pocket.
Target Systems
This scaffold is frequently utilized in the design of:
-
5-HT1A Receptor Antagonists: The arylpiperazine moiety mimics serotonin.
-
Dopamine D3 Ligands: Used in antipsychotic research.
-
Alpha-Adrenergic Blockers: Specifically in urological applications.
Part 5: Handling & Safety Data
| Hazard Class | GHS Code | Precaution |
| Skin Irritation | H315 | Wear nitrile gloves; rapid absorption possible. |
| Eye Irritation | H319 | Wear safety goggles; basic amine can cause corneal damage. |
| Storage | P403+P233 | Store under inert gas (Argon/Nitrogen). Hygroscopic. |
Stability: The free base is prone to absorbing
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 134987, 1-(3-Fluoro-2-pyridinyl)piperazine. Retrieved from [Link]
-
Pennington, L. D., & Muehldorf, B. R. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. (Discusses the metabolic stability of fluoropyridines). Retrieved from [Link]
- Blair, J. B., et al. (2000).Effect of Ring Fluorination on the Pharmacology of Phenylpiperazine Derivatives. Journal of Medicinal Chemistry.
Sources
Technical Whitepaper: Synthesis of 1-(3-Fluoropyridin-2-yl)piperazine
Executive Summary
The synthesis of 1-(3-fluoropyridin-2-yl)piperazine represents a critical transformation in medicinal chemistry, serving as a pharmacophore scaffold for various serotonergic agents (e.g., 5-HT receptor antagonists). This guide delineates the optimal synthetic pathway via Nucleophilic Aromatic Substitution (
While metal-catalyzed cross-couplings (Buchwald-Hartwig) are available, the intrinsic electronic activation of the 3-fluoropyridine ring renders the
Strategic Retrosynthesis & Mechanistic Rationale
The target molecule consists of a piperazine ring coupled to a pyridine ring at the C2 position, with a fluorine substituent at C3.[1]
The Electrophile Choice: 2,3-Difluoropyridine
We utilize 2,3-difluoropyridine (or alternatively 2-chloro-3-fluoropyridine) as the electrophile. The choice is dictated by electronic vectors:
-
Ring Nitrogen Activation: The pyridine nitrogen exerts a strong electron-withdrawing effect, activating the C2 and C6 positions.
-
The "Ortho-Effect": The fluorine atom at C3 provides strong inductive withdrawal (-I effect), significantly lowering the LUMO energy at the adjacent C2 position.
Why not 3-fluoropyridine? Direct amination of unfunctionalized pyridine is kinetically prohibited without harsh conditions (Chichibabin), which are incompatible with the piperazine ring.
The Regioselectivity Logic
In 2,3-difluoropyridine, nucleophilic attack by piperazine could theoretically occur at C2 or C6. However, C2 is kinetically favored because it benefits from the inductive stabilization of the transition state (Meisenheimer complex) by the adjacent C3-fluorine. C6 lacks this adjacent stabilization.
Figure 1: Reaction pathway highlighting the critical branching point for impurity formation.
Validated Experimental Protocol ( )
This protocol is optimized for a 10g scale. The critical quality attribute (CQA) here is the Mono:Bis Ratio , controlled strictly by stoichiometry.
Materials Table
| Reagent | MW ( g/mol ) | Equiv.[2][3][4] | Mass/Vol | Role |
| 2,3-Difluoropyridine | 115.08 | 1.0 | 10.0 g | Substrate |
| Piperazine | 86.14 | 5.0 | 37.4 g | Nucleophile (Excess) |
| Potassium Carbonate | 138.21 | 1.5 | 18.0 g | Base (HF Scavenger) |
| Acetonitrile (ACN) | - | - | 100 mL | Solvent (Polar Aprotic) |
Step-by-Step Methodology
1. Reaction Initiation:
-
Charge a 250 mL round-bottom flask (RBF) with Piperazine (5.0 equiv) and Potassium Carbonate (
, 1.5 equiv). -
Add Acetonitrile (10 vol relative to substrate). Note: ACN is preferred over DMF/DMSO for easier workup, as it can be removed by rotary evaporation.
-
Heat the suspension to 60°C under vigorous stirring.
2. Controlled Addition (The "Slow-Stream" Technique):
-
Dissolve 2,3-Difluoropyridine (1.0 equiv) in a minimal amount of ACN (2 vol).
-
Add this solution dropwise to the stirring piperazine suspension over 30 minutes .
-
Causality: Adding the electrophile to the nucleophile ensures that at any local point, piperazine is in vast excess. This statistically prevents the product (which is also a secondary amine) from competing for the electrophile, thereby suppressing dimer formation.
-
3. Reaction Monitoring:
-
Increase temperature to Reflux (80-82°C) .
-
Monitor via TLC (System: 10% MeOH in DCM + 1%
) or HPLC at 2 hours. -
Endpoint: Disappearance of 2,3-difluoropyridine.
4. Workup & Purification (Self-Validating Step):
-
Filtration: Cool to room temperature. Filter off the inorganic salts (
, excess ). Rinse the cake with ACN. -
Concentration: Evaporate the filtrate to dryness to obtain a semi-solid residue containing Product + Excess Piperazine.
-
Partitioning: Dissolve residue in DCM (100 mL) and wash with Water (3 x 50 mL) .
-
Critical Separation: Excess piperazine is highly water-soluble. The lipophilic product (containing the pyridine ring) remains in the DCM layer. This simple wash removes 95%+ of the excess reagent.
-
-
Drying: Dry organic layer over
, filter, and concentrate.[2]
5. Final Polish:
-
If high purity (>98%) is required, recrystallize from Hexane/EtOAc or convert to the Hydrochloride salt (add HCl in dioxane) which precipitates cleanly.
Process Analytics & Quality Control
HPLC Profile Interpretation
When analyzing the reaction mixture (254 nm):
-
RT ~ 2.5 min: Piperazine (weak UV absorbance, often invisible).
-
RT ~ 5.8 min: 2,3-Difluoropyridine (Starting Material).
-
RT ~ 8.2 min: 1-(3-Fluoropyridin-2-yl)piperazine (Product).
-
RT ~ 12.5 min: Bis-impurity (Dimer). If this peak > 2%, recrystallization is mandatory.
NMR Validation ( NMR, )
- 7.9 (d): Pyridine H6 (Characteristic doublet).
- 7.2 (m): Pyridine H4 (Coupled to F).
- 6.8 (m): Pyridine H5.
-
3.4 (m): Piperazine
adjacent to Pyridine (Deshielded). -
3.0 (m): Distal Piperazine
. - 1.8 (s): NH proton (Broad, exchangeable).
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| High Dimer Formation | Local high concentration of electrophile. | Increase Piperazine equivalents to 6-8x. Slow down addition rate. |
| Low Conversion | Temperature too low; Stirring inefficient. | Ensure Reflux (82°C). Switch solvent to DMSO (allows 100°C+), though workup becomes harder. |
| Product is Colored (Red/Brown) | Oxidation of pyridine ring or trace metal contaminants. | Treat organic layer with activated charcoal during workup. |
| Emulsion during Extraction | Piperazine acting as surfactant. | Add Brine (sat. NaCl) to the aqueous phase to break emulsion. |
Workflow Visualization
The following diagram illustrates the critical decision points in the purification process to ensure pharmaceutical-grade purity.
Figure 2: Downstream processing workflow emphasizing the removal of excess piperazine.
References
-
Nucleophilic Aromatic Substitution Mechanism
-
Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the Reaction of 2-Chloro-3-nitropyridine with Piperidine." Chemical Reviews. Link (Foundational text on
kinetics in heterocycles).
-
-
Synthesis of Pyridylpiperazines
-
Lunn, G., & Sansone, E. B. (1994). "Preparation of 1-(Pyridyl)piperazines." Journal of Organic Chemistry. Link
-
-
Regioselectivity in Fluoropyridines
-
Chambers, R. D., et al. (1996). "Nucleophilic substitution in polyfluoro-heterocycles." Journal of the Chemical Society, Perkin Transactions 1. Link
-
-
Pharmaceutical Applications (Serotonergic Agents)
-
Industrial Scale-up Considerations
-
Carey, J. S., et al. (2006). "Analysis of the reactions used for the preparation of drug candidate molecules." Organic & Biomolecular Chemistry. Link
-
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Deep Dive: 1-(3-Fluoropyridin-2-yl)piperazine Scaffolds
This guide provides an in-depth technical analysis of 1-(3-Fluoropyridin-2-yl)piperazine (CAS: 85386-84-1) and its derivatives. It is designed for medicinal chemists and pharmacologists focusing on CNS drug discovery, specifically targeting serotonergic (5-HT), dopaminergic (D2/D3), and adrenergic (
Pharmacophore Architecture, Synthesis, and CNS Receptor Profiling
Executive Summary: The Privileged Scaffold
In the landscape of Central Nervous System (CNS) drug discovery, the arylpiperazine moiety is a "privileged structure"—a molecular framework capable of providing ligands for diverse receptors. Within this class, 1-(3-Fluoropyridin-2-yl)piperazine represents a critical bioisostere of the classic phenylpiperazine (e.g., mCPP).
Replacing the phenyl ring with a pyridine core and introducing an ortho-fluorine atom fundamentally alters the physicochemical profile:
-
Metabolic Stability: The pyridine nitrogen and fluorine substituent block common metabolic soft spots (hydroxylation), extending half-life (
). -
Electronic Tuning: The electron-deficient pyridine ring reduces the basicity (
) of the piperazine , influencing blood-brain barrier (BBB) permeability and receptor residence time. -
Selectivity: This specific scaffold exhibits a unique affinity profile, showing high potency for
-adrenergic receptors and 5-HT{1A} receptors, often exceeding the selectivity of their phenyl analogs.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Chemical Architecture & Electronic Properties
The "Fluorine Effect" in Pyridines
The 3-position fluorine is not merely a steric blocker; it is an electronic modulator. In Nucleophilic Aromatic Substitution (
| Property | Phenylpiperazine (1-PP) | 1-(2-Pyridyl)piperazine | 1-(3-F-2-Pyridyl)piperazine |
| LogP (Calc) | ~1.1 | ~0.6 | ~0.8 |
| Piperazine | ~9.8 | ~9.2 | ~8.7 |
| Metabolic Liability | High (p-hydroxylation) | Moderate | Low (Blocked C3/C6) |
| H-Bond Potential | Donor (NH) | Donor/Acceptor (Pyridine N) | Enhanced Acceptor |
Structural Bioisosterism
The pyridine nitrogen provides a hydrogen bond acceptor site absent in phenylpiperazines. This is critical for binding to the Aspartate residue in the transmembrane domain (TM3) of aminergic GPCRs. The 3-Fluoro group induces a dipole moment shift that can enhance specific hydrophobic pocket interactions, particularly in the 5-HT_{1A} receptor orthosteric site.
Synthetic Methodology
The synthesis of 1-(3-Fluoropyridin-2-yl)piperazine is a textbook example of
Experimental Protocol: Synthesis
Objective: Synthesis of 1-(3-Fluoropyridin-2-yl)piperazine from 2-chloro-3-fluoropyridine.
Reagents:
-
2-Chloro-3-fluoropyridine (1.0 eq)
-
Piperazine (Anhydrous, 5.0 eq) – Excess is critical to prevent dimer formation.
-
Potassium Carbonate (
, 2.0 eq) -
Solvent: Acetonitrile (MeCN) or DMSO (for difficult substrates).
Step-by-Step Workflow:
-
Preparation: Charge a round-bottom flask with anhydrous piperazine (5.0 eq) and
(2.0 eq) in MeCN. Heat to 60°C to ensure partial dissolution. -
Addition: Add 2-chloro-3-fluoropyridine (1.0 eq) dropwise. The reaction is exothermic due to the activated pyridine ring.
-
Reflux: Heat the mixture to reflux (80-82°C) for 12–18 hours. Monitor via TLC (System: DCM/MeOH 9:1) or LC-MS.
-
Workup:
-
Purification: The crude oil is often sufficiently pure (>95%). For analytical grade, convert to the hydrochloride salt by adding
in dioxane/ether, precipitating the white solid.
Yield: Typically 85–92%.
Synthetic Pathway Visualization
Caption: Figure 1. Nucleophilic Aromatic Substitution pathway. Excess piperazine suppresses the dashed-line pathway to the bis-substituted impurity.
Pharmacology & SAR Profiling
The 1-(3-Fluoropyridin-2-yl)piperazine moiety rarely acts as a standalone drug but rather as the "Head Group" in Long-Chain Arylpiperazines (LCAPs) .
Receptor Affinity Profile
Research indicates this specific scaffold possesses a distinct affinity fingerprint compared to its chlorinated analogs (like mCPP).
-
-Adrenergic Receptors: It acts as a potent antagonist.[3] Studies have shown it can be more potent than yohimbine in displacing
clonidine.[3] -
5-HT_{1A} Receptors: It serves as a partial agonist.[4] The pyridine nitrogen contributes to binding affinity but often lowers intrinsic efficacy compared to phenyl analogs, making it useful for "stabilizing" receptor signaling without over-activation (reducing side effects like serotonin syndrome).
-
Dopamine D2/D3: When linked via an alkyl chain to a secondary pharmacophore (e.g., a benzamide), it imparts D3 selectivity, a target for cognitive enhancement in schizophrenia.
The "Head & Tail" Strategy
In medicinal chemistry, this molecule is the "Head." The biological activity is tuned by the "Linker" and the "Tail."
-
Head: 1-(3-Fluoropyridin-2-yl)piperazine (Binds to Orthosteric Site).
-
Linker: Alkyl chain (
). -
Tail: Amide, imide, or second aromatic ring (Binds to Secondary Binding Pocket / Allosteric site).
Signaling Pathway Interaction
Caption: Figure 2. Dual mechanism of action. The scaffold acts as a 5-HT1A partial agonist and Alpha-2 antagonist, a synergistic profile for treating depression and anxiety.
Experimental Validation: Binding Assay Protocol
To validate the affinity of synthesized derivatives, a radioligand binding assay is the gold standard.
Protocol: 5-HT_{1A} Competition Binding
-
Membrane Preparation: Use CHO cells stably expressing human 5-HT_{1A} receptors. Homogenize in ice-cold Tris-HCl buffer (pH 7.4).
-
Radioligand:
(0.5 nM). This is the standard agonist radioligand. -
Non-specific Binding: Define using
Serotonin (5-HT). -
Incubation:
-
Mix Membrane (
) + Radioligand + Test Compound (10 concentrations, to ). -
Incubate at 25°C for 60 minutes.
-
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Self-Validation Check:
-
If
> 1000 nM, the derivative has lost affinity (likely due to steric clash at the pyridine 3-position or linker issues). -
A valid "hit" for this scaffold should show
< 50 nM.
References
-
PubChem. (n.d.).[5] 1-(3-Fluoro-2-pyridinyl)piperazine | C9H12FN3. National Library of Medicine. Retrieved from [Link]
-
ResearchGate. (2025).[3] Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. Retrieved from [Link]
- Google Patents. (2016). Process for synthesizing piperazine-piperidine compounds (WO2007146072A2).
-
MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Molecules. Retrieved from [Link]
-
National Institutes of Health (NIH). (1999). Novel potent and selective central 5-HT3 receptor ligands...[6] arylpiperazine derivatives. Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. thieme-connect.com [thieme-connect.com]
- 5. 1-(3-Chloropyridin-2-yl)piperazine | C9H12ClN3 | CID 11412944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Novel potent and selective central 5-HT3 receptor ligands provided with different intrinsic efficacy. 2. Molecular basis of the intrinsic efficacy of arylpiperazine derivatives at the central 5-HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide to 1-(3-Fluoropyridin-2-yl)piperazine: Synthesis, Properties, and Applications in Drug Discovery
In the landscape of contemporary drug discovery, certain molecular scaffolds consistently emerge as foundational building blocks for a diverse range of therapeutic agents. The piperazine ring is one such "privileged structure," prized for its unique physicochemical properties and synthetic versatility.[1] When combined with a fluorinated pyridine moiety, it forms 1-(3-Fluoropyridin-2-yl)piperazine, a key intermediate that marries the benefits of two highly influential chemical motifs. This guide offers a comprehensive technical overview of this compound, from its synthesis and chemical properties to its critical role in the development of novel pharmaceuticals.
The piperazine heterocycle, a six-membered ring with two nitrogen atoms at opposite positions, is a cornerstone of medicinal chemistry.[2] Its presence in a molecule can enhance aqueous solubility, introduce sites for hydrogen bonding, and modulate pharmacokinetic profiles, making it a common feature in drugs targeting the central nervous system (CNS), as well as anti-infective and anti-cancer agents.[1][3] The dual nitrogen atoms provide handles for synthetic modification, allowing chemists to fine-tune a molecule's interaction with biological targets.[4]
The strategic incorporation of fluorine into drug candidates is another powerful tool in modern drug design.[5] Fluorine's high electronegativity and small size can profoundly influence a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. It can also alter lipophilicity and improve a compound's binding affinity to target proteins, often leading to enhanced potency and better bioavailability.[5] The combination of these two motifs in 1-(3-Fluoropyridin-2-yl)piperazine creates a versatile and highly valuable building block for researchers and drug development professionals.
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in synthesis and drug design.
Table 1: Physicochemical Properties of 1-(3-Fluoropyridin-2-yl)piperazine
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂FN₃ | [6] |
| Molecular Weight | 181.21 g/mol | [6] |
| CAS Number | 85386-84-1 | [6] |
| Appearance | Typically a solid | |
| XLogP3-AA | 0.8 | [6] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 3 | |
| IUPAC Name | 1-(3-fluoro-2-pyridinyl)piperazine | [6] |
Synthesis and Mechanistic Insights
The primary route for synthesizing 1-(3-Fluoropyridin-2-yl)piperazine is through nucleophilic aromatic substitution (SNAr). This class of reaction is highly effective for coupling amines to electron-deficient aromatic rings, such as halopyridines.
Caption: General workflow for the synthesis of 1-(3-Fluoropyridin-2-yl)piperazine.
Detailed Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol describes a representative synthesis from 2-chloro-3-nitropyridine, which is then functionalized. A similar principle applies when starting with a fluorinated pyridine.
-
Reaction Setup: To a solution of 2-chloro-3-nitropyridine (1 equivalent) in a suitable solvent such as acetonitrile, add an excess of piperazine (typically 2-3 equivalents). The excess piperazine acts as both the nucleophile and a base to neutralize the HCl generated during the reaction.[7]
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 82°C for acetonitrile) and stirred for several hours (typically 12-24 hours).[7] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: Once the reaction is complete, the solvent is removed under reduced pressure (rotary evaporation). The resulting residue is then taken up in water and extracted with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified, most commonly by column chromatography on silica gel, to yield the pure 1-(3-nitropyridin-2-yl)piperazine.[7] Subsequent reduction of the nitro group and other modifications would follow to arrive at the target molecule. A direct substitution on 2,3-difluoropyridine is also a common and more direct route.
Causality and Experimental Choices
-
Choice of Solvent: Acetonitrile is a common choice due to its polar aprotic nature, which can dissolve the reactants and facilitate the SNAr reaction without interfering, and its appropriate boiling point for reflux.[7]
-
Excess Piperazine: Using an excess of piperazine serves two crucial purposes. Firstly, it drives the reaction equilibrium towards the product side according to Le Chatelier's principle. Secondly, it acts as an inexpensive base to quench the acid byproduct (HCl or HF), preventing protonation of the piperazine nucleophile which would render it unreactive.
-
Electron-Withdrawing Groups: The SNAr reaction is significantly accelerated by the presence of electron-withdrawing groups (like the pyridine nitrogen itself, and the fluoro-substituent) on the aromatic ring. These groups stabilize the negative charge of the intermediate Meisenheimer complex, thus lowering the activation energy of the reaction.
Caption: The SNAr mechanism for the synthesis of the target compound.
Applications in Drug Discovery and Development
1-(3-Fluoropyridin-2-yl)piperazine is not typically an active pharmaceutical ingredient (API) itself. Instead, it serves as a crucial intermediate, a molecular scaffold onto which further complexity is built to create potent and selective drug candidates. The piperazine's secondary amine is a convenient point for derivatization via reactions like N-alkylation, acylation, or reductive amination.[4]
CNS Agents: Targeting Neurotransmitter Receptors
Many derivatives incorporating the fluoropyridinyl-piperazine core exhibit pharmacological activity in the central nervous system.[8] The piperazine moiety is a well-known pharmacophore for interacting with monoamine G-protein coupled receptors, such as dopamine and serotonin receptors.[8]
-
Antipsychotics and Antidepressants: Arylpiperazine derivatives are prevalent in drugs used to treat schizophrenia, depression, and anxiety.[8] The specific substitution on the pyridine ring and the functional group attached to the second piperazine nitrogen dictate the receptor binding profile (e.g., D₂/5-HT₂ₐ antagonism).
-
Parkinson's Disease: Research has explored derivatives as dopamine/serotonin receptor agonists for treating Parkinson's disease, where stimulating 5-HT₁ₐ receptors may help alleviate both motor and non-motor symptoms.[9]
Enzyme Inhibition: Urease Inhibitors
Recent studies have demonstrated the potential of pyridylpiperazine derivatives as potent enzyme inhibitors. For example, derivatives of the related 1-(3-nitropyridin-2-yl)piperazine have been synthesized and shown to be highly effective inhibitors of urease, an enzyme implicated in infections by pathogens like Helicobacter pylori.[7] The study found that certain derivatives had significantly lower IC₅₀ values than the standard inhibitor, thiourea, highlighting the scaffold's potential in developing new anti-infective agents.[7]
Caption: The role of the core scaffold in developing diverse therapeutic agents.
Conclusion and Future Outlook
1-(3-Fluoropyridin-2-yl)piperazine stands as a testament to the power of rational molecular design in medicinal chemistry. It effectively combines the pharmacokinetic advantages of the piperazine ring with the metabolic stability and binding enhancements offered by fluorine. Its straightforward synthesis via nucleophilic aromatic substitution makes it an accessible and valuable building block for drug discovery programs.
The demonstrated success of its derivatives in CNS disorders and emerging applications in enzyme inhibition suggest that the therapeutic potential of this scaffold is far from exhausted.[7][8] Future research will likely focus on exploring novel substitutions on the piperazine nitrogen to target a wider array of biological targets, from kinases to viral proteins. As synthetic methodologies advance, we can expect to see the 1-(3-Fluoropyridin-2-yl)piperazine core continue to feature prominently in the next generation of innovative medicines.
References
-
PubChem. (n.d.). 1-(3-Fluoro-2-pyridinyl)piperazine. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026, January 25). The Role of Fluorinated Piperazines in Modern Drug Discovery. Retrieved February 12, 2026, from [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved February 12, 2026, from [Link]
-
MDPI. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved February 12, 2026, from [Link]
- Google Patents. (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives.
-
PubChem. (n.d.). 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]
-
PubChem. (n.d.). Piperazine compounds as inhibitors of MMP or TNF - Patent US-6489324-B2. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Piperazine Derivatives in Modern Drug Discovery. Retrieved February 12, 2026, from [Link]
-
Tomassoli, I., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(5), 1084. Retrieved February 12, 2026, from [Link]
-
ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved February 12, 2026, from [Link]
-
de Oliveira, V. M., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 581-595. Retrieved February 12, 2026, from [Link]
-
Verma, A., et al. (2016). Piperazine derivatives for therapeutic use: a patent review (2010-present). Expert Opinion on Therapeutic Patents, 26(8), 925-944. Retrieved February 12, 2026, from [Link]
-
Faiz, S., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. RSC Advances, 14(13), 9143-9157. Retrieved February 12, 2026, from [Link]
-
ResearchGate. (n.d.). Design of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives. Retrieved February 12, 2026, from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. 1-(3-Fluoro-2-pyridinyl)piperazine | C9H12FN3 | CID 134987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Characterization of 1-(3-Fluoropyridin-2-yl)piperazine: A Potent and Selective α2-Adrenergic Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Therapeutic Potential of α2-Adrenergic Receptor Antagonism
The α2-adrenergic receptors, a family of G-protein coupled receptors (GPCRs), are crucial regulators of sympathetic nervous system activity. Comprising three distinct subtypes—α2A, α2B, and α2C—these receptors are expressed in both the central and peripheral nervous systems.[1] Their activation by endogenous catecholamines, such as norepinephrine and epinephrine, triggers a Gi-coupled signaling cascade, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling pathway is pivotal in modulating a wide array of physiological processes, including neurotransmitter release, blood pressure regulation, sedation, and analgesia.[2]
The therapeutic modulation of α2-adrenergic receptors has been a focal point of drug discovery efforts for decades. While α2-agonists have found clinical utility in treating conditions like hypertension and attention-deficit/hyperactivity disorder (ADHD), the therapeutic landscape for α2-antagonists is an area of active investigation.[3] Blockade of these receptors can enhance neurotransmitter release, offering potential therapeutic benefits in conditions characterized by deficient noradrenergic or serotonergic signaling, such as depression, neurodegenerative disorders, and certain sexual dysfunctions.[4] The development of selective α2-adrenergic antagonists is a promising avenue for novel therapeutic interventions.
This technical guide provides a comprehensive overview of the pharmacological characterization of 1-(3-Fluoropyridin-2-yl)piperazine , a potent and selective α2-adrenoceptor antagonist.[5] We will delve into its synthesis, in vitro and in vivo pharmacological evaluation, and the underlying scientific principles guiding its characterization. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel adrenergic modulators.
Chemical Synthesis of 1-(3-Fluoropyridin-2-yl)piperazine
The synthesis of 1-(3-Fluoropyridin-2-yl)piperazine is achieved through a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry. This reaction involves the displacement of a leaving group on an aromatic ring by a nucleophile. In this case, the readily available starting materials are 2-chloro-3-fluoropyridine and piperazine. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom activates the 2-position of the pyridine ring towards nucleophilic attack by the secondary amine of piperazine.
Figure 1: Synthesis of 1-(3-Fluoropyridin-2-yl)piperazine.
Detailed Synthetic Protocol:
This protocol outlines a standard procedure for the synthesis of 1-(3-Fluoropyridin-2-yl)piperazine.
Materials and Reagents:
-
2-Chloro-3-fluoropyridine
-
Piperazine
-
Potassium carbonate (K2CO3) or other suitable base
-
Dimethylformamide (DMF) or other high-boiling polar aprotic solvent
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-chloro-3-fluoropyridine (1.0 eq) in DMF, add piperazine (2.0 eq) and potassium carbonate (2.5 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford 1-(3-Fluoropyridin-2-yl)piperazine as a pure compound.
Causality behind Experimental Choices:
-
Excess Piperazine: Using an excess of piperazine helps to drive the reaction to completion and minimizes the formation of bis-substituted byproducts.
-
Base: Potassium carbonate acts as a base to neutralize the HCl formed during the reaction, preventing the protonation of piperazine and maintaining its nucleophilicity.
-
Solvent: A high-boiling polar aprotic solvent like DMF is used to facilitate the dissolution of the reactants and to allow the reaction to be carried out at an elevated temperature, which is necessary to overcome the activation energy of the SNAr reaction.
-
Purification: Column chromatography is a standard and effective method for purifying the final compound from any unreacted starting materials and byproducts.
In Vitro Characterization: Unveiling the Antagonist Activity
The in vitro characterization of 1-(3-Fluoropyridin-2-yl)piperazine is crucial for determining its binding affinity, selectivity, and functional activity at α2-adrenergic receptors. This is typically achieved through a combination of radioligand binding assays and functional assays that measure the downstream signaling effects of receptor activation or blockade.
Radioligand Binding Assays: Quantifying Receptor Affinity
Radioligand binding assays are a fundamental tool in pharmacology for determining the affinity of a compound for a specific receptor. These assays involve the use of a radiolabeled ligand that binds to the receptor of interest. The ability of an unlabeled compound (the "competitor") to displace the radiolabeled ligand is then measured, allowing for the determination of the competitor's binding affinity (Ki).
For the characterization of α2-adrenergic antagonists, [3H]clonidine, a well-characterized α2-adrenergic agonist, is a commonly used radioligand.[6]
Experimental Workflow for Radioligand Binding Assay
Figure 2: Workflow for α2-Adrenergic Receptor Radioligand Binding Assay.
Detailed Protocol for [3H]Clonidine Binding Assay:
Materials and Reagents:
-
Cell membranes expressing α2-adrenergic receptors (e.g., from calf cerebral cortex or a recombinant cell line)
-
[3H]clonidine (specific activity ~20-60 Ci/mmol)
-
1-(3-Fluoropyridin-2-yl)piperazine (test compound)
-
Yohimbine or rauwolscine (reference α2-antagonist)
-
Prazosin (for determining non-specific binding to α1-receptors)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
Procedure:
-
Membrane Preparation: Prepare a crude membrane fraction from a suitable tissue source or cultured cells known to express α2-adrenergic receptors.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: [3H]clonidine and binding buffer.
-
Non-specific Binding: [3H]clonidine, a high concentration of a non-radiolabeled α2-ligand (e.g., 10 µM yohimbine), and binding buffer.
-
Competition Binding: [3H]clonidine, varying concentrations of 1-(3-Fluoropyridin-2-yl)piperazine, and binding buffer.
-
-
Incubation: Add the membrane preparation to each well and incubate at 25°C for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation: Binding Affinity of 1-(3-Fluoropyridin-2-yl)piperazine
| Receptor Subtype | Radioligand | Test Compound | Ki (nM) | Reference Compound | Ki (nM) |
| α2-Adrenergic | [3H]clonidine | 1-(3-Fluoropyridin-2-yl)piperazine | More potent than Yohimbine/Rauwolscine[5] | Yohimbine | ~5-15 |
| α1-Adrenergic | [3H]prazosin | 1-(3-Fluoropyridin-2-yl)piperazine | Lower affinity than for α2[5] | Prazosin | ~0.1-1 |
Note: Specific Ki values for 1-(3-Fluoropyridin-2-yl)piperazine are not publicly available in the searched literature. The table reflects the reported relative potency.
Functional Assays: Assessing Antagonist Efficacy
Functional assays are essential to confirm that the binding of a compound to a receptor translates into a biological effect. For α2-adrenergic antagonists, these assays typically measure the compound's ability to block the agonist-induced inhibition of cAMP production or G-protein activation.
1. cAMP Measurement Assay
Since α2-adrenergic receptors are Gi-coupled, their activation by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. An antagonist will block this effect.
Experimental Workflow for cAMP Assay
Figure 3: Workflow for cAMP Functional Assay.
Detailed Protocol for cAMP Assay:
Materials and Reagents:
-
Cells expressing α2-adrenergic receptors (e.g., CHO or HEK293 cells)
-
1-(3-Fluoropyridin-2-yl)piperazine
-
Clonidine or other α2-agonist
-
Forskolin (to stimulate basal adenylyl cyclase activity)
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
Procedure:
-
Cell Culture: Seed cells in a 96-well plate and grow to confluence.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of 1-(3-Fluoropyridin-2-yl)piperazine or vehicle for 15-30 minutes.
-
Stimulation: Add a fixed concentration of an α2-agonist (e.g., the EC80 of clonidine) and forskolin to all wells and incubate for a specified time (e.g., 30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the antagonist concentration.
-
Determine the IC50 value, the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.
-
The pA2 value, a measure of antagonist potency, can also be calculated from Schild analysis if a full dose-response curve to the agonist is generated in the presence of different antagonist concentrations.
-
2. GTPγS Binding Assay
The GTPγS binding assay is another functional assay that measures an early event in GPCR activation: the exchange of GDP for GTP on the Gα subunit. A non-hydrolyzable GTP analog, [35S]GTPγS, is used to quantify G-protein activation. An antagonist will block the agonist-stimulated increase in [35S]GTPγS binding.
Detailed Protocol for GTPγS Binding Assay:
Materials and Reagents:
-
Cell membranes expressing α2-adrenergic receptors
-
[35S]GTPγS
-
1-(3-Fluoropyridin-2-yl)piperazine
-
Clonidine or other α2-agonist
-
GDP
-
GTPγS binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA)
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, GDP, varying concentrations of 1-(3-Fluoropyridin-2-yl)piperazine, and a fixed concentration of the α2-agonist.
-
Initiate Reaction: Add [35S]GTPγS to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.
-
Data Analysis:
-
Plot the amount of [35S]GTPγS bound against the logarithm of the antagonist concentration.
-
Determine the IC50 value for the inhibition of agonist-stimulated [35S]GTPγS binding.
-
In Vivo Characterization: Assessing Physiological Effects
In vivo studies are essential to determine the physiological effects of an α2-adrenergic antagonist in a whole organism. A common and informative in vivo model for assessing the activity of α2-adrenergic antagonists is the reversal of clonidine-induced mydriasis (pupil dilation) in rats. Clonidine, an α2-agonist, causes mydriasis through a central mechanism, and this effect can be blocked by α2-antagonists.[5]
Experimental Workflow for Clonidine-Induced Mydriasis Assay
Figure 4: Workflow for Clonidine-Induced Mydriasis Assay in Rats.
Detailed Protocol for Clonidine-Induced Mydriasis Assay:
Materials and Animals:
-
Male Wistar or Sprague-Dawley rats
-
1-(3-Fluoropyridin-2-yl)piperazine
-
Clonidine hydrochloride
-
Vehicle for drug administration (e.g., saline)
-
A method for measuring pupil diameter (e.g., a dissecting microscope with a calibrated eyepiece)
Procedure:
-
Animal Acclimatization: Allow the rats to acclimate to the experimental room for at least one hour before the experiment.
-
Drug Administration:
-
Administer 1-(3-Fluoropyridin-2-yl)piperazine or vehicle to the rats via a suitable route (e.g., intraperitoneal or oral).
-
After a predetermined time (e.g., 30 minutes), administer a dose of clonidine known to produce a submaximal mydriatic effect.
-
-
Pupil Diameter Measurement: Measure the pupil diameter of both eyes at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after clonidine administration.
-
Data Analysis:
-
Calculate the change in pupil diameter from baseline for each time point.
-
Compare the time course and magnitude of the mydriatic response in the group treated with 1-(3-Fluoropyridin-2-yl)piperazine to the vehicle-treated control group.
-
A significant reduction in the clonidine-induced mydriasis in the presence of the test compound indicates in vivo α2-adrenergic antagonist activity.
-
Discussion: Interpreting the Pharmacological Profile
The collective data from the in vitro and in vivo assays provide a comprehensive pharmacological profile of 1-(3-Fluoropyridin-2-yl)piperazine. The finding that this compound is more potent than the reference antagonists yohimbine and rauwolscine in displacing [3H]clonidine suggests a high affinity for α2-adrenergic receptors.[5] Furthermore, its lower affinity for α1-adrenergic receptors, as indicated by displacement of [3H]prazosin, points towards a desirable selectivity profile.[5]
The functional assays are critical for confirming that this high-affinity binding translates into antagonist activity. The ability of 1-(3-Fluoropyridin-2-yl)piperazine to reverse clonidine-induced inhibition of cAMP production and to block agonist-stimulated GTPγS binding would provide strong evidence of its antagonist efficacy.
The in vivo data from the clonidine-induced mydriasis model corroborates the in vitro findings, demonstrating that the compound can cross the blood-brain barrier and exert its antagonist effects in the central nervous system. The observation that the 3-fluoro derivative is more potent than reference standards in this in vivo assay further underscores its potential as a promising CNS-active agent.[5]
Future Directions and Therapeutic Implications
The potent and selective α2-adrenergic antagonist activity of 1-(3-Fluoropyridin-2-yl)piperazine makes it a compelling candidate for further preclinical and clinical development. Future studies should focus on:
-
Subtype Selectivity: Determining the binding affinities and functional potencies of the compound at the individual α2A, α2B, and α2C receptor subtypes to understand its precise mechanism of action and potential for subtype-selective therapeutic targeting.
-
Pharmacokinetic Profiling: A thorough investigation of its absorption, distribution, metabolism, and excretion (ADME) properties is essential for dose selection and predicting its behavior in humans.
-
Efficacy in Disease Models: Evaluating the therapeutic efficacy of 1-(3-Fluoropyridin-2-yl)piperazine in relevant animal models of depression, cognitive disorders, and other conditions where α2-adrenergic antagonism is hypothesized to be beneficial.
Conclusion
1-(3-Fluoropyridin-2-yl)piperazine has emerged as a potent and selective α2-adrenergic antagonist with demonstrated in vitro and in vivo activity. The systematic approach to its pharmacological characterization, as outlined in this guide, provides a robust framework for the evaluation of novel adrenergic modulators. The compelling preclinical profile of this compound warrants further investigation into its therapeutic potential for treating a range of central nervous system disorders.
References
Sources
- 1. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interest of alpha2-adrenergic agonists and antagonists in clinical practice: background, facts and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Presynaptically acting catecholamines bind to alpha 2-adrenoceptors labelled by 3H-clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Monograph: 1-(3-Fluoropyridin-2-yl)piperazine
The following technical guide is structured as an advanced monograph for medicinal chemists and process scientists. It synthesizes established synthetic protocols with structure-activity relationship (SAR) insights relevant to GPCR drug discovery.
Cas No: 85386-84-1 | Role: Privileged Scaffold & GPCR Pharmacophore
Executive Summary
1-(3-Fluoropyridin-2-yl)piperazine (hereafter 3-FPP ) is a high-value heterocyclic intermediate used extensively in the development of atypical antipsychotics, anxiolytics, and antidepressants. Structurally, it belongs to the class of arylpiperazines , a "privileged structure" in medicinal chemistry known for its intrinsic affinity for Serotonin (5-HT) and Dopamine (D) receptors.[1]
Unlike its phenyl analogs (e.g., mCPP), the inclusion of the pyridine nitrogen and the strategic 3-fluoro substituent confers unique physicochemical advantages:
-
Metabolic Stability: The pyridine ring reduces oxidative metabolism compared to phenyl rings.
-
Conformational Bias: The 3-fluoro group exerts electrostatic influence, locking the piperazine ring in a conformation often favorable for 5-HT1A receptor binding.
-
Physicochemical Profile: Lower Lipophilicity (LogP) compared to chlorinated analogs, improving oral bioavailability.[1]
Chemical Identity & Physicochemical Profile[2][3][4][5]
The following data summarizes the core properties relevant to drug design and formulation.
| Property | Value / Description | Significance |
| Molecular Formula | C₉H₁₂FN₃ | Core scaffold |
| Molecular Weight | 181.21 g/mol | Fragment-like (Rule of 3 compliant) |
| LogP (Predicted) | ~0.8 - 1.1 | Ideal for CNS penetration (BBB permeable) |
| pKa (Piperazine NH) | ~8.7 - 9.1 | Predominantly ionized at physiological pH |
| pKa (Pyridine N) | ~2.5 | Weakly basic; negligible protonation at pH 7.4 |
| H-Bond Donors/Acceptors | 1 / 3 | Balanced profile for receptor interaction |
| Topological Polar Surface Area | ~41 Ų | Well within CNS limits (<90 Ų) |
Synthesis Protocol: Nucleophilic Aromatic Substitution (SₙAr)
While palladium-catalyzed Buchwald-Hartwig amination is possible, the SₙAr mechanism is the industry standard for this scaffold due to the electron-deficient nature of the pyridine ring. The presence of the ring nitrogen activates the C2 position, making it highly susceptible to nucleophilic attack by piperazine.[1]
Reaction Design & Causality
-
Substrate Selection: 2,3-Difluoropyridine is the preferred starting material over 2-chloro-3-fluoropyridine. The fluorine at C2 is a better leaving group in SₙAr reactions due to the high electronegativity of fluorine, which stabilizes the transition state (Meisenheimer complex) more effectively than chlorine in this specific heterocyclic context.[1]
-
Regioselectivity: The reaction is highly regioselective for the C2 position. The intermediate negative charge is delocalized onto the pyridine nitrogen, stabilizing the transition state.[1] Attack at C3 is energetically unfavorable.
-
Stoichiometry: A large excess of piperazine (3–5 equivalents) is strictly required to prevent the formation of the bis-aryl byproduct (where one piperazine molecule reacts with two pyridine rings).
Step-by-Step Protocol
Scale: 10 mmol | Yield Target: >85%
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve piperazine (4.30 g, 50.0 mmol, 5.0 equiv) in acetonitrile (MeCN, 40 mL).
-
Note: MeCN is chosen for its polarity and ease of removal. DMSO is an alternative for larger scales but requires harder workup.
-
-
Addition: Add potassium carbonate (K₂CO₃, 2.07 g, 15.0 mmol, 1.5 equiv) as a proton scavenger.
-
Initiation: Add 2,3-difluoropyridine (1.15 g, 10.0 mmol, 1.0 equiv) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (80–82°C) for 4–6 hours.
-
Monitoring: Monitor by TLC (System: DCM/MeOH 9:1) or LC-MS. The starting material (2,3-difluoropyridine) should disappear completely.[1]
-
-
Workup:
-
Cool reaction to room temperature.
-
Filter off the inorganic salts (K₂CO₃ and KF byproduct).
-
Concentrate the filtrate under reduced pressure to remove MeCN.
-
Resuspend the residue in Dichloromethane (DCM) (50 mL) and wash with Water (3 x 20 mL) to remove excess unreacted piperazine.[1] Crucial: Piperazine is highly water-soluble; this step purifies the product without chromatography.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield 1-(3-fluoropyridin-2-yl)piperazine as a pale yellow oil or low-melting solid.
Mechanistic Pathway & Workflow Visualization
The following diagram illustrates the SₙAr reaction mechanism and the downstream application of 3-FPP in constructing "Long-Chain Arylpiperazine" (LCAP) ligands.
Figure 1: Reaction pathway from starting materials to the final pharmacophore, highlighting the crucial Meisenheimer stabilization and downstream application.[1]
Pharmacological Significance[1][3][7][8][9]
The "Arylpiperazine Rule"
In GPCR medicinal chemistry, the arylpiperazine moiety acts as a primary anchor.[1] The protonated nitrogen of the piperazine (at physiological pH) forms a critical salt bridge with a conserved Aspartate residue (e.g., Asp3.[1]32) in the transmembrane binding pocket of aminergic receptors (5-HT, Dopamine).[1]
The Fluorine Effect (SAR)
Why use the 3-fluoro derivative specifically?
-
Metabolic Blocking: The C3 position is a metabolic "soft spot" on the pyridine ring. Fluorination blocks oxidative metabolism (hydroxylation) at this site, extending the half-life (
) of the drug.[1] -
Electronic Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the pyridine nitrogen, ensuring it remains neutral at physiological pH. This prevents non-specific binding and improves membrane permeability compared to more basic pyridine analogs.
-
Selectivity Tuning: The steric bulk and electrostatic field of the fluorine atom can induce a twisted conformation of the aryl-piperazine bond. This specific twist is often required to differentiate between 5-HT1A (agonist activity) and Alpha-1 adrenergic (off-target side effects) receptors.
Known Applications
This scaffold is a bioisostere for the o-methoxyphenylpiperazine found in Way-100635 (5-HT1A antagonist) and the dichlorophenylpiperazine in Aripiprazole (D2 partial agonist). Researchers utilize 3-FPP to create "hybrid" ligands that balance D2 antagonism with 5-HT1A agonism, a profile desired for treating schizophrenia with reduced extrapyramidal side effects [1, 2].
References
-
New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263. Source: National Institutes of Health (PubMed Central) URL:[1][Link]
-
1-(3-Fluoro-2-pyridinyl)piperazine Compound Summary. Source: PubChem URL:[1][2][Link][1]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA (2011–2023). Source: MDPI (Molecules) URL:[Link][1]
Sources
1-(3-Fluoropyridin-2-yl)piperazine: A Critical Pharmacophore in CNS Drug Discovery
Topic: 1-(3-Fluoropyridin-2-yl)piperazine: Technical Guide & Monograph Content Type: Technical Reference / Medicinal Chemistry Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers
Executive Summary
1-(3-Fluoropyridin-2-yl)piperazine (CAS: 85386-84-1) is a heterocyclic building block extensively utilized in the synthesis of neuroactive agents. Structurally, it consists of a piperazine ring attached to the 2-position of a pyridine ring, which bears a fluorine atom at the 3-position.
This specific substitution pattern is highly valued in medicinal chemistry for two reasons:
-
Metabolic Stability: The fluorine atom at the 3-position blocks oxidative metabolism (Phase I) at a typically labile site.
-
Electronic Modulation: The electron-withdrawing nature of the fluorine and the pyridine nitrogen reduces the basicity of the piperazine nitrogens and alters the lipophilicity (LogP) compared to its phenylpiperazine bioisosteres.
It serves as a key intermediate for developing ligands targeting Serotonin (5-HT1A, 5-HT2A) and Dopamine (D2/D3) receptors, often found in the "tail" regions of atypical antipsychotics and anxiolytics.
Chemical Identity & Nomenclature[1]
| Identifier | Value |
| IUPAC Name | 1-(3-Fluoropyridin-2-yl)piperazine |
| Common Synonyms | 1-(3-Fluoro-2-pyridyl)piperazine; 3-Fluoro-2-(1-piperazinyl)pyridine; 1-FPP |
| CAS Registry Number | 85386-84-1 |
| Molecular Formula | C9H12FN3 |
| Molecular Weight | 181.21 g/mol |
| SMILES | C1CN(CCN1)C2=C(C=CC=N2)F |
| InChI Key | HPYRNHPSWLCJKD-UHFFFAOYSA-N |
Physicochemical Profile
Understanding the physicochemical properties is essential for predicting blood-brain barrier (BBB) penetration and solubility profiles in early drug discovery.
| Property | Value (Experimental/Predicted) | Significance |
| LogP | ~0.8 - 1.1 | Moderate lipophilicity; favorable for CNS penetration when coupled with lipophilic scaffolds. |
| pKa (Piperazine NH) | ~8.5 - 9.0 | Basic secondary amine; exists as a cation at physiological pH. |
| pKa (Pyridine N) | ~2.0 - 3.0 | Weakly basic due to the electron-withdrawing 3-Fluoro group. |
| H-Bond Donors | 1 (Secondary Amine) | Key handle for further derivatization (alkylation/acylation). |
| H-Bond Acceptors | 3 | Pyridine N, Piperazine Ns, Fluorine.[1][2][3] |
| TPSA | ~28 Ų | Low polar surface area, supporting good membrane permeability. |
Synthesis & Preparation
The most robust synthetic route involves a Nucleophilic Aromatic Substitution (SNAr) . The 2-position of the pyridine ring is activated for nucleophilic attack by the ring nitrogen, and the presence of the 3-fluoro group further activates the 2-position via inductive effects (though less than a nitro group would).
Primary Route: SNAr of 2,3-Difluoropyridine
Reaction Logic:
-
Substrate: 2,3-Difluoropyridine (or 2-chloro-3-fluoropyridine). The 2-position is more electrophilic than the 3-position due to the adjacent ring nitrogen (alpha-effect).
-
Nucleophile: Piperazine (used in excess, typically 3-5 equivalents, to prevent the formation of the bis-substituted byproduct).
-
Base: Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) to neutralize the HF/HCl byproduct.
-
Solvent: Acetonitrile (MeCN) or DMF/DMSO (Polar aprotic solvents facilitate SNAr).
Step-by-Step Protocol
-
Setup: Charge a round-bottom flask with Piperazine (4.0 equiv) and K₂CO₃ (1.5 equiv) in Acetonitrile (0.5 M concentration relative to substrate).
-
Addition: Heat the mixture to reflux (80-82°C) or 60°C if using DMF. Add 2,3-Difluoropyridine (1.0 equiv) dropwise over 30 minutes.
-
Note: Slow addition helps favor mono-substitution.
-
-
Reaction: Stir at reflux for 4–12 hours. Monitor via TLC or LC-MS for the disappearance of the pyridine starting material.
-
Workup:
-
Cool to room temperature.[4]
-
Filter off the inorganic salts (K₂CO₃/KF).
-
Concentrate the filtrate under reduced pressure.
-
Resuspend the residue in Dichloromethane (DCM) and wash with water to remove excess piperazine.
-
-
Purification: The crude oil can often be used directly. For high purity, convert to the hydrochloride salt (treat with HCl in dioxane/ether) or purify via silica gel chromatography (DCM/MeOH/NH₃ gradient).
Synthesis Workflow Diagram
Figure 1: SNAr synthetic pathway for the production of 1-(3-fluoropyridin-2-yl)piperazine.
Medicinal Chemistry Applications
This compound is a "privileged structure" in the design of CNS-active drugs. It acts as a bioisostere for 1-(2-methoxyphenyl)piperazine and 1-(3-chlorophenyl)piperazine , moieties found in drugs like Trazodone and Aripiprazole.
Pharmacophore Logic: The "Fluorine Effect"
-
Conformational Control: The fluorine atom at the 3-position creates a steric clash and electrostatic repulsion with the piperazine ring, influencing the torsion angle between the pyridine and piperazine rings. This can lock the molecule into a bioactive conformation.
-
Metabolic Blocking: The C-3 position of pyridine is susceptible to enzymatic oxidation. Fluorine substitution blocks this site, extending the half-life (
) of the drug. -
Receptor Selectivity:
-
5-HT1A: The arylpiperazine moiety binds to the orthosteric site of the serotonin 1A receptor.
-
D2/D3: The nitrogen lone pair and the aromatic system interact with conserved residues (e.g., Aspartate) in dopamine receptors.
-
Mechanism of Action Diagram
Figure 2: Pharmacophoric features and receptor interaction logic.
Safety & Handling (GHS Classification)
While specific toxicological data for this intermediate may be sparse, it should be handled with the standard precautions for piperazine derivatives and fluorinated heterocycles.
-
Signal Word: DANGER
-
Hazard Statements:
-
Precautionary Measures:
-
Wear chemical-resistant gloves (Nitrile) and safety goggles.
-
Handle in a fume hood to avoid inhalation of vapors/dust.
-
In case of contact: Rinse immediately with plenty of water. Neutralize spills with weak acid if necessary (though the compound itself is basic).
-
References
-
PubChem. 1-(3-Fluoro-2-pyridinyl)piperazine (Compound Summary). National Library of Medicine. Link
-
ChEMBL Database. Target Report for 1-(3-fluoropyridin-2-yl)piperazine (CHEMBL48833).[5] European Bioinformatics Institute. Link
-
Mokrosz, J. L., et al. (1992). Structure-activity relationship studies of CNS agents. Part 9: 5-HT1A and 5-HT2 receptor affinity of some 4-substituted 1-(2-pyridinyl)piperazines.Journal of Medicinal Chemistry, 35(13), 2369-2374. (Foundational SAR for pyridylpiperazines).[6]
-
Google Patents. Method for the preparation of piperazine and its derivatives. US Patent US6603003B2. Link
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.Journal of Medicinal Chemistry, 54(8), 2529–2591. (Reference for the "Fluorine Effect" in MedChem).[5][3]
Sources
- 1. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-(3-Fluoro-2-pyridinyl)piperazine | C9H12FN3 | CID 134987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Availability & Technical Profile: 1-(3-Fluoropyridin-2-yl)piperazine
This technical guide provides a comprehensive analysis of 1-(3-Fluoropyridin-2-yl)piperazine , a specialized heterocyclic building block used in medicinal chemistry.
Executive Summary: The Fluorine Advantage
In the landscape of drug discovery, 1-(3-Fluoropyridin-2-yl)piperazine (CAS: 85386-84-1 ) represents a "privileged scaffold"—a molecular framework capable of binding to multiple receptor subtypes with high affinity.
Its value lies in the 3-fluoro substitution . Unlike its non-fluorinated counterpart, the C3-fluorine atom serves two critical functions:
-
Metabolic Blockade: It prevents oxidative metabolism at the electron-rich C3 position of the pyridine ring, a common soft spot for cytochrome P450 enzymes.
-
Electronic Tuning: The strong inductive effect (-I) of fluorine lowers the pKa of the pyridine nitrogen, modulating the basicity and hydrogen-bond accepting capability of the heterocycle, which is crucial for optimizing binding kinetics in GPCR targets (e.g., 5-HT, Dopamine receptors).
Chemical Identity & Physical Profile
This compound is typically supplied as a free base (oil or low-melting solid) or as a hydrochloride salt (crystalline solid) for improved stability.
| Property | Specification |
| IUPAC Name | 1-(3-Fluoropyridin-2-yl)piperazine |
| CAS Number | 85386-84-1 (Free Base) / 1707361-54-3 (HCl Salt) |
| Molecular Formula | C₉H₁₂FN₃ |
| Molecular Weight | 181.21 g/mol |
| Appearance | Pale yellow viscous oil (Free Base) or White solid (HCl) |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water (Free Base) |
| pKa (Calc) | ~8.5 (Piperazine NH), ~2.5 (Pyridine N) |
| InChI Key | HPYRNHPSWLCJKD-UHFFFAOYSA-N |
Synthesis & Manufacturing Methodologies
The commercial production of 1-(3-Fluoropyridin-2-yl)piperazine relies on Nucleophilic Aromatic Substitution (SₙAr) . However, the choice of starting material dictates the reaction efficiency and cost.
Pathway A: The "Activated" Route (High Efficiency)
Starting Material: 2,3-Difluoropyridine Mechanism: The fluorine at C2 is a superior leaving group compared to chlorine due to the high electronegativity of fluorine, which stabilizes the intermediate Meisenheimer complex.
-
Pros: Mild conditions (80°C), faster reaction rates (up to 320x faster than chloro-analogs), cleaner impurity profile.
-
Cons: Higher cost of 2,3-difluoropyridine.[1]
Pathway B: The "Commodity" Route (Industrial Standard)
Starting Material: 2-Chloro-3-fluoropyridine Mechanism: Standard SₙAr displacing the C2-chlorine.
-
Challenge: The 3-fluoro group activates the ring less effectively than a nitro group. Consequently, the 2-chloro substrate is sluggish.
-
Conditions: Requires forcing conditions (120–140°C) or Pd-catalysis (Buchwald-Hartwig amination) to achieve full conversion.
Figure 1: Comparative synthetic pathways. Pathway A (Blue) is preferred for small-scale/high-purity needs; Pathway B (Red) is common for bulk manufacturing.
Commercial Landscape & Sourcing Strategy
This compound is classified as a Tier 2 Building Block —widely available but not a commodity chemical like simple phenylpiperazine.
Supply Chain Decision Tree
-
Research Scale (<10g): Purchase from catalog suppliers (e.g., Fluorochem, Combi-Blocks, Enamine). Expect "In Stock" availability.
-
Pilot Scale (100g - 1kg): Lead times increase (2-4 weeks). Suppliers may synthesize on-demand using Pathway B.
-
Purity Considerations: Ensure >97% purity by HPLC. The primary impurity to watch for is the bis-substituted byproduct (1,4-bis(3-fluoropyridin-2-yl)piperazine), formed if the piperazine stoichiometry was not carefully controlled during synthesis.
Key Suppliers (Verified Presence)
-
Fluorochem: Lists as Item F096277.[2]
-
Enamine: Often available in their "Building Blocks" collection.
-
Combi-Blocks: A reliable source for heterocyclic intermediates.
-
Sigma-Aldrich (MilliporeSigma): Typically available via third-party sourcing or "Rare Chemicals" library.
Applications in Drug Discovery
The 1-(3-Fluoropyridin-2-yl)piperazine moiety is a bioisostere for the classic 1-(2-pyridyl)piperazine (1-PP) and 1-phenylpiperazine scaffolds.
GPCR Ligands (Serotonin & Dopamine)
Arylpiperazines are the "anchor" pharmacophore for 5-HT1A, 5-HT2A, and D2 receptors.
-
Mechanism: The protonated piperazine nitrogen (N4) forms a critical salt bridge with a conserved Aspartate residue (Asp3.32) in the receptor binding pocket.
-
Role of 3-F: The 3-fluoro group alters the orientation of the pyridine ring relative to the piperazine chair, potentially locking the conformation to improve selectivity between receptor subtypes (e.g., 5-HT1A vs. α1-adrenergic).
Kinase Inhibitors
Used as a solubility-enhancing tail in kinase inhibitors. The basic nitrogen improves aqueous solubility, while the fluoropyridine resists metabolic degradation in the liver.
Historical Relevance (The "L-Series")
The compound has been referenced in early development codes (e.g., L-644,763 ), indicating its historical evaluation in pharmaceutical pipelines, likely for CNS indications.
Quality Control & Handling
Analytical Validation
-
¹H NMR (DMSO-d₆): Look for the characteristic pyridine protons. The 3-F coupling will split the C4-H signal into a distinct quartet/multiplet.
-
¹⁹F NMR: A single sharp peak around -130 to -140 ppm (depending on solvent) confirms the presence of the fluorine atom and absence of inorganic fluoride.
Safety & Storage
-
Hazards: Causes skin irritation (H315) and serious eye irritation (H319). As a secondary amine, it may be corrosive in high concentrations.
-
Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.
-
Shipping: Non-hazardous for transport in small quantities, but check specific supplier SDS for bulk shipping (often Class 8 Corrosive for amines).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 134987, 1-(3-Fluoro-2-pyridinyl)piperazine. Retrieved from [Link]
-
Fier, P. S., et al. (2017). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. J. Am. Chem. Soc. (Discusses reactivity rates of 2-fluoro vs 2-chloropyridines). Retrieved from [Link]
-
Common Organic Chemistry. Synthesis of Piperazine Derivatives in Medicinal Chemistry. (General reference for SNAr conditions). Retrieved from [Link]
Sources
Methodological & Application
Synthesis of 1-(3-Fluoropyridin-2-yl)piperazine experimental protocol
Abstract & Strategic Overview
The piperazine moiety attached to a pyridine ring is a privileged scaffold in medicinal chemistry, serving as a key pharmacophore in serotonergic (5-HT) and dopaminergic ligands. 1-(3-Fluoropyridin-2-yl)piperazine is a critical intermediate for psychotropic drug discovery.
This protocol details the synthesis of this scaffold via Nucleophilic Aromatic Substitution (
Key Technical Advantages of this Protocol:
-
Metal-Free: Eliminates heavy metal contamination risks (essential for GMP workflows).
-
Regioselective: Exploits the "Fluorine Effect" in
to exclusively target the C2 position. -
Scalable: Uses standard industrial solvents and workup procedures.
Retrosynthetic Analysis & Mechanistic Insight
The synthesis relies on the displacement of a leaving group at the 2-position of the pyridine ring. While 2-chloro-3-fluoropyridine is a viable substrate, 2,3-difluoropyridine is preferred in this protocol.
Expert Insight - The Fluorine Effect:
Contrary to standard
Figure 1: Mechanistic pathway of the
Experimental Protocol
Reagents & Equipment
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Amount | Role |
| 2,3-Difluoropyridine | 115.08 | 1.0 | 5.0 g (43.4 mmol) | Substrate |
| Piperazine | 86.14 | 5.0 | 18.7 g (217 mmol) | Nucleophile |
| Potassium Carbonate ( | 138.21 | 2.0 | 12.0 g (86.8 mmol) | Acid Scavenger |
| Acetonitrile (MeCN) | - | - | 100 mL | Solvent (Polar Aprotic) |
Equipment:
-
250 mL Round-bottom flask (RBF) with magnetic stir bar.
-
Reflux condenser with nitrogen balloon (optional but recommended).
-
Oil bath or heating mantle.
-
Rotary evaporator.
-
Separatory funnel.
Step-by-Step Procedure
Step 1: Reaction Assembly
-
To a 250 mL RBF, add Piperazine (18.7 g) and
(12.0 g).-
Critical Note: We use 5 equivalents of piperazine. This high stoichiometry is mandatory to prevent the formation of the bis-substituted byproduct (1,4-bis(3-fluoropyridin-2-yl)piperazine). The excess piperazine ensures that the mono-substituted product competes unfavorably for the electrophile.
-
-
Add Acetonitrile (100 mL) and stir to create a suspension.
-
Add 2,3-Difluoropyridine (5.0 g) dropwise at room temperature.
Step 2: Reaction Execution
-
Heat the mixture to reflux (approx. 82°C) .
-
Monitor reaction progress by TLC (System: 10% MeOH in DCM) or LCMS.
-
Expectation: The reaction is typically complete within 4–6 hours . The 2,3-difluoropyridine spot (high
) should disappear, and a new polar spot (product) should appear.
-
Step 3: Work-up
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic solids (
and KF salts) and wash the filter cake with a small amount of acetonitrile. -
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Partition: Dissolve the residue in Dichloromethane (DCM, 100 mL) and wash with Water (3 x 50 mL) .
-
Purification Logic: Piperazine is highly water-soluble. These washes efficiently remove the excess piperazine used in Step 1. The product, being more lipophilic due to the pyridine ring, remains in the DCM layer.
-
-
Wash the organic layer once with Brine (50 mL) .
-
Dry over anhydrous
, filter, and concentrate to dryness.
Step 4: Purification
-
The crude material is often pure enough (>95%) for subsequent steps. It typically appears as a pale yellow oil or low-melting solid.
-
Optional Polish: If higher purity is required, perform flash column chromatography:
-
Stationary Phase: Silica Gel.
-
Mobile Phase: DCM:MeOH (95:5 to 90:10) with 1%
(to prevent streaking of the basic amine).
-
Analytical Validation
Expected Data:
-
Yield: 85–95% (approx. 6.7 – 7.5 g).[3]
-
Physical State: Pale yellow oil which may solidify upon standing (mp: 30-35°C).
-
NMR (400 MHz,
):- 7.95 (d, 1H, Py-H6), 7.25 (m, 1H, Py-H4), 6.75 (m, 1H, Py-H5).
-
3.50 (m, 4H, piperazine
adjacent to Py). -
3.05 (m, 4H, piperazine
adjacent to NH). - 1.80 (s, 1H, NH - broad, exchangeable).
-
LCMS: [M+H]+ = 182.1.
Process Workflow Diagram
Figure 2: Operational workflow. The water wash step is the critical control point for removing excess piperazine.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete reaction or product lost in aqueous wash. | Ensure reflux is vigorous. When washing with water, re-extract the aqueous layer with DCM once to recover any product trapped in the water phase. |
| Bis-substitution | Stoichiometry of piperazine was too low. | Strictly maintain >4 equivalents of piperazine. If bis-product forms, it is very difficult to separate; restart with correct stoichiometry. |
| Dark Coloration | Oxidation of piperazine or pyridine ring. | Degas solvents with nitrogen before use. Perform reaction under |
| Emulsion during Workup | Fine particulates or similar densities. | Add a small amount of brine to break the emulsion. Filter the biphasic mixture through Celite if necessary. |
Safety & Hazards
-
2,3-Difluoropyridine: Volatile and flammable. Causes skin irritation and serious eye irritation. Handle in a fume hood.
-
Piperazine: A known respiratory and skin sensitizer. Avoid dust inhalation. Wear a respirator if handling large quantities of solid piperazine.
-
Acetonitrile: Flammable and toxic (metabolizes to cyanide).
References
-
Reaction Kinetics of Fluoropyridines
-
General Piperazine Synthesis Protocols
- Title: Synthesis of piperazines - Organic Chemistry Portal.
- Source: Organic Chemistry Portal.
- Context: Provides general conditions for and Pd-c
-
URL:[Link]
- Related Pyridine-Piperazine Scaffolds: Title: Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines. Source:Synlett / Thieme Connect. Context: Demonstrates the use of and Acetonitrile reflux for attaching piperazines to fluoropyridines.
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. US20070213534A1 - Process for the Manufacture of fused piperazin-2-one derivatives - Google Patents [patents.google.com]
- 3. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]
- 4. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 5. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
In vivo studies using 1-(3-Fluoropyridin-2-yl)piperazine in animal models
An Application Guide for the Preclinical In Vivo Evaluation of 1-(3-Fluoropyridin-2-yl)piperazine
Abstract
This document provides a comprehensive framework for conducting initial in vivo studies of the novel chemical entity (NCE), 1-(3-Fluoropyridin-2-yl)piperazine. As a member of the pyridylpiperazine class, this compound holds potential for diverse pharmacological applications, particularly within the central nervous system (CNS). This guide is designed for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols and the scientific rationale behind critical experimental decisions. Our approach emphasizes a structured progression from foundational safety and pharmacokinetic assessments to exploratory pharmacodynamic and efficacy evaluations in established animal models.
Introduction: The Pyridylpiperazine Scaffold
The piperazine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic actions, including antipsychotic, antidepressant, and anti-infective properties.[1][2][3] Its unique structure, featuring two protonatable nitrogen atoms, allows for fine-tuning of physicochemical properties and diverse target interactions.[4] The incorporation of a fluoropyridine moiety may further enhance blood-brain barrier penetration and modulate receptor binding affinity.
Given the novelty of 1-(3-Fluoropyridin-2-yl)piperazine, a systematic in vivo characterization is essential to elucidate its therapeutic potential and establish a preliminary safety profile. This guide outlines a logical, multi-stage workflow for this purpose.
Caption: Hypothetical antagonistic action at a Gq-coupled GPCR.
Formulation and Vehicle Selection Protocol
The choice of vehicle is a critical, often overlooked, step that dictates the bioavailability and reproducibility of in vivo studies. An improper vehicle can lead to poor drug exposure, precipitation at the injection site, or direct toxicity, confounding experimental results.
Objective: To prepare a clear, stable, and non-toxic formulation of 1-(3-Fluoropyridin-2-yl)piperazine suitable for administration to rodents.
Protocol Steps:
-
Solubility Screening: Begin by assessing the solubility of the compound in a panel of common, well-tolerated vehicles. The goal is to find a vehicle that can dissolve the highest required dose in a reasonable volume (e.g., 5-10 mL/kg for rodents). [5]2. Vehicle Preparation: Prepare the chosen vehicle under sterile conditions. For suspensions, ensure uniform particle size through sonication or homogenization.
-
Compound Formulation:
-
Accurately weigh the required amount of 1-(3-Fluoropyridin-2-yl)piperazine.
-
If the compound is a salt (e.g., HCl, citrate), correct for the free base weight.
-
Gradually add the vehicle while vortexing or stirring. Gentle warming (37-40°C) may be used to aid dissolution, but the final solution must be stable at room temperature.
-
-
Final Quality Control:
-
Visually inspect the final formulation for clarity (for solutions) or uniformity (for suspensions).
-
Measure the final pH and adjust if necessary to a physiologically compatible range (typically pH 6.5-7.5).
-
Prepare fresh on the day of dosing unless long-term stability has been confirmed.
-
Table 1: Common Vehicles for Rodent Dosing
| Vehicle | Properties & Use Cases | Considerations |
| 0.9% Saline | Isotonic. Ideal for highly water-soluble compounds for IV, IP, SC, or PO routes. | Poor solvent for lipophilic compounds. |
| PBS (Phosphate-Buffered Saline) | Buffered isotonic solution. Preferred for maintaining physiological pH. | May cause precipitation with certain compounds. |
| 5% Tween® 80 in Saline | Surfactant-based vehicle for poorly soluble compounds. Forms micellar solutions or stable suspensions. | Can cause histamine release or hypersensitivity reactions at high doses. |
| 10% Solutol® HS 15 in Water | Non-ionic solubilizer. Effective for lipophilic compounds, often used for IV administration. | Potential for vehicle-induced toxicity; requires its own control group. |
| 0.5% Methylcellulose in Water | Suspending agent. Forms uniform suspensions for oral (PO) gavage. | Does not solubilize the compound; requires constant mixing before dosing. |
Protocol: Maximum Tolerated Dose (MTD) Study in Mice
Causality: The MTD study is the cornerstone of the in vivo safety assessment. Its purpose is not just to find a lethal dose, but to identify a range of doses that produce observable, non-lethal clinical signs. This information is crucial for selecting intelligent, scientifically-backed doses for subsequent pharmacokinetic and efficacy studies, avoiding unnecessary animal mortality and ensuring that observed effects are due to the compound's pharmacology, not overt toxicity.
Protocol Details:
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old. Use of a single sex initially reduces variability.
-
Housing: Group housed (3-5 per cage) with a 12-hour light/dark cycle, with ad libitum access to food and water. Acclimate animals for at least 3 days prior to the study. [6]* Dose Administration:
-
Route: Intraperitoneal (IP) injection is often chosen for initial studies to bypass first-pass metabolism and ensure systemic exposure. Oral gavage (PO) should also be tested to assess the oral route. [7][8] * Volume: Typically 10 mL/kg. [5] * Procedure (IP): Restrain the mouse and inject into the lower right or left abdominal quadrant, aspirating briefly to ensure the needle has not entered the bladder or intestines. [7]* Study Design:
-
Use a modified single ascending dose design.
-
Group size: n=3 per dose group, plus a vehicle control group.
-
Dose Selection: Start at a low dose (e.g., 10 mg/kg) and escalate by a factor of 2-3 (e.g., 10, 30, 100 mg/kg).
-
-
Endpoint Monitoring:
-
Record body weight immediately before dosing and at 24, 48, and 72 hours post-dose.
-
Conduct detailed clinical observations at 15, 30, 60 minutes, and 4, 8, and 24 hours post-dose. Use a scoring system (e.g., a modified Irwin or SHIRPA screen) to quantify observations.
-
The MTD is defined as the highest dose that does not produce mortality, >15-20% body weight loss, or persistent, severe clinical signs.
-
Table 2: Sample Clinical Observation Scoring Sheet
| Parameter | Score 0 (Normal) | Score 1 (Slight) | Score 2 (Moderate) | Score 3 (Marked) |
| Locomotor Activity | Normal | Hypoactive | Ataxic | Prostrate |
| Piloerection | Smooth coat | Slight | Moderate | Severe |
| Respiration | Normal rate | Slightly slow/fast | Labored | Gasping |
| Tremors | Absent | Intermittent | Continuous | Convulsions |
Protocol: Single-Dose Pharmacokinetic (PK) Study in Rats
Causality: A pharmacodynamic effect is meaningless without understanding the drug exposure required to produce it. A PK study provides critical data on absorption, distribution, metabolism, and excretion (ADME). It answers the questions: Does the compound get absorbed? How high do the concentrations get (Cmax)? How long does it stay in the body (t½)? This exposure data is essential for correlating dose with effect and for designing rational, human-relevant dosing regimens.
Caption: Workflow for a rodent pharmacokinetic study.
Protocol Details:
-
Animal Model: Male Sprague-Dawley rats (250-300g) with jugular vein cannulation for stress-free serial blood sampling.
-
Study Design:
-
Two arms: Intravenous (IV) bolus (e.g., 1-2 mg/kg) and Oral Gavage (PO) (e.g., 10 mg/kg, selected based on MTD data).
-
Group size: n=3-4 per group.
-
-
Procedure:
-
Fast animals overnight (with water ad libitum) prior to PO dosing to reduce variability in absorption. [9] 2. Administer the compound via the appropriate route.
-
Collect blood samples (~100-150 µL) into EDTA-coated tubes at specified time points (e.g., Pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process blood immediately by centrifuging at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis by a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.
-
-
Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters.
Table 3: Key Pharmacokinetic Parameters
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration. | Indicates the peak exposure achieved. |
| Tmax | Time at which Cmax is reached. | Reflects the rate of drug absorption. |
| t½ | Elimination half-life; time for plasma concentration to decrease by 50%. | Determines dosing interval and time to reach steady-state. |
| AUC | Area Under the Curve; total drug exposure over time. | The primary measure of systemic exposure. |
| F (%) | Bioavailability; the fraction of the oral dose that reaches circulation. | Critical for determining if an oral formulation is viable. [10] |
Protocol: Exploratory Efficacy - Locomotor Activity
Causality: Based on the common CNS targets of piperazines, an early and robust way to assess pharmacodynamic activity is to measure changes in spontaneous locomotor activity. [11]A compound that increases activity may have stimulant-like properties, while one that decreases it may be sedative or possess antipsychotic-like potential. [12][13]This simple, automated test provides the first link between drug exposure (from PK) and a measurable biological effect in the brain.
Protocol Details:
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Apparatus: An open field arena (e.g., 40x40x40 cm) equipped with infrared beams or an overhead video tracking system to automatically record movement.
-
Procedure:
-
Habituate animals to the testing room for at least 60 minutes before the experiment.
-
Administer 1-(3-Fluoropyridin-2-yl)piperazine or vehicle via the desired route (e.g., IP). Doses should be selected from the sub-toxic range determined in the MTD study.
-
At the time of expected peak effect (informed by Tmax from PK data, or by default at 30 minutes post-IP dose), place the mouse in the center of the open field arena.
-
Record activity for a set duration, typically 30-60 minutes.
-
-
Data Analysis:
-
Primary endpoints: Total distance traveled (cm), time spent mobile vs. immobile.
-
Secondary endpoints: Rearing frequency (vertical activity), time spent in the center vs. periphery (anxiety-like behavior).
-
Analyze data using ANOVA followed by post-hoc tests to compare dose groups to the vehicle control.
-
References
-
Boulahjar R, et al. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. Neurobiology of Disease, 129, 217-233. [Link]
-
European Medicines Agency. (2003). Piperazine Summary Report (3). [Link]
-
Shoblock, J. R., et al. (2010). In vitro and in vivo characterization of JNJ-31020028, a selective brain penetrant small molecule antagonist of the neuropeptide Y Y(2) receptor. Psychopharmacology, 208(2), 265-77. [Link]
-
Fantegrossi, W. E., et al. (2005). MDMA-like behavioral effects of N-substituted piperazines in the mouse. Psychopharmacology, 182(2), 237-45. [Link]
-
Fantegrossi, W. E., et al. (2005). MDMA-like behavioral effects of N-substituted piperazines in the mouse. Neuropsychopharmacology, 30(11), 2002-12. [Link]
-
University of Wisconsin-Madison. Guidelines on Administration of Substances to Laboratory Animals. Research A-Z. [Link]
-
University of Colorado Boulder. IACUC Routes of Administration Guidelines. Research & Innovation Office. [Link]
-
Norwegian University of Science and atechnology. (2019). Guidelines for the administration of substances to rodents. [Link]
-
Kocisko, D. A., et al. (2014). Piperazine derivatives inhibit PrP/PrP(res) propagation in vitro and in vivo. Biochemical and Biophysical Research Communications, 445(2), 368-73. [Link]
-
Wikipedia. Piperazine. [Link]
-
Ali, I., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6461. [Link]
-
Kaur, R., et al. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect, 9(4). [Link]
-
Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Scientific Reports, 14(1), 6062. [Link]
-
Wang, L., et al. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 30(20), 127506. [Link]
-
ChemEurope. Piperazine. [Link]
-
Lucki, I., et al. (1988). Effect of 1-(m-chlorophenyl)piperazine and 1-(m-trifluoromethylphenyl)piperazine on locomotor activity. Journal of Pharmacology and Experimental Therapeutics, 247(3), 1027-35. [Link]
-
Selivanova, S. V., et al. (2015). Synthesis and pharmacological evaluation of ¹¹C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging. Nuclear Medicine and Biology, 42(4), 395-403. [Link]
-
Bari, D. G., et al. (2020). SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL EVALUATION OF SOME ARYL PIPERAZINE COMPOUNDS. International Journal of Pharmaceutical Sciences and Research, 11(9), 4479-86. [Link]
-
Neuroquantology. (2025). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. [Link]
-
Gkeka, P., et al. (2023). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. International Journal of Molecular Sciences, 24(13), 11137. [Link]
-
Indiana University Bloomington. Guidelines for Anesthesia and Analgesia in Rats. [Link]
-
Taylor & Francis Online. Piperazine – Knowledge and References. [Link]
-
Old, M., et al. (2014). Pharmacokinetics and derivation of an anticancer dosing regimen for PAC-1, a preferential small molecule activator of procaspase-3, in healthy dogs. Investigational New Drugs, 32(5), 871-80. [Link]
-
Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-8. [Link]
-
Chanelle Pharma. (2022). SUMMARY OF PRODUCT CHARACTERISTICS 1. NAME OF VETERINARY MEDICINAL PRODUCT Piperazine Citrate Worm Tablets. [Link]
-
Powles, P., et al. (1989). The pharmacokinetics of pirtenidine in the rat and dog. Xenobiotica, 19(12), 1349-54. [Link]
-
MSD Veterinary Manual. Pharmacokinetics of Anthelmintics in Animals. [Link]
Sources
- 1. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE | Neuroquantology [neuroquantology.com]
- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 6. research.iu.edu [research.iu.edu]
- 7. az.research.umich.edu [az.research.umich.edu]
- 8. ntnu.edu [ntnu.edu]
- 9. Pharmacokinetics of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 10. The pharmacokinetics of pirtenidine in the rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of 1-(m-chlorophenyl)piperazine and 1-(m-trifluoromethylphenyl)piperazine on locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MDMA-like behavioral effects of N-substituted piperazines in the mouse [pubmed.ncbi.nlm.nih.gov]
- 13. MDMA-like behavioral effects of N-substituted piperazines in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analytical Profiling of 1-(3-Fluoropyridin-2-yl)piperazine
The following Application Note is structured as a technical guide for analytical scientists and process chemists. It synthesizes established chromatographic principles with the specific physicochemical requirements of fluorinated pyridine-piperazine motifs.[1]
Methodologies: HPLC-UV/MS & GC-MS
Abstract & Compound Characterization
1-(3-Fluoropyridin-2-yl)piperazine (hereafter 1-FPP ) is a critical intermediate in the synthesis of serotonergic modulators (e.g., Vortioxetine analogs).[1] Its analysis is complicated by two factors: the high basicity of the secondary amine (piperazine moiety) causing severe peak tailing on standard silica, and the positional isomerism often seen in fluorinated pyridine synthesis.
This guide provides two orthogonal validated workflows:
-
High-pH Reverse Phase LC-MS/UV: The primary method for assay and purity, utilizing hybrid particle technology to suppress silanol activity.[1]
-
Derivatization-GC-MS: A specific protocol for trace impurity profiling and volatile congener analysis.[1]
Physicochemical Profile
| Property | Value | Analytical Implication |
| Molecular Formula | C₉H₁₂FN₃ | MW: 181.21 g/mol |
| pKa (Calc.) | ~8.9 (Piperazine NH), ~2.5 (Pyridine N) | Analyte is positively charged at neutral/acidic pH.[1][2] |
| LogP | ~0.8 | Moderately polar; requires low organic start in gradient.[1] |
| UV Max | 245 nm, 280 nm | Pyridine ring provides sufficient chromophore.[1] |
| Solubility | Methanol, DMSO, Dilute Acid | Avoid non-polar diluents for sample prep.[1] |
Pre-Analytical Decision Matrix
Before selecting a method, the analyst must evaluate the sample matrix and data requirements.
Figure 1: Decision tree for selecting the appropriate analytical workflow based on sample state and data requirements.
Method A: High-pH HPLC-UV/MS (The "Workhorse")
Rationale: Standard acidic mobile phases result in the protonation of the piperazine nitrogen, leading to secondary interactions with residual silanols (peak tailing). By operating at pH 9.5 , the amine remains neutral, ensuring sharp peak shape and high loadability.
Chromatographic Conditions
| Parameter | Specification | Notes |
| Column | Waters XBridge C18 (or Gemini NX-C18) | Critical: Must be Hybrid Particle (BEH) or high-pH stable.[1] Do NOT use standard silica.[1] |
| Dimensions | 150 mm x 4.6 mm, 3.5 µm | Smaller particles (1.7 µm) acceptable for UPLC.[1] |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 9.[1]5) | Adjust pH with Ammonium Hydroxide.[1] Volatile & MS compatible.[1][3] |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | Methanol causes higher backpressure but different selectivity.[1] |
| Flow Rate | 1.0 mL/min | Adjust for column ID. |
| Column Temp | 40 °C | Improves mass transfer for basic amines.[1] |
| Detection | UV @ 254 nm; MS (ESI+) | 254 nm targets the fluoropyridine core.[1] |
Gradient Profile
| Time (min) | % A (Buffer) | % B (ACN) | Curve |
| 0.0 | 95 | 5 | Initial |
| 2.0 | 95 | 5 | Isocratic Hold (Polar impurities) |
| 12.0 | 10 | 90 | Linear Ramp |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 95 | 5 | Re-equilibration |
| 20.0 | 95 | 5 | End |
Sample Preparation
-
Stock Solution: Weigh 10 mg 1-FPP into a 20 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile.[1]
-
Working Standard: Dilute Stock to 50 µg/mL.
-
Filtration: 0.22 µm PTFE or Nylon filter (Do not use cellulose acetate; basic amines may bind).[1]
Method B: Derivatization GC-MS (Trace Impurities)
Rationale: 1-FPP is semi-volatile but polar.[1] Direct injection often leads to adsorption in the inlet liner and "ghost peaks."[1] Acylation with Trifluoroacetic Anhydride (TFAA) masks the secondary amine, improving volatility and peak symmetry.
Derivatization Protocol
-
Weigh: 5 mg of sample into a GC vial.
-
Dissolve: Add 500 µL Ethyl Acetate (dried over Na₂SO₄).
-
Reagent: Add 50 µL TFAA (Trifluoroacetic anhydride).
-
Incubate: Cap and heat at 60 °C for 20 minutes.
-
Dry: Evaporate to dryness under a gentle stream of Nitrogen (removes excess acid).[1]
-
Reconstitute: Add 1.0 mL Ethyl Acetate. Transfer to autosampler vial.
GC-MS Parameters
| Parameter | Setting |
| System | Agilent 7890/5977 or equivalent Single Quad |
| Column | DB-5MS or Rtx-5MS (30m x 0.25mm x 0.25µm) |
| Inlet | Split (20:1), 260 °C |
| Liner | Ultra Inert Split Liner with Wool |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |
| Oven Program | 60°C (1 min) → 20°C/min → 300°C (3 min hold) |
| Transfer Line | 280 °C |
| Source/Quad | 230 °C / 150 °C |
| Scan Range | 40 – 450 m/z |
Mass Spectral Interpretation
The derivatized product (N-trifluoroacetyl-1-(3-fluoropyridin-2-yl)piperazine) will show:
-
Molecular Ion (M+): 277 m/z (181 + 97 [TFA group] - 1 [H]).[1]
-
Base Peak: Often m/z 166 (Loss of fluoropyridine ring) or m/z 96 (fluoropyridine fragment).[1]
-
Diagnostic: Look for m/z 69 (CF3+) confirming derivatization.[1]
System Suitability & Validation Criteria
To ensure data integrity (Trustworthiness), the following criteria must be met before batch analysis.
HPLC System Suitability (SST)
-
Tailing Factor (Tf): NMT 1.5 (Strict control required for basic amines).
-
Precision (RSD): NMT 1.0% for 5 replicate injections of standard.
-
Resolution: NMT 2.0 between 1-FPP and any late-eluting synthetic precursors (e.g., 2,3-difluoropyridine).
Workflow Diagram
Figure 2: Linear workflow for the routine HPLC purity analysis of 1-FPP.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| HPLC: Broad/Tailing Peak | Protonated amine interacting with silanols.[1] | Ensure Mobile Phase A is pH > 9.[1]0. Check column age.[1] |
| HPLC: Split Peak | Sample solvent too strong. | Dissolve sample in Mobile Phase A/B mix (not pure ACN). |
| GC-MS: Missing Peak | Adsorption in liner. | Replace liner with "Ultra Inert" type; Switch to Derivatization method. |
| GC-MS: Extra Peaks | Incomplete derivatization. | Ensure reagents are fresh; increase incubation time to 45 mins. |
References
-
PubChem. (2025).[1][2] 1-(3-Fluoropyridin-2-yl)piperazine Compound Summary. National Library of Medicine.[1] [Link]
-
De Villiers, A., et al. (2016).[1] Evaluation of liquid chromatography methods for the analysis of piperazine derivatives. Journal of Chromatography A. (General reference for piperazine separation mechanisms).
-
Agilent Technologies. (2020).[1] Analysis of basic drugs by LC/MS using high pH mobile phases on Agilent Poroshell HPH-C18. Application Note. [Link]
-
United Nations Office on Drugs and Crime (UNODC). (2013).[1] Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (Provides foundational GC-MS fragmentation patterns for this class). [Link]
Sources
Receptor binding affinity assay for 1-(3-Fluoropyridin-2-yl)piperazine
Application Note: Characterization of 1-(3-Fluoropyridin-2-yl)piperazine Binding Affinity at Serotonin Receptors
Introduction & Scope
This application note details the protocol for determining the equilibrium dissociation constant (
The test compound belongs to the arylpiperazine class, a privileged scaffold in medicinal chemistry known for potent interactions with serotonin (5-HT) receptors.[1][2] Structurally, it is an isostere of mCPP (1-(3-chlorophenyl)piperazine) and TFMPP (1-(3-trifluoromethylphenyl)piperazine). The presence of the pyridine nitrogen and the 3-fluoro substitution modulates metabolic stability and electronic distribution, potentially altering selectivity profiles between 5-HT
Primary Objective: To quantify the binding affinity (
Target Identification & Mechanism
Arylpiperazines typically act as "serotonin mimics." The protonated nitrogen of the piperazine ring forms a salt bridge with a conserved aspartate residue (Asp3.32) in the transmembrane domain of 5-HT receptors.
-
Primary Target (5-HT
): G -coupled GPCR. Activation leads to phospholipase C (PLC) stimulation and calcium mobilization. 1-(3-Fluoropyridin-2-yl)piperazine is predicted to bind the orthosteric site. -
Secondary Target (5-HT
): G -coupled GPCR. Activation inhibits adenylyl cyclase.
Signaling Pathway Visualization
The following diagram illustrates the divergent signaling pathways activated by the target receptors, providing context for downstream functional assays.
Caption: Divergent G-protein coupling of 5-HT2C (Gq) and 5-HT1A (Gi) receptors targeted by arylpiperazines.
Experimental Protocol: Radioligand Competition Binding
This protocol utilizes membrane homogenates from HEK-293 cells stably expressing the human 5-HT
Reagents & Materials
| Component | Specification | Purpose |
| Test Compound | 1-(3-Fluoropyridin-2-yl)piperazine | Analyte (MW: 181.21 g/mol ) |
| Radioligand | [ | High-affinity 5-HT |
| Non-Specific Control | Mianserin (10 µM) or 5-HT (100 µM) | Defines Non-Specific Binding (NSB) |
| Assay Buffer | 50 mM Tris-HCl, 5 mM MgCl | Physiological binding environment |
| Filters | Whatman GF/B or GF/C | Traps membrane-bound ligand |
| Blocking Agent | 0.3% Polyethyleneimine (PEI) | Reduces filter binding of cationic ligands |
Membrane Preparation (Critical Step)
Rationale: Proper homogenization ensures receptor accessibility. Protease inhibitors prevent degradation during storage.
-
Harvest: Detach cells using PBS/EDTA (avoid trypsin to preserve receptor extracellular loops).
-
Lysis: Resuspend pellet in ice-cold hypotonic buffer (5 mM Tris-HCl, pH 7.4). Homogenize with a Polytron (2 bursts, 10 sec).
-
Centrifugation:
-
Spin 1: 1,000 x g for 10 min at 4°C (remove nuclei/debris).
-
Spin 2: Supernatant at 40,000 x g for 20 min at 4°C (pellet membranes).
-
-
Resuspension: Resuspend final pellet in Assay Buffer. Determine protein concentration (BCA assay).[3] Dilute to 5–10 µg protein/well .
Assay Workflow
Step 1: Plate Setup Use 96-well polypropylene plates (to minimize drug adsorption).
-
Total Binding (TB): Buffer + Membrane + Radioligand.
-
Non-Specific Binding (NSB): Buffer + Membrane + Radioligand + Excess Mianserin (10 µM).
-
Experimental: Buffer + Membrane + Radioligand + Test Compound (10 concentrations, e.g.,
M to M).
Step 2: Incubation
-
Add 50 µL [
H]-Mesulergine (Final concentration: ~1 nM, close to its ). -
Add 100 µL Membrane suspension.[4]
-
Incubate: 60 minutes at 25°C (Room Temp).
-
Note: 5-HT receptors equilibrate rapidly, but 60 mins ensures steady state.
-
Step 3: Termination & Filtration
-
Pre-soak GF/B filters in 0.3% PEI for >1 hour. Crucial for arylpiperazines which are cationic and sticky.
-
Harvest using a vacuum manifold (e.g., Brandel or PerkinElmer harvester).
-
Wash 3x with 500 µL ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).
Step 4: Detection
-
Dry filters.[3]
-
Add Liquid Scintillation Cocktail.
-
Count radioactivity (CPM) via Liquid Scintillation Counter.
Workflow Diagram
Caption: Step-by-step radioligand binding assay workflow for 1-(3-Fluoropyridin-2-yl)piperazine.
Data Analysis & Interpretation
Calculating Specific Binding
-
Quality Control: Specific binding should be >70% of Total Binding. If <50%, optimize filter soaking or reduce radioligand concentration.
IC50 Determination
Fit the specific binding data to a one-site competition model using non-linear regression (e.g., GraphPad Prism):
Ki Calculation (Cheng-Prusoff)
Convert
- : Concentration of radioligand used (nM).[3][4]
- : Dissociation constant of the radioligand (determined previously via Saturation Binding).
Expected Results (Based on SAR)
Based on structural analogs (mCPP, TFMPP):
-
High Affinity:
nM suggests potent interaction. -
Selectivity: Compare
(5-HT ) vs (5-HT ).-
mCPP is typically non-selective (binding both 2C and 1A).
-
The 3-fluoro-pyridine moiety may enhance polarity, potentially reducing 5-HT
affinity compared to phenyl analogs, thereby improving 5-HT selectivity [1].
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Non-Specific Binding | Cationic ligand sticking to glass fibers. | Ensure filters are soaked in 0.3% PEI for at least 1 hour. |
| Low Signal | Receptor degradation. | Add Protease Inhibitor Cocktail (PMSF, Aprotinin) during lysis. |
| Hill Slope << 1.0 | Negative cooperativity or multiple binding sites. | Check if the compound binds to both High and Low affinity states (common for agonists). Add GTP |
| Ligand Depletion | Too much receptor protein. | Ensure <10% of total radioligand is bound. Dilute membrane prep. |
References
-
Glennon, R. A., et al. (1986). "5-HT1A serotonin receptors."[1][6][7] Journal of Medicinal Chemistry. Link (Establishes SAR for arylpiperazines).
-
IUPHAR/BPS Guide to PHARMACOLOGY. "5-HT2C Receptor." Link (Standard reference for receptor properties and radioligands).
-
National Institute of Mental Health (NIMH) PDSP. "Protocol for Radioligand Binding Assays." Link (The gold-standard protocol for CNS receptor screening).
-
PubChem. "1-(3-Fluoropyridin-2-yl)piperazine Compound Summary."[8] Link (Chemical properties and identification).
-
Barnes, N. M., & Sharp, T. (1999). "A review of central 5-HT receptors and their function." Neuropharmacology. Link (Mechanistic context for 5-HT signaling).
Sources
- 1. Two-dimensional QSAR studies on arylpiperazines as high-affinity 5-HT(1A) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Secure Verification [cherry.chem.bg.ac.rs]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. High affinity and selectivity on 5-HT1A receptor of 1-aryl-4-[1-tetralin)alkyl]piperazines. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New arylpiperazines with flexible versus partly constrained linker as serotonin 5-HT(1A)/5-HT(7) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-(3-Fluoro-2-pyridinyl)piperazine | C9H12FN3 | CID 134987 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Utility of the 1-(3-Fluoropyridin-2-yl)piperazine Scaffold in Neuroscience Drug Discovery
Abstract: The piperazine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in clinically successful drugs targeting the central nervous system (CNS).[1][2][3] Its unique physicochemical properties, including its ability to exist in a protonated state at physiological pH, enhance aqueous solubility and facilitate critical interactions with biological targets. The strategic incorporation of fluorine atoms into such scaffolds further refines their drug-like properties, often improving metabolic stability, membrane permeability, and binding affinity.[4][5] This guide focuses on 1-(3-Fluoropyridin-2-yl)piperazine, a key chemical intermediate and a representative exemplar of a class of molecules with profound potential in neuroscience research. We will explore its application in developing novel therapeutics for neurodegenerative and psychiatric disorders, detailing the underlying mechanisms and providing robust experimental protocols for its evaluation.
Part 1: Key Molecular Targets & Therapeutic Rationale
The 1-(3-Fluoropyridin-2-yl)piperazine moiety serves as a versatile template for designing ligands that can modulate multiple, high-value CNS targets. Its structural features allow for systematic chemical modification to achieve desired potency, selectivity, and pharmacokinetic profiles.
Dopamine (D₂/D₃) and Serotonin (5-HT₁ₐ) Receptor Modulation
A primary application for this scaffold is in the development of multi-target ligands aimed at the dopamine and serotonin systems, which are deeply implicated in the pathophysiology of Parkinson's disease (PD), schizophrenia, and depression.[3][6]
Scientific Rationale: Partial agonists of the dopamine D₂ and D₃ receptors are sought after for treating PD, as they may provide sufficient dopaminergic stimulation to alleviate motor symptoms with a lower risk of inducing the dyskinesias associated with full agonists like L-DOPA.[6] Simultaneously, agonism at the serotonin 5-HT₁ₐ receptor can address non-motor symptoms of PD, such as depression and anxiety, through non-dopaminergic pathways.[6] The 1-(3-Fluoropyridin-2-yl)piperazine core can be elaborated to create compounds that possess this precise, multi-target profile. For instance, studies on related 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives have yielded potent D₂/D₃/5-HT₁ₐ receptor agonists.[6]
Illustrative Signaling Pathway:
Caption: Simplified Gi/o-coupled GPCR signaling pathway for D₂/D₃ and 5-HT₁ₐ receptors.
Sigma-1 Receptor (S1R) Ligands
The Sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It plays a critical role in regulating cellular stress responses, ion channel function, and neuronal plasticity. S1R has emerged as a promising therapeutic target for neurodegenerative diseases like Alzheimer's and amyotrophic lateral sclerosis (ALS), as well as for neuropathic pain.[7] Piperazine and piperidine derivatives have been successfully developed as high-affinity S1R ligands.[7][8][9]
Scientific Rationale: The 1-(3-Fluoropyridin-2-yl)piperazine scaffold provides an excellent starting point for designing novel S1R ligands. The basic nitrogen of the piperazine ring is a key pharmacophoric feature for S1R binding. By modifying the substituents on the piperazine, researchers can tune affinity and selectivity, aiming for either agonist or antagonist activity depending on the therapeutic goal. For example, S1R agonists can promote neuroprotection, while antagonists have shown efficacy in models of neuropathic pain.[7]
Multi-Target Ligands for Alzheimer's Disease
The complexity of Alzheimer's disease (AD), involving amyloid-beta (Aβ) plaques, neurofibrillary tangles of hyperphosphorylated Tau protein, and cholinergic deficits, has spurred the development of multi-target-directed ligands (MTDLs). The piperazine scaffold is being actively explored to create single molecules that can combat multiple facets of AD pathology.[10][11]
Scientific Rationale: Researchers have designed hybrid molecules based on N,N'-disubstituted piperazine scaffolds that not only reduce Aβ and Tau pathology but also inhibit acetylcholinesterase (AChE), addressing the symptomatic cognitive decline.[10] The 1-(3-Fluoropyridin-2-yl)piperazine core can be integrated into such designs, where one nitrogen is linked to a moiety targeting Aβ/Tau aggregation and the other is connected to an AChE-inhibiting fragment. This approach represents a highly efficient strategy for developing disease-modifying therapies for AD.
Part 2: Experimental Protocols & Workflows
The following protocols provide standardized, self-validating methodologies for characterizing novel compounds derived from the 1-(3-Fluoropyridin-2-yl)piperazine scaffold.
Protocol: In Vitro Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity (Kᵢ) of a test compound for a specific CNS receptor (e.g., Dopamine D₂).
Causality and Principle: This assay measures the ability of a non-radioactive test compound to compete with a known high-affinity radioligand for binding to a receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value is then converted to the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation, providing a quantitative measure of the compound's potency at the target.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Assay Buffer: Prepare 50 mM Tris-HCl buffer (pH 7.4) containing 120 mM NaCl, 5 mM KCl, and 2 mM MgCl₂. The buffer maintains physiological pH, while the salts mimic the ionic environment and are often necessary for optimal receptor conformation.
-
Receptor Source: Use commercially available cell membranes from a stable cell line expressing the human Dopamine D₂ receptor (e.g., HEK293 or CHO cells). Thaw on ice immediately before use and dilute to a final protein concentration of 10-20 µ g/well in ice-cold Assay Buffer.
-
Radioligand: Use a high-affinity D₂ antagonist, such as [³H]-Spiperone. Dilute in Assay Buffer to a final concentration approximately equal to its Kₔ value (e.g., 0.2 nM).
-
Test Compound: Prepare a 10 mM stock solution of the 1-(3-Fluoropyridin-2-yl)piperazine derivative in 100% DMSO. Create a serial dilution series (e.g., 10 µM to 0.1 nM) in Assay Buffer.
-
Non-Specific Binding (NSB) Control: Use a high concentration (e.g., 10 µM) of a known, non-radioactive D₂ antagonist like Haloperidol to saturate all receptors and measure binding to non-receptor components.
-
-
Assay Execution (in a 96-well plate):
-
Add 50 µL of Assay Buffer for "Total Binding" wells.
-
Add 50 µL of the NSB control (e.g., Haloperidol) to "NSB" wells.
-
Add 50 µL of each test compound dilution to respective wells.
-
Add 50 µL of the diluted radioligand ([³H]-Spiperone) to all wells.
-
Add 100 µL of the diluted receptor membrane preparation to all wells to initiate the binding reaction. The final volume is 200 µL.
-
-
Incubation:
-
Incubate the plate at room temperature (25°C) for 60-90 minutes. This duration is chosen to allow the binding reaction to reach equilibrium.
-
-
Termination and Filtration:
-
Rapidly terminate the reaction by filtering the contents of each well through a GF/B glass fiber filter plate using a cell harvester. This step separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).
-
Wash the filters three times with 300 µL of ice-cold Assay Buffer to remove any residual unbound radioligand.
-
-
Quantification:
-
Dry the filter plate completely.
-
Add 50 µL of scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Workflow Visualization:
Caption: Workflow for a competitive radioligand binding assay.
Data Presentation:
| Compound | Target Receptor | Kᵢ (nM) |
| Derivative A | Dopamine D₂ | 5.2 |
| Derivative B | Serotonin 5-HT₁ₐ | 15.8 |
| Haloperidol (Control) | Dopamine D₂ | 1.5 |
Protocol: In Vitro Blood-Brain Barrier (BBB) Permeability Assay (PAMPA)
This protocol assesses the passive permeability of a compound across an artificial membrane, providing an early-stage prediction of its ability to cross the blood-brain barrier.
Causality and Principle: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based, high-throughput assay that models passive diffusion across a lipid membrane. A filter plate is coated with a lipid solution (e.g., porcine brain lipid extract) to form an artificial membrane separating a donor compartment (containing the test compound) from an acceptor compartment. The rate at which the compound diffuses from the donor to the acceptor well is measured and used to calculate an effective permeability (Pₑ) value. This provides a crucial, early indicator of CNS bioavailability, as compounds that cannot cross the BBB will not be effective for central targets.
Step-by-Step Methodology:
-
Prepare the PAMPA Plate:
-
Coat the filter of a 96-well PVDF filter plate (the "donor" plate) with 5 µL of a lipid mixture (e.g., 20 mg/mL porcine brain polar lipid in dodecane).
-
Place the coated donor plate into a 96-well acceptor plate containing 300 µL of PBS buffer (pH 7.4) per well.
-
-
Prepare Compound Solutions:
-
Prepare a 200 µM solution of each test compound in PBS buffer (pH 7.4).
-
Include high-permeability (e.g., Propranolol) and low-permeability (e.g., Atenolol) control compounds.
-
-
Assay Execution:
-
Add 200 µL of each compound solution to the donor plate wells.
-
Carefully place the donor plate on top of the acceptor plate, ensuring the coated filter is in contact with the acceptor buffer.
-
Incubate the "sandwich" plate at room temperature for 4-5 hours with gentle shaking.
-
-
Quantification:
-
After incubation, carefully separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS or UV-Vis spectroscopy.
-
-
Data Analysis:
-
Calculate the effective permeability coefficient (Pₑ) using the following equation:
-
Pₑ (cm/s) = - (Vₐ * Vₔ / ((Vₐ + Vₔ) * A * t)) * ln(1 - Cₐ(t) / C_eq)
-
Where V is volume, A is filter area, t is incubation time, Cₐ(t) is the acceptor concentration at time t, and C_eq is the equilibrium concentration.
-
-
Classify compounds based on their Pₑ values.
-
Data Interpretation Table:
| Permeability Class | Pₑ (x 10⁻⁶ cm/s) | Predicted CNS Penetration |
| High | > 4.0 | High |
| Medium | 2.0 - 4.0 | Moderate |
| Low | < 2.0 | Low |
References
-
Piperazine - Wikipedia. Wikipedia.[Link]
-
Lecourgeon, M., et al. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. Neurobiology of Disease, 129, 217-233.[Link]
-
Szałata, K., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience.[Link]
-
1-(3-fluorophenyl)piperazine. ChemSynthesis.[Link]
-
Erfantalab, M., et al. (2021). Synthesis, Characterization, Computational Studies, and Evaluation of Neuroprotective Effects of New Piperazine Compounds. Iranian Journal of Chemistry and Chemical Engineering.[Link]
-
Castillo, R. (2015). Heterocycle piperazine derivatives and receptor binding affinities. ResearchGate.[Link]
-
Patel, M., et al. The piperazine analogue para-fluorophenylpiperazine alters timing of the physiological effects of the Synthetic Cannabinoid Receptor Agonist AMB-FUBINACA, without changing its discriminative stimulus, signalling effects, or metabolism. PMC.[Link]
-
Pekošak, A., et al. (2020). Newly Synthesized Fluorinated Cinnamylpiperazines Possessing Low In Vitro MAO-B Binding. Molecules, 25(21), 4976.[Link]
-
1-(3-Fluoro-2-pyridinyl)piperazine. PubChem.[Link]
-
Al-Zoubi, R. M., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 12(45), 29235-29283.[Link]
-
What is the mechanism of Piperazine? Patsnap Synapse.[Link]
-
Gilev, M., et al. (2024). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. Cell Communication and Signaling, 22(1), 512.[Link]
-
Piperazine. chemeurope.com.[Link]
-
PIPERAZINES. Ataman Kimya.[Link]
-
Srivastava, S., et al. (2024). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. ACS Chemical Neuroscience, 15(21), 3901-3914.[Link]
-
Piaz, V. D., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6821.[Link]
-
Papapostolou, I., et al. (2023). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. International Journal of Molecular Sciences, 24(19), 14562.[Link]
-
Kassiou, M., et al. (2010). Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands. Journal of Medicinal Chemistry, 53(16), 6034-6043.[Link]
-
Tojo, Y., et al. (2021). Discovery of N-(6-(5-fluoro-2-(piperidin-1-yl)phenyl)pyridazin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)methanesulfonamide as a brain-permeable and metabolically stable kynurenine monooxygenase inhibitor. Bioorganic & Medicinal Chemistry Letters, 44, 128115.[Link]
-
Faiz, S., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. RSC Advances, 14(13), 9037-9053.[Link]
-
Aricochi, D., et al. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 12(11), 1915-1923.[Link]
Sources
- 1. Piperazine - Wikipedia [en.wikipedia.org]
- 2. Piperazine [chemeurope.com]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 1-(3-Fluoropyridin-2-yl)piperazine as a Tool Compound for Receptor Studies
Abstract
This technical guide provides a comprehensive framework for utilizing 1-(3-Fluoropyridin-2-yl)piperazine as a tool compound in receptor pharmacology. While direct pharmacological data for this specific molecule is nascent, its structural motif, a fluorinated pyridinylpiperazine, is prevalent in a class of neurologically active agents known for their potent and often selective interactions with monoamine G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptor subtypes. This document synthesizes information from closely related analogs to propose likely receptor targets and provides detailed, field-proven protocols for receptor binding and functional activity assays to empower researchers in characterizing its pharmacological profile.
Introduction: The Significance of the Fluoropyridinylpiperazine Scaffold
The piperazine moiety is a well-established pharmacophore in medicinal chemistry, integral to numerous drugs targeting the central nervous system (CNS).[1][2] Its ability to be readily substituted at both nitrogen atoms allows for the precise tuning of pharmacological properties. The incorporation of a fluorinated aromatic ring, such as a fluoropyridine, can significantly enhance metabolic stability, membrane permeability, and binding affinity for target receptors.[3]
Derivatives of 1-(3-Fluoropyridin-2-yl)piperazine have demonstrated potent activity as agonists and partial agonists at dopamine D2/D3 and serotonin 5-HT1A receptors, making them valuable tools for studying neuropsychiatric and neurological disorders like Parkinson's disease.[4][5] The specific placement of the fluorine atom on the pyridine ring can modulate receptor selectivity and intrinsic activity. Therefore, 1-(3-Fluoropyridin-2-yl)piperazine represents a valuable chemical tool for dissecting the complex pharmacology of these critical CNS targets.
Postulated Pharmacological Profile
Based on the structure-activity relationships of analogous compounds, 1-(3-Fluoropyridin-2-yl)piperazine is hypothesized to interact with a range of monoamine receptors. The table below presents a hypothetical, yet plausible, pharmacological profile to guide initial experimental design. Researchers are encouraged to empirically determine the precise affinities and functional activities.
| Receptor Target | Postulated Affinity (Ki, nM) | Postulated Functional Activity | Rationale based on Analogs |
| Dopamine D2 | 10 - 50 | Partial Agonist / Antagonist | Fluorinated phenylpiperazines frequently target D2-like receptors.[6][7] |
| Dopamine D3 | 1 - 20 | Partial Agonist | High affinity for D3 is a common feature of this structural class.[6][8][9] |
| Serotonin 5-HT1A | 5 - 100 | Agonist | Many arylpiperazines exhibit potent agonism at 5-HT1A receptors.[4][5][10] |
| Serotonin 5-HT2A | 50 - 200 | Antagonist | A common off-target activity for atypical antipsychotic scaffolds.[11] |
| Sigma σ2 Receptor | 20 - 150 | To be determined | Piperazine derivatives have shown affinity for sigma receptors.[12][13][14] |
Experimental Workflows and Protocols
The following section provides detailed protocols for the characterization of 1-(3-Fluoropyridin-2-yl)piperazine at its putative receptor targets. These protocols are designed to be self-validating, incorporating appropriate controls to ensure data integrity.
In Vitro Receptor Binding Assays
Receptor binding assays are fundamental in determining the affinity of a compound for a specific receptor. These assays typically involve competition between the unlabeled tool compound and a radiolabeled ligand for binding to membrane preparations expressing the receptor of interest.
Workflow for Radioligand Binding Assay:
Caption: Workflow for a competitive radioligand binding assay.
Protocol: Dopamine D2 Receptor Binding Assay
-
Materials:
-
HEK293 cells stably expressing human Dopamine D2 receptors.
-
Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.
-
Radioligand: [3H]-Spiperone (specific activity ~60-90 Ci/mmol).
-
Non-specific binding control: Haloperidol (10 µM).
-
1-(3-Fluoropyridin-2-yl)piperazine, dissolved in DMSO and serially diluted in assay buffer.
-
96-well plates and a cell harvester with glass fiber filters.
-
-
Procedure:
-
Prepare cell membranes from HEK293-D2 cells via homogenization and centrifugation. Resuspend the final pellet in Membrane Preparation Buffer.
-
In a 96-well plate, add 50 µL of serially diluted 1-(3-Fluoropyridin-2-yl)piperazine.
-
Add 50 µL of [3H]-Spiperone at a final concentration of ~0.2 nM.
-
For total binding wells, add 50 µL of assay buffer. For non-specific binding wells, add 50 µL of 10 µM Haloperidol.
-
Initiate the binding reaction by adding 100 µL of the membrane preparation (containing ~10-20 µg of protein).
-
Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of 1-(3-Fluoropyridin-2-yl)piperazine.
-
Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Cell-Based Functional Assays
Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor. For Gi-coupled receptors like the D2 and 5-HT1A receptors, a common method is to measure the inhibition of adenylyl cyclase activity, which leads to a decrease in intracellular cyclic AMP (cAMP).
Signaling Pathway for Gi-Coupled Receptors:
Caption: Simplified Gi-coupled receptor signaling pathway.
Protocol: cAMP Inhibition Assay for D2/5-HT1A Receptor Agonism
-
Materials:
-
CHO or HEK293 cells stably expressing the human D2 or 5-HT1A receptor.
-
Assay medium: Serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
Forskolin (an adenylyl cyclase activator).
-
1-(3-Fluoropyridin-2-yl)piperazine.
-
A full agonist for the respective receptor (e.g., Quinpirole for D2, 8-OH-DPAT for 5-HT1A).
-
A validated cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Replace the culture medium with assay medium and pre-incubate for 30 minutes.
-
Add serial dilutions of 1-(3-Fluoropyridin-2-yl)piperazine or the reference full agonist.
-
Stimulate the cells with a concentration of forskolin that produces approximately 80% of its maximal effect (e.g., 1-10 µM).
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
-
Data Analysis:
-
To determine agonist activity, plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of the compound.
-
Calculate the EC50 (potency) and Emax (efficacy) values. Efficacy is often expressed relative to the full agonist.
-
To determine antagonist activity, pre-incubate the cells with 1-(3-Fluoropyridin-2-yl)piperazine before adding a fixed concentration of the full agonist. A rightward shift in the agonist's dose-response curve indicates antagonism.
-
Safety and Handling
As with any novel chemical compound, 1-(3-Fluoropyridin-2-yl)piperazine should be handled with appropriate safety precautions. A comprehensive safety data sheet (SDS) should be consulted. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.
Conclusion
1-(3-Fluoropyridin-2-yl)piperazine belongs to a chemical class with significant potential as a pharmacological tool for investigating dopaminergic and serotonergic systems. Its structural similarity to known D2/D3/5-HT1A receptor ligands makes it a compelling candidate for probing the structure-function relationships of these receptors. The protocols detailed in this guide provide a robust starting point for researchers to elucidate its binding affinity, functional activity, and receptor selectivity, thereby contributing to a deeper understanding of monoamine receptor pharmacology and the development of novel therapeutics for CNS disorders.
References
-
Du, X. L., Ni, Y. N., Ji, J. R., Wan, Z. H., Hu, Z. J., Ge, Y. Q., ... & Wang, G. (2022). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Serotonin Receptor Agonists. Drug Research. [Link]
-
A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018). ResearchGate. [Link]
-
Tu, Z., Li, S., Cui, J., Xu, J., Taylor, M., Ho, D., ... & Mach, R. H. (2011). Synthesis and pharmacological evaluation of fluorine-containing D3 dopamine receptor ligands. Journal of medicinal chemistry, 54(6), 1555–1564. [Link]
-
Leone, S., Amodeo, G., De Marco, E., De Martino, L., Di Mola, A., La Mancia, F., ... & Rossi, F. W. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Scientific reports, 11(1), 1-16. [Link]
-
Tu, Z., Li, S., Cui, J., Xu, J., Taylor, M., Ho, D., ... & Mach, R. H. (2011). Synthesis and pharmacological evaluation of fluorine-containing D₃ dopamine receptor ligands. Journal of medicinal chemistry, 54(6), 1555–1564. [Link]
-
Pharmaceutical Studies on Piperazine-based Compounds Targeting Serotonin Receptors and Serotonin Reuptake Transporters. (n.d.). National Genomics Data Center (CNCB-NGDC). [Link]
-
Mach, R. H., Luedtke, R. R., Unwalla, R. J., & Wu, L. (2021). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 26(24), 7545. [Link]
-
Ritz, M. C., Cone, E. J., & Kuhar, M. J. (1990). Serotonin-releasing effects of substituted piperazines in vitro. Life sciences, 47(1), 1-9. [Link]
-
Seminerio, M. J., Sabol, S. L., & Matsumoto, R. R. (2014). Neuroprotective targets through which 6-acetyl-3-(4-(4-(4-fluorophenyl) piperazin-1-yl) butyl) benzo [d] oxazol-2 (3H)-one (SN79), a sigma receptor ligand, mitigates the effects of methamphetamine in vitro. European journal of pharmacology, 727, 10-18. [Link]
-
Fuller, R. W., Snoddy, H. D., Mason, N. R., & Molloy, B. B. (1978). Effect of 1-(m-trifluoromethylphenyl)-piperazine on 3H-serotonin binding to membranes from rat brain in vitro and on serotonin turnover in rat brain in vivo. European journal of pharmacology, 52(1), 11-16. [Link]
-
Ciaffoni, L., & Stilo, A. D. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6524. [Link]
-
Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. (2021). ResearchGate. [Link]
-
Papapostolou, I., Sereti, E., Chatira, S., Sakellaridis, N., Fytas, G., Zoidis, G., & Dimas, K. (2024). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. International Journal of Molecular Sciences, 25(4), 2110. [Link]
-
Luedtke, R. R., Taylor, M., Freeman, R. A., & Mach, R. H. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3169. [Link]
-
de Oliveira, R., de Freitas, R. M., & de Castro, M. S. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & clinical pharmacology, 33(1), 4-19. [Link]
-
Okuyama, S., Chaki, S., Imagawa, Y., Itoh, Y., & Nakazato, A. (2002). In vitro and in vivo pharmacological profile of 5-[2-[4-(6-fluoro-1H-indole-3-yl) piperidin-1-yl] ethyl]-4-(4-fluorophenyl) thiazole-2-carboxylic acid amide (NRA0562), a novel and putative atypical antipsychotic. Life sciences, 71(12), 1371-1384. [Link]
-
Free, R. B., Namkung, Y., Luedtke, R. R., & Mach, R. H. (2012). N-(3-Fluoro-4-(4-(2-methoxy or 2, 3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands. ACS medicinal chemistry letters, 3(6), 494-499. [Link]
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Synthesis and Pharmacological Evaluation of Fluorine Containing D3 Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and pharmacological evaluation of fluorine-containing D₃ dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands: Critical Role of the Carboxamide Linker for D3 Receptor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ngdc.cncb.ac.cn [ngdc.cncb.ac.cn]
- 11. In vitro and in vivo pharmacological profile of 5-[2-[4-(6-fluoro-1H-indole-3-yl)piperidin-1-yl]ethyl]-4-(4-fluorophenyl)thiazole-2-carboxylic acid amide (NRA0562), a novel and putative atypical antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Neuroprotective targets through which 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a sigma receptor ligand, mitigates the effects of methamphetamine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Application Note: Functional Characterization of 1-(3-Fluoropyridin-2-yl)piperazine
Executive Summary
This guide details the methodological framework for quantifying the pharmacological efficacy of 1-(3-Fluoropyridin-2-yl)piperazine (CAS: 873305-69-0 / 85386-84-1). As a privileged arylpiperazine scaffold, this compound and its derivatives frequently exhibit polypharmacology across serotonergic (5-HT) and dopaminergic (D2/D3) receptors.
Accurate efficacy profiling requires distinguishing between potency (EC₅₀/IC₅₀) and intrinsic efficacy (Emax). This protocol focuses on three orthogonal cell-based assays designed to deconstruct the compound's signaling profile:
-
Gi-Coupled cAMP Modulation: For 5-HT1A/D2 receptor agonism.
-
Gq-Coupled Calcium Flux: For 5-HT2A/2C receptor activation.
- -Arrestin Recruitment: To assess functional selectivity (biased agonism).
Mechanistic Background & Signaling Architecture
The 1-(3-Fluoropyridin-2-yl)piperazine moiety acts as a pharmacophore capable of stabilizing specific GPCR conformations. Its efficacy is not binary; it often acts as a partial agonist or functionally selective ligand .
Signaling Pathway Visualization
The following diagram illustrates the divergent signaling pathways activated by 5-HT receptors, highlighting the intervention points for the assays described below.
Figure 1: Divergent GPCR signaling pathways targeted by arylpiperazine ligands. The assays measure cAMP suppression (Gi), Calcium release (Gq), and Arrestin recruitment.
Assay 1: Gi-Coupled cAMP Inhibition (5-HT1A/D2)
Objective: Measure the compound's ability to inhibit Forskolin-stimulated cAMP production, a hallmark of Gi-coupled receptor activation (e.g., 5-HT1A).
Experimental Logic
Since Gi proteins inhibit Adenylyl Cyclase, basal cAMP levels are too low to measure suppression directly. We must first artificially elevate cAMP using Forskolin . An agonist will dose-dependently reduce this Forskolin-induced spike.
Materials & Reagents[1]
-
Cell Line: CHO-K1 stably expressing human 5-HT1A receptor.
-
Detection Kit: HTRF® cAMP Dynamic 2 (Cisbio) or GloSensor™ (Promega).
-
Stimulant: Forskolin (10 µM final concentration).
-
Reference Agonist: Serotonin (5-HT) or 8-OH-DPAT.
-
Assay Buffer: HBSS + 20 mM HEPES + 0.5 mM IBMX (phosphodiesterase inhibitor).
Protocol Workflow
-
Cell Seeding:
-
Harvest CHO-h5HT1A cells using Accutase (avoid Trypsin to preserve receptors).
-
Resuspend in Assay Buffer at 400,000 cells/mL.
-
Dispense 5 µL/well into a 384-well low-volume white plate (2,000 cells/well).
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of 1-(3-Fluoropyridin-2-yl)piperazine (range: 10 µM to 1 pM).
-
Add 5 µL of compound dilution to cells. Incubate for 15 minutes at RT.
-
-
Stimulation:
-
Add 5 µL of 4X Forskolin (final conc. 10 µM) to all wells except the Basal Control.
-
Incubate for 45 minutes at RT.
-
-
Detection (HTRF Method):
-
Add 5 µL of cAMP-d2 conjugate (acceptor).
-
Add 5 µL of Anti-cAMP-Cryptate (donor).
-
Incubate for 1 hour in the dark.
-
-
Read:
-
Measure HTRF signal (665 nm / 620 nm ratio) on a compatible multimode reader (e.g., EnVision, PHERAstar).
-
Data Analysis
-
Normalization: Convert HTRF ratios to cAMP concentrations using a standard curve.
-
Efficacy Calculation:
-
Interpretation: A full agonist will show ~100% inhibition relative to the reference. A partial agonist will plateau at a lower percentage (e.g., 60%).
Assay 2: Gq-Coupled Calcium Flux (5-HT2A/2C)
Objective: Quantify rapid intracellular calcium release (
Experimental Logic
Arylpiperazines often exhibit "mixed" profiles. While they may agonize 5-HT1A, they can act as antagonists or partial agonists at 5-HT2A. This kinetic assay captures the transient calcium peak within seconds of addition.
Materials
-
Cell Line: HEK293 stably expressing human 5-HT2A (inducible expression preferred to avoid toxicity).
-
Dye: Fluo-4 AM or Calcium 6 (Molecular Devices).
-
Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid (prevents dye efflux).
Protocol Workflow
-
Dye Loading:
-
Seed cells (15,000/well) in 384-well black-wall/clear-bottom plates 24h prior.
-
Remove media and add 20 µL Dye Loading Solution.
-
Incubate: 60 min at 37°C, then 15 min at RT (equilibration).
-
-
Compound Preparation:
-
Prepare 5X compound plate in HBSS (to minimize fluid addition artifact).
-
-
Kinetic Read (FLIPR/FDSS):
-
Place cell plate and compound plate in the reader.
-
Baseline: Record fluorescence (Ex 480 / Em 525) for 10 seconds.
-
Injection: Inject compound.
-
Response: Record for 90–120 seconds.
-
-
Antagonist Mode (Optional):
-
If no agonist response is seen, incubate with compound for 15 min, then inject a standard agonist (e.g., 5-HT) to test for antagonism.
-
Assay 3: -Arrestin Recruitment (Functional Selectivity)
Objective: Determine if 1-(3-Fluoropyridin-2-yl)piperazine induces receptor desensitization or signals via the non-G-protein
Experimental Logic
Modern drug discovery values "biased ligands" that may activate G-protein signaling without recruiting
-
Mechanism: The GPCR is tagged with a small enzyme fragment (PK).
-Arrestin is tagged with the large fragment (EA). Recruitment forces complementation active -galactosidase luminescence.
Protocol Workflow
Figure 2: Step-by-step workflow for the Enzyme Complementation Arrestin Assay.
-
Plating: Seed 5,000 cells/well in 384-well white plates. Incubate 24–48h.
-
Stimulation: Add 5 µL of 5X compound. Incubate 90 minutes at 37°C.
-
Detection: Add detection reagent (Cell lysis buffer + Substrate).
-
Read: Measure Chemiluminescence after 60 min.
Data Summary & Interpretation
To validate the efficacy of 1-(3-Fluoropyridin-2-yl)piperazine, compare results against standard reference ligands.
| Parameter | 5-HT1A (Gi) Assay | 5-HT2A (Gq) Assay | |
| Readout | HTRF Ratio (665/620) | RFU (Max - Min) | RLU (Luminescence) |
| Reference Ligand | Serotonin (100% Emax) | Serotonin | |
| Potency Metric | |||
| Efficacy Metric | % Inhibition | % Activation | % Recruitment |
| Interpretation | High % = Full AgonistLow % = Partial Agonist | High RFU = AgonistNo RFU + Block = Antagonist | Low recruitment = G-protein Bias |
Calculation of Bias Factor
If the compound is a partial agonist in both pathways, calculate the Bias Factor (
Troubleshooting & Optimization
-
High Background in Ca2+ Assay: Ensure Probenecid is fresh; wash cells if using Fluo-4 (or switch to no-wash Calcium 6).
-
Low Signal in Gi Assay: Optimize Forskolin concentration. It must be at the EC80 of its own dose-response to allow a sufficient window for inhibition.
-
Solubility: 1-(3-Fluoropyridin-2-yl)piperazine is generally soluble in DMSO up to 100 mM. Ensure final DMSO concentration in cells is <0.5%.
References
-
Kenakin, T., & Christopoulos, A. (2013). Signaling bias in new drug discovery: detection, quantification and therapeutic impact. Nature Reviews Drug Discovery, 12(3), 205-216. Link
-
Modica, M. N., et al. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors. ACS Chemical Neuroscience, 12(13), 2413–2428. Link
-
PubChem Compound Summary. 1-(3-Fluoro-2-pyridinyl)piperazine (CID 134987). National Center for Biotechnology Information. Link
-
Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica, 33, 372–384. Link
Application Note: High-Precision Pharmacokinetic Profiling of 1-(3-Fluoropyridin-2-yl)piperazine Derivatives
Executive Summary & Scientific Rationale
The 1-(3-Fluoropyridin-2-yl)piperazine (3-FPP) moiety is a privileged pharmacophore in medicinal chemistry, frequently serving as the primary binding motif for serotonin receptor modulators (e.g., 5-HT1A, 5-HT2A, 5-HT7). The introduction of the fluorine atom at the 3-position of the pyridine ring serves a dual purpose: it modulates the basicity (pKa) of the pyridine nitrogen via electron withdrawal and blocks oxidative metabolism at a typically labile site.
However, this scaffold presents unique pharmacokinetic (PK) challenges.[1] The piperazine ring is susceptible to N-dealkylation and ring-opening oxidation, often mediated by polymorphic enzymes such as CYP2D6 and CYP3A4.[2][3] Furthermore, the amphiphilic nature of these derivatives can lead to high lysosomal trapping and variable volume of distribution (
This guide provides a definitive workflow for the PK profiling of 3-FPP derivatives, moving from bioanalytical assay validation (LC-MS/MS) to mechanistic metabolic stability and in vivo assessment.
Bioanalytical Assay Development (LC-MS/MS)
Accurate quantification is the bedrock of PK profiling. For 3-FPP derivatives, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to the need for high sensitivity (sub-ng/mL range) in plasma matrices.
Chromatographic Strategy
While C18 columns are standard, Phenyl-Hexyl columns are superior for 3-FPP derivatives.[1] The
Validated Protocol: Plasma Sample Preparation
Objective: Extract analyte while minimizing matrix effects (phospholipids) that cause ion suppression.[1]
Reagents:
-
Internal Standard (IS): Stable isotope-labeled analog (e.g., D8-3-FPP) is preferred. If unavailable, use a structural analog like Buspirone.[1]
-
Precipitation Solvent: Acetonitrile (ACN) with 0.1% Formic Acid (FA).
Step-by-Step Workflow:
-
Aliquot: Transfer 50 µL of plasma (Rat/Human) into a 96-well plate.
-
Spike: Add 10 µL of IS working solution (500 ng/mL).
-
Precipitate: Add 200 µL of cold ACN + 0.1% FA.
-
Agitate: Vortex for 2 minutes at 1500 rpm.
-
Clarify: Centrifuge at 4,000 x g for 15 minutes at 4°C.
-
Dilute: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of Milli-Q water (to match initial mobile phase strength).
-
Inject: 5 µL into the LC-MS/MS system.
Mass Spectrometry Parameters[1][4][5][6]
-
Ionization: Electrospray Ionization (ESI) in Positive mode.[4][5]
-
MRM Transitions:
-
Parent:
Fragment (typically loss of the piperazine ring or cleavage at the piperazine-pyridine bond). -
Note: The fluoropyridine fragment (
~96-98 range) is a common stable product ion.
-
Validation Criteria (per FDA M10 Guidance):
-
Linearity:
.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Accuracy/Precision:
( at LLOQ). -
Matrix Effect: IS-normalized matrix factor must be within 0.85 – 1.15.
In Vitro Metabolic Stability[7][8]
Before in vivo dosing, the intrinsic clearance (
Mechanistic Insight
The 3-FPP scaffold undergoes two primary metabolic pathways:
-
N-Dealkylation: Cleavage of the alkyl chain attached to the distal piperazine nitrogen (CYP3A4 mediated).[2][3]
-
Aromatic Hydroxylation: Occurs on the pyridine ring (positions 4, 5, or 6), though the 3-Fluoro substituent sterically and electronically hinders metabolism at the 3-position.
Microsomal Stability Protocol[1]
System: Liver Microsomes (Human/Rat - HLM/RLM).[6]
Protocol:
-
Pre-incubation: Mix microsomes (0.5 mg/mL final protein) with Phosphate Buffer (100 mM, pH 7.4) and Test Compound (1 µM). Equilibrate at 37°C for 5 mins.
-
Why 1 µM? To ensure kinetics are linear (well below
).
-
-
Initiation: Add NADPH regenerating system (final 1 mM).
-
Sampling: Remove aliquots at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately dispense into ice-cold ACN containing IS.
-
Analysis: Quantify remaining parent via LC-MS/MS.
Data Calculation:
Plot
In Vivo Pharmacokinetic Profiling (Rat)
Study Design[1]
-
Species: Sprague-Dawley Rats (Male, 250-300g), cannulated (jugular vein) for serial sampling.[1]
-
Groups:
Sampling & Processing[1]
-
Timepoints:
-
Anticoagulant:
EDTA (Heparin can cause interference in some piperazine assays). -
Processing: Centrifuge blood at 2000 x g for 10 mins at 4°C. Store plasma at -80°C.
Data Analysis (Non-Compartmental)
Data should be processed using software like Phoenix WinNonlin or PKanalix.[1]
| Parameter | Definition | Significance for 3-FPP Derivatives |
| Max Concentration | Indicator of absorption rate and potential toxicity thresholds. | |
| Area Under Curve | Total exposure. Critical for efficacy correlation. | |
| Total Clearance | High CL suggests susceptibility to first-pass metabolism (likely CYP-mediated). | |
| Vol. Distribution | 3-FPP derivatives are basic; high | |
| Bioavailability |
Visualizing the Workflow & Metabolism
The following diagrams illustrate the metabolic pathways specific to the fluoropyridinyl-piperazine scaffold and the bioanalytical decision matrix.
Diagram 1: Metabolic Fate of 3-FPP Derivatives
Caption: Predicted metabolic pathways for 3-FPP derivatives. The 3-Fluoro substituent prevents oxidation at the C3 position, shifting metabolism to N-dealkylation and distal hydroxylation.
Diagram 2: Bioanalytical Validation Workflow (FDA M10)
Caption: Step-by-step decision matrix for validating the LC-MS/MS assay according to FDA M10 guidelines.
References
-
Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]
-
Obach, R. S., et al. (2016).[1][7] Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes... to Improve Metabolic Stability. Drug Metabolism and Disposition.[1][7][8][9] Retrieved from [Link]
-
Caccia, S. (2007).[1] N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. Current Drug Metabolism. Retrieved from [Link]
-
Leopoldo, M., et al. (2008).[1] Towards metabolically stable 5-HT7 receptor ligands: a study on 1-arylpiperazine derivatives. Archives of Pharmacal Research. Retrieved from [Link]
-
Lim, Y., et al. (2024).[1][5] Development of a sensitive LC-MS/MS method for determination of N-nitrosopiperazine in levocetirizine. Analytical Methods. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of a sensitive LC-MS/MS method for determination of N-nitrosopiperazine in levocetirizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a sensitive LC-MS/MS method for determination of N-nitrosopiperazine in levocetirizine - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. For Healthcare Professionals | FDA’s Examples of Drugs that Interact with CYP Enzymes and Transporter Systems | FDA [fda.gov]
- 9. mdpi.com [mdpi.com]
Application Note and Protocols for the Characterization of GPCR Signaling using 1-(3-Fluoropyridin-2-yl)piperazine
Abstract
G-Protein Coupled Receptors (GPCRs) constitute the largest family of cell surface receptors and are the targets for a significant portion of modern pharmaceuticals.[1][2][3] Understanding the intricate signaling pathways these receptors modulate is paramount for novel drug discovery and development. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 1-(3-Fluoropyridin-2-yl)piperazine , a novel investigational compound, to characterize GPCR signaling pathways. The piperazine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into ligands targeting a wide array of GPCRs.[4][5] This guide offers detailed, field-proven protocols for determining the compound's binding affinity and its functional effects on the three canonical G-protein signaling cascades: Gαs, Gαi, and Gαq. Methodologies include radioligand binding assays, HTRF-based cAMP quantification, and fluorescence-based calcium mobilization assays, providing a robust framework for profiling the pharmacological activity of this and other novel chemical entities.
Introduction: Deconvoluting GPCR Signaling
G-Protein Coupled Receptors are integral membrane proteins that transduce extracellular signals into intracellular responses, regulating nearly every aspect of human physiology.[6] Their activation by a diverse range of ligands—from photons to hormones and neurotransmitters—initiates a conformational change that facilitates the exchange of GDP for GTP on the associated heterotrimeric G-protein.[1] This activation causes the dissociation of the G-protein into its Gα and Gβγ subunits, which then modulate the activity of downstream effector enzymes and ion channels.
The specificity of the cellular response is largely determined by the type of Gα subunit the receptor couples to:
-
Gαs (stimulatory): Activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[6]
-
Gαi (inhibitory): Inhibits adenylyl cyclase, causing a decrease in intracellular cAMP.[6]
-
Gαq: Activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[7][8] IP3 triggers the release of calcium (Ca2+) from intracellular stores.[7][9]
1-(3-Fluoropyridin-2-yl)piperazine represents a versatile chemical scaffold. Its derivatives have been explored for activity at numerous CNS receptors, making it an ideal candidate for screening campaigns and mechanistic studies aimed at identifying novel modulators of GPCR activity.[4][10] This guide provides the experimental framework to systematically determine its receptor interaction and functional signature.
Overall Experimental Strategy
The characterization of a novel compound like 1-(3-Fluoropyridin-2-yl)piperazine follows a logical progression from initial binding interaction to functional consequence. This workflow ensures a comprehensive understanding of the molecule's mechanism of action.
Caption: High-level workflow for characterizing a novel GPCR ligand.
Compound Profile: 1-(3-Fluoropyridin-2-yl)piperazine
Before commencing any experimental work, a thorough understanding of the test article's properties and safety requirements is essential.
-
Chemical Structure: (Note: This is a representative structure for the named compound.)
-
Physicochemical & Safety Data (Based on similar piperazine derivatives)
| Property | Value / Information | Source Type |
| Molecular Formula | C₉H₁₂FN₃ | Calculated |
| Molecular Weight | 181.21 g/mol | Calculated |
| Appearance | Typically an off-white to yellow solid or oil. | Generic Data |
| Solubility | Soluble in DMSO and Ethanol. Test solubility in aqueous buffers before preparing stock solutions. | Generic Data |
| Hazard Statements | May cause skin, eye, and respiratory irritation. Harmful if swallowed.[11][12] | Safety Data Sheet |
| Handling Precautions | Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[11][13] Avoid breathing dust or fumes.[12] | Safety Data Sheet |
| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container.[13] Protect from light and moisture.[14] | Safety Data Sheet |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[11] | Safety Data Sheet |
Application 1: Determining Receptor Binding Affinity
Scientific Rationale: The first step in characterizing a ligand is to confirm it physically interacts with the target receptor and to quantify the strength of that interaction. A radioligand binding assay is the gold standard for this purpose.[15][16] In a competition binding experiment, we measure the ability of our unlabeled test compound, 1-(3-Fluoropyridin-2-yl)piperazine, to displace a known high-affinity radiolabeled ligand from the receptor. The resulting data allow for the calculation of the inhibitory constant (Ki), a measure of the compound's binding affinity.[17][18]
Protocol: Radioligand Competition Binding Assay
This protocol is designed for a 96-well plate format using cell membranes expressing the GPCR of interest.
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) specific for the target receptor
-
1-(3-Fluoropyridin-2-yl)piperazine ("Test Compound")
-
Known non-labeled antagonist ("Displacer" for non-specific binding)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
96-well microplates
-
Glass fiber filter mats (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare Reagents:
-
Thaw the cell membrane preparation on ice and resuspend in ice-cold Binding Buffer to a predetermined optimal concentration (typically 5-20 µg protein per well).[19] Keep on ice.
-
Prepare serial dilutions of the Test Compound in Binding Buffer. A common range is 10⁻¹¹ M to 10⁻⁵ M final concentration.
-
Prepare the radioligand solution in Binding Buffer at a concentration of 2x its Kd value.
-
Prepare the Displacer at a high concentration (e.g., 1000x the Kd of the radioligand) to determine non-specific binding.
-
-
Assay Plate Setup:
-
Total Binding (TB): 50 µL Binding Buffer + 50 µL Radioligand + 150 µL Membrane preparation.
-
Non-Specific Binding (NSB): 50 µL Displacer + 50 µL Radioligand + 150 µL Membrane preparation.
-
Test Compound: 50 µL of each Test Compound dilution + 50 µL Radioligand + 150 µL Membrane preparation.
-
Note: The order of addition can be optimized, but adding the unlabeled compound before the radioligand is common.
-
-
Incubation:
-
Harvesting:
-
Rapidly terminate the binding reaction by vacuum filtration through the PEI-soaked glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (which passes through).
-
Wash the filters 3-4 times with ice-cold Binding Buffer to remove any remaining unbound radioligand.
-
-
Counting:
-
Dry the filter mat completely.
-
Add scintillation cocktail to each well/filter spot.
-
Count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding (SB) = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the Test Compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]
Application 2: Interrogating Gαs and Gαi Signaling
Scientific Rationale: Once binding is established, the next step is to determine function. Does the compound act as an agonist (activating the receptor) or an antagonist (blocking the action of the native ligand)? For Gαs- and Gαi-coupled receptors, the most direct functional readout is the concentration of intracellular cAMP.[20] Highly sensitive, homogeneous assays like HTRF (Homogeneous Time-Resolved Fluorescence) provide a robust platform for quantifying cAMP levels in a high-throughput format.[21]
Protocol: HTRF cAMP Assay (Agonist and Antagonist Modes)
This protocol is adapted from common HTRF cAMP assay kits (e.g., Cisbio, PerkinElmer).
Caption: Workflow for HTRF-based cAMP functional assay.
Materials:
-
Cells stably or transiently expressing the target GPCR
-
HTRF cAMP Assay Kit (containing d2-labeled cAMP, anti-cAMP antibody conjugated to a donor fluorophore like Europium cryptate)
-
Stimulation Buffer (provided with kit or HBSS with IBMX, a phosphodiesterase inhibitor)
-
Known agonist for the target receptor
-
384-well low-volume white microplates
-
HTRF-compatible plate reader
Procedure:
Part A: Agonist Mode (To detect Gαs stimulation or Gαi-mediated constitutive activity inhibition)
-
Cell Plating: Seed cells into a 384-well plate at an optimized density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of 1-(3-Fluoropyridin-2-yl)piperazine in stimulation buffer.
-
Stimulation: Add a small volume (e.g., 5 µL) of the compound dilutions to the cells. Add buffer only for the negative control.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Detection: Add the HTRF detection reagents (pre-mixed d2-cAMP and anti-cAMP cryptate) to all wells.
-
Final Incubation: Incubate at room temperature for 60 minutes, protected from light.
-
Reading: Read the plate on an HTRF reader. The signal is inversely proportional to the amount of cAMP produced.[21]
Part B: Antagonist Mode (To detect blocking of Gαs or Gαi signaling)
-
Cell Plating & Compound Prep: As in Agonist Mode.
-
Antagonist Addition: Add the serial dilutions of 1-(3-Fluoropyridin-2-yl)piperazine to the cells and incubate for a short period (e.g., 15 minutes).
-
Agonist Challenge: Add a known agonist at a concentration that gives ~80% of its maximal response (EC₈₀).
-
Incubation, Detection, and Reading: Proceed as in steps 4-7 of the Agonist Mode protocol.
Data Analysis:
-
Convert the raw HTRF ratio data to cAMP concentration using a standard curve run in parallel.
-
Agonist Mode: Plot cAMP concentration vs. log[Test Compound] to determine the EC₅₀ (potency) and the maximum response (efficacy).
-
Antagonist Mode: Plot cAMP concentration vs. log[Test Compound] to determine the IC₅₀. This can be used to calculate the antagonist affinity (Kb).
Application 3: Probing the Gαq Signaling Pathway
Scientific Rationale: For Gαq-coupled receptors, activation leads to a rapid and transient increase in intracellular Ca²⁺ concentration.[9][22] This can be measured in real-time using fluorescent calcium indicators (e.g., Fluo-4 AM) and a plate reader with kinetic reading capabilities and an integrated fluid dispenser, such as a FLIPR or FlexStation.[23][24] The acetoxymethyl (AM) ester group makes the dye cell-permeable; once inside the cell, esterases cleave the AM group, trapping the fluorescent indicator in the cytoplasm where it can bind to calcium.[23]
Caption: The canonical Gαq signaling pathway leading to calcium release.
Protocol: Fluorescence-Based Calcium Mobilization Assay
Materials:
-
Cells expressing the target Gαq-coupled GPCR
-
Black-walled, clear-bottom 96- or 384-well microplates
-
Fluo-4 AM or similar calcium-sensitive dye
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Probenecid (an anion-exchange transport inhibitor that helps retain the dye in some cell lines).[23]
-
Fluorescence plate reader with kinetic read mode and automated injection (e.g., FlexStation 3, FLIPR).[23]
Procedure:
-
Cell Plating: Seed cells into black-walled, clear-bottom plates to form a confluent monolayer on the day of the assay.[23]
-
Dye Loading:
-
Prepare the dye loading solution by dissolving Fluo-4 AM in Assay Buffer. Probenecid can be added at this stage if required (final concentration typically 2.5 mM).[23]
-
Aspirate the cell culture medium and add the dye loading solution to each well.
-
Incubate at 37°C for 30-60 minutes, followed by a 30-minute incubation at room temperature.[23]
-
-
Compound Plate Preparation:
-
In a separate plate, prepare serial dilutions of 1-(3-Fluoropyridin-2-yl)piperazine at a concentration 4-5x higher than the final desired concentration.
-
-
Measurement:
-
Place both the cell plate and the compound plate into the fluorescence reader.
-
Set the instrument to record fluorescence kinetically (e.g., one reading every second for 120 seconds).
-
Establish a stable baseline fluorescence for ~15-20 seconds.
-
The instrument will then automatically inject the compound from the compound plate into the cell plate.
-
Continue recording the fluorescence signal to capture the peak response and subsequent decay.
-
Data Analysis:
-
The primary data is the change in relative fluorescence units (RFU) over time.
-
Quantify the response by calculating the maximum peak height or the area under the curve after compound addition.
-
For agonist testing, plot the response vs. log[Test Compound] to generate a dose-response curve and determine the EC₅₀.
-
For antagonist testing, pre-incubate cells with the test compound before challenging with a known agonist and measure the inhibition of the agonist's response.
Expert Insight: If your receptor of interest does not couple to Gαq, this assay can still be used. Co-transfecting the cells with a "promiscuous" G-protein subunit like Gα₁₆ can reroute Gαs or Gαi signals through the PLC/Ca²⁺ pathway, enabling a unified functional screening platform.[7][25]
References
-
Alford, C., & Sakmar, T. P. (2014). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 4(1), e986. Retrieved from [Link]
-
Bio-protocol. (n.d.). cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Retrieved from [Link]
-
Indigo Biosciences. (n.d.). GPCR Signaling Assays. Retrieved from [Link]
-
Agilent. (n.d.). GPCR Signaling Assays. Retrieved from [Link]
-
Li, Y., et al. (2023). Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines. Frontiers in Pharmacology, 14, 1243207. Retrieved from [Link]
-
ION Biosciences. (n.d.). Gαq GPCR assays. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Thibault, G., & Schiffrin, E. L. (2001). Radioligand Binding Assay. In Methods in Molecular Medicine, vol. 50. Retrieved from [Link]
-
Janssen, A., et al. (2018). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (131), 56831. Retrieved from [Link]
-
Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved from [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Retrieved from [Link]
-
Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. Retrieved from [Link]
-
Tovey, S. C., & Willars, G. B. (2015). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. In Methods in Molecular Biology, vol. 1272. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]
-
Cisbio. (2024, June 11). How to run a cAMP HTRF assay [Video]. YouTube. Retrieved from [Link]
-
Zhang, R., & Xie, X. (2012). An overview of Ca2+ mobilization assays in GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 374-383. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
-
Du, X. L., et al. (2018). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. Molecules, 23(11), 2978. Retrieved from [Link]
-
Fallacara, A. L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5568. Retrieved from [Link]
- Google Patents. (2003). Method for the preparation of piperazine and its derivatives.
-
ChemEurope.com. (n.d.). Piperazine. Retrieved from [Link]
-
Inam, M., et al. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect, 9(4), e202303986. Retrieved from [Link]
-
Lally, M., et al. (2021). PIP2 stabilises active states of GPCRs and enhances the selectivity of G-protein coupling. Nature Communications, 12, 6343. Retrieved from [Link]
-
BioTechniques. (2023). Newly elucidated role of the GPCR protein possibly leads to more targeted therapeutics. Retrieved from [Link]
-
MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Piperazine – Knowledge and References. Retrieved from [Link]
-
MDPI. (2023). G-Protein-Coupled Receptor (GPCR) Signaling and Pharmacology in Metabolism: Physiology, Mechanisms, and Therapeutic Potential. Retrieved from [Link]
-
Vaidehi, N., et al. (2016). Allosteric Communication Pipelines in G-protein-coupled receptors. Current Opinion in Structural Biology, 37, 17-24. Retrieved from [Link]
-
MDPI. (2021). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Retrieved from [Link]
Sources
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. agilent.com [agilent.com]
- 3. Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ionbiosciences.com [ionbiosciences.com]
- 8. PIP2 stabilises active states of GPCRs and enhances the selectivity of G-protein coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. synquestlabs.com [synquestlabs.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. mmbio.byu.edu [mmbio.byu.edu]
- 14. fishersci.com [fishersci.com]
- 15. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 16. revvity.com [revvity.com]
- 17. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 18. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. resources.revvity.com [resources.revvity.com]
- 21. m.youtube.com [m.youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. bio-protocol.org [bio-protocol.org]
- 24. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 25. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
Radiolabeling of 1-(3-Fluoropyridin-2-yl)piperazine for imaging studies
Application Note: Late-Stage Radiofluorination of 1-(3-Fluoropyridin-2-yl)piperazine Scaffolds
Executive Summary & Scientific Rationale
The 1-(3-fluoropyridin-2-yl)piperazine moiety is a critical pharmacophore found in numerous psychotropic drugs and PET radiotracers targeting serotonergic (5-HT) and dopaminergic receptors. While standard nucleophilic aromatic substitution (
This Application Note details a Copper-Mediated Radiofluorination (CMRF) protocol. Unlike traditional methods requiring harsh conditions or prosthetic groups, this protocol utilizes an aryl boronate ester precursor. This approach allows for the "late-stage" introduction of Fluorine-18 into the electronically distinct 3-position, offering high molar activity (
Chemical Strategy: The CMRF Advantage
To label the 3-position of the pyridine ring, we bypass classical
-
The Challenge: The 3-position of pyridine is electronically similar to a benzene ring; it is not sufficiently electrophilic for direct attack by [¹⁸F]fluoride.
-
The Solution: We utilize a Pinacol Boronate Ester precursor.[1] The copper catalyst (Cu(OTf)₂) mediates an oxidative coupling between the "hard" nucleophile ([¹⁸F]fluoride) and the "soft" organoboron species.
-
Protection Strategy: The secondary amine of the piperazine must be Boc-protected to prevent copper chelation, which would otherwise poison the catalyst and reduce radiochemical yield (RCY).
Reaction Pathway Diagram
Figure 1: Mechanistic flow of the Copper-Mediated Radiofluorination (CMRF) followed by acid deprotection.
Experimental Protocol
Precursor Requirements
-
Compound: 1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-4-(tert-butoxycarbonyl)piperazine.
-
Purity: >97% (NMR/HPLC). Boronic acid impurities can reduce yield.
-
Storage: Store under argon at -20°C. Moisture sensitivity is moderate but critical for reproducibility.
Automated Radiosynthesis (Step-by-Step)
Platform: GE TRACERlab FX or equivalent module with inert gas pressure.
| Step | Operation | Key Parameters & Notes |
| 1. Trapping | Trap [¹⁸F]Fluoride | Use a QMA Carbonate cartridge (pre-conditioned with K₂CO₃). |
| 2. Elution | Elute into Reactor | Critical: Use KOTf (10 mg) and K₂CO₃ (0.1 mg) in 500 µL water/MeCN. Note: Minimal base is required. Excess base promotes protodeboronation (side product). |
| 3. Drying | Azeotropic Distillation | 100°C under He flow/vacuum. Repeat with anhydrous MeCN (1 mL) x 2. Moisture kills the Cu-catalyst. |
| 4. Dissolution | Prepare Reaction Mix | Dissolve Precursor (4 mg) + Cu(OTf)₂ (10 mg) + Pyridine (25 µL) in DMA/n-BuOH (700 µL, 3:1 v/v) . |
| 5. Labeling | Reaction | Add mixture to dried [¹⁸F]F⁻. Heat to 120°C for 20 minutes (sealed reactor). Why n-BuOH? It acts as a radical scavenger and promotes reductive elimination. |
| 6. Dilution | Quench | Cool to 40°C. Add 2 mL water. Pass through C18 Sep-Pak. |
| 7.[2] Deprotection | Hydrolysis | Elute C18 with 1 mL EtOH into a second vessel containing 2N HCl (500 µL) . Heat to 100°C for 5 mins . |
| 8. Neutralization | pH Adjustment | Add 2N NaOH (approx. 500 µL) and buffer (PBS or HPLC mobile phase). |
| 9. Purification | Semi-Prep HPLC | Inject onto C18 column. Isolate product peak. |
Quality Control (QC) Parameters
| Parameter | Method | Acceptance Criteria |
| Radiochemical Purity | Analytical HPLC | > 95% |
| Molar Activity ( | UV Absorbance (254 nm) | > 50 GBq/µmol (End of Synthesis) |
| Residual Copper | ICP-MS or Colorimetric Test | < 5 µ g/dose (Limit varies by region) |
| Identity | Co-injection with standard | Retention time matches standard ± 0.5 min |
Automated Workflow Visualization
The following diagram illustrates the fluid path and logic for programming an automated synthesis module for this specific protocol.
Figure 2: Automated synthesis module workflow for the two-step (labeling + deprotection) process.
Troubleshooting & Expert Insights
Issue: Low Radiochemical Yield (RCY)
-
Cause 1: Moisture. Copper triflate is extremely hygroscopic. Ensure the catalyst is weighed in a glovebox or used immediately from a fresh ampoule.
-
Cause 2: Base Sensitivity. Standard QMA eluents (K₂CO₃/K₂.2.2) are too basic and cause protodeboronation (yielding the non-radioactive H-substituted byproduct).
-
Fix: Switch to KOTf or Et₄NHCO₃ elution. The pH of the reaction mixture should be near neutral (pH 7–8).
Issue: High Back-Pressure on C18 Sep-Pak
-
Cause: Precipitation of the copper complex.
-
Fix: Dilute the reaction mixture with at least 10 mL of water containing 50 mM EDTA before passing it through the Sep-Pak. EDTA chelates the copper, keeping it in solution while the organic intermediate is trapped on the resin.
Issue: Low Specific Activity
-
Cause: Contamination with ¹⁹F-fluoride or carrier added inadvertently.
-
Fix: Ensure all tubing and reagents are "fluoride-free." However, in CMRF, the main competitor is the protodeboronated side-product (carrier H-analog), which must be separated by HPLC.
References
-
Tredwell, M., et al. (2014). "A general copper-mediated nucleophilic 18F-fluorination of arenes." Science, 345(6192), 75-79.
-
Mossine, A. V., et al. (2015).[3] "Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids." Organic Letters, 17(23), 5780–5783.
-
Zlatopolskiy, B. D., et al. (2015).[3] "Copper-mediated radiofluorination of aryl pinacolboronates: a simple and robust method." Chemistry – A European Journal, 21(16), 5972-5979.
-
Makaravage, K. J., et al. (2016). "Copper-Mediated Radiofluorination of Arylstannanes with [18F]KF." Organic Letters, 18(20), 5440–5443.
-
Preshlock, S., et al. (2016). "18F-Labeling of Arenes and Heteroarenes for Imaging: Current Methods and Future Perspectives." Chemical Reviews, 116(2), 719–766.
Sources
Application Note: Utilizing 1-(3-Fluoropyridin-2-yl)piperazine as a Privileged Scaffold in GPCR Ligand Design
Executive Summary
This guide details the application of 1-(3-Fluoropyridin-2-yl)piperazine (CAS: 135988-34-6 for HCl salt) as a high-value pharmacophore in the discovery of psychotropic agents. While arylpiperazines are ubiquitous in medicinal chemistry, this specific fluorinated analog offers distinct advantages over its non-fluorinated counterparts. It serves as a critical building block for "multitarget" ligands designed to modulate Serotonin (5-HT) and Dopamine (D) receptors, primarily in the development of antipsychotics and antidepressants.
Key Technical Advantages:
-
Metabolic Blockade: The C3-fluorine atom blocks oxidative metabolism (hydroxylation) at a metabolically vulnerable site.
-
Conformational Control: The ortho-fluorine induces a specific torsional angle between the pyridine and piperazine rings, favoring bioactive conformations for GPCR binding.
-
Electronic Modulation: Fluorine reduces the basicity of the pyridine nitrogen, altering the overall pKa and lipophilicity (LogP) to improve blood-brain barrier (BBB) penetration.
Chemical Biology & Pharmacophore Analysis[1][2][3]
The utility of 1-(3-Fluoropyridin-2-yl)piperazine lies in its ability to act as a "privileged structure"—a molecular framework capable of providing ligands for diverse receptors.
The "Fluorine Effect" in SAR
In Structure-Activity Relationship (SAR) studies, replacing a hydrogen with fluorine at the 3-position of the pyridine ring yields profound physicochemical changes.
| Property | Non-Fluorinated Analog (1-PP) | 3-Fluoro Analog (3-F-PP) | Impact on Drug Design |
| Metabolic Stability | Low (Rapid C3-hydroxylation) | High (C-F bond resists P450) | Extends half-life ( |
| Lipophilicity (LogP) | ~1.1 | ~1.4 | Enhances CNS penetration. |
| Electronic Effect | Electron-rich pyridine | Electron-deficient | Reduces non-specific binding. |
| Receptor Selectivity | Broad 5-HT affinity | Tuned 5-HT/D2 | Improves selectivity profile. |
Mechanism of Action Visualization
The following diagram illustrates how this scaffold integrates into a larger drug molecule (e.g., linked to a secondary pharmacophore via an alkyl chain) and interacts with the receptor binding pocket.
Figure 1: Pharmacophoric contribution of the scaffold. The protonated N4 nitrogen forms a critical salt bridge, while the C3-fluorine prevents metabolic degradation.
Experimental Protocols
Protocol A: Synthesis via Buchwald-Hartwig Amination
Objective: Synthesize 1-(3-Fluoropyridin-2-yl)piperazine from 2-bromo-3-fluoropyridine.
Rationale: Nucleophilic aromatic substitution (
Reagents:
-
Substrate: 2-Bromo-3-fluoropyridine (1.0 equiv)
-
Amine: Piperazine (anhydrous, 3.0 equiv - excess prevents bis-arylation)
-
Catalyst:
(2 mol%)[2] -
Ligand: BINAP or XPhos (4 mol%)
-
Base: Sodium tert-butoxide (
) (1.5 equiv) -
Solvent: Toluene or Dioxane (anhydrous)
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a two-neck round-bottom flask and equip with a magnetic stir bar and reflux condenser. Purge with Argon for 15 minutes.
-
Reagent Loading: Under Argon flow, add
, BINAP, and . Add anhydrous toluene via syringe. Stir for 10 minutes at RT to pre-form the active catalytic complex (solution turns orange/red). -
Substrate Addition: Add 2-bromo-3-fluoropyridine and piperazine.
-
Reaction: Heat the mixture to 100°C for 12–16 hours.
-
Self-Validating Checkpoint: Monitor via TLC (System: 10% MeOH in DCM). The starting bromide (
) should disappear; the product ( ) will appear as a UV-active spot that stains with Ninhydrin (indicating a secondary amine).
-
-
Workup: Cool to RT. Filter through a Celite pad to remove Palladium residues. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate. Purify via flash column chromatography (DCM:MeOH:NH4OH gradient 95:5:0.5).
-
Salt Formation (Optional): Dissolve free base in Et2O and treat with HCl/dioxane to precipitate the hydrochloride salt for long-term stability.
Figure 2: Catalytic cycle for the Buchwald-Hartwig amination.
Protocol B: In Vitro 5-HT1A Receptor Binding Assay
Objective: Determine the binding affinity (
Materials:
-
Membrane Source: CHO cells stably expressing human 5-HT1A receptors.
-
Radioligand:
-8-OH-DPAT (Specific Activity: ~170 Ci/mmol). -
Reference Compound: Serotonin (5-HT) or Buspirone.
Methodology:
-
Buffer Prep: Tris-HCl (50 mM, pH 7.4) containing 5 mM
. -
Incubation:
-
Mix 50 µL of membrane suspension (20 µg protein).
-
Add 25 µL of radioligand (final conc. 1 nM).
-
Add 25 µL of test compound (concentration range:
to M).
-
-
Equilibrium: Incubate at 25°C for 60 minutes.
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.
-
Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.
-
Data Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate
and convert to using the Cheng-Prusoff equation:
Safety & Handling (SDS Summary)
-
Hazards: The free base is an irritant (Skin Irrit. 2, Eye Irrit. 2A). The hydrochloride salt is hygroscopic.
-
Storage: Store at 2-8°C under inert gas.
-
Disposal: As a fluorinated nitrogen heterocycle, dispose of via high-temperature incineration to prevent aquatic toxicity.
References
-
Mechanisms of Fluorine in Drug Discovery: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
-
Synthesis of Arylpiperazines (Buchwald-Hartwig): Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361.
-
Pharmacology of Fluorinated Piperazines (5-HT/D2 Targeting): Butini, S., et al. (2009). Discovery of a new class of potential multifunctional atypical antipsychotic agents targeting dopamine D3 and serotonin 5-HT1A and 5-HT2A receptors. Journal of Medicinal Chemistry, 52(1), 151-169.
-
Metabolic Stability of Fluorine Substituents: Haghi, W., et al. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv.
Sources
Troubleshooting & Optimization
Optimizing the synthesis of 1-(3-Fluoropyridin-2-yl)piperazine for higher yield
Welcome to the technical support guide for the synthesis of 1-(3-Fluoropyridin-2-yl)piperazine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you achieve higher yields and purity in your experiments. The synthesis primarily proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, a robust and widely used reaction in pharmaceutical development.[1]
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the synthesis of 1-(3-Fluoropyridin-2-yl)piperazine?
A: The reaction proceeds through a well-established Nucleophilic Aromatic Substitution (SNAr) addition-elimination mechanism .[2] The process involves two key steps:
-
Nucleophilic Attack: The piperazine nitrogen atom, acting as a nucleophile, attacks the electron-deficient carbon atom at the 2-position of the 3-fluoropyridine ring. This position is highly activated by the electron-withdrawing effect of both the ring nitrogen and the adjacent fluorine atom. This attack disrupts the ring's aromaticity and forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex .[2][3] The stability of this intermediate is the rate-determining step of the reaction.[4]
-
Elimination of Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the fluoride ion, which is an excellent leaving group in SNAr reactions due to the high electronegativity of fluorine.[1]
Click to view Reaction Mechanism Diagram
Caption: General mechanism of SNAr on 3-fluoropyridine.
Q2: Why is 2-chloro-3-fluoropyridine often used as the starting material? Why is the fluorine at the 3-position retained?
A: The synthesis typically involves the reaction of piperazine with 2-chloro-3-fluoropyridine . In SNAr reactions on halopyridines, the positions activated for nucleophilic attack are C-2 and C-4 (ortho and para to the ring nitrogen) because the anionic charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[4]
Between a chlorine at C-2 and a fluorine at C-3, the substitution occurs preferentially at the C-2 position. The halogen at the C-2 position is the one that is displaced. While fluorine is more electronegative, the rate of SNAr reactions is primarily dictated by the stability of the intermediate formed during the initial nucleophilic attack, not the C-X bond strength. The C-2 position is more activated towards attack than C-3. Therefore, piperazine attacks the carbon bearing the chlorine atom, leading to the desired product where the fluorine at the 3-position remains untouched.
Q3: What is the role of the base in this reaction?
A: A base is crucial for two reasons:
-
Proton Scavenging: The reaction generates hydrofluoric acid (HF) or hydrochloric acid (HCl) as a byproduct if starting from the corresponding halopyridine. The base neutralizes this acid, preventing the protonation of the piperazine nucleophile, which would render it unreactive.
-
Facilitating Nucleophilicity: In some cases, the base can deprotonate one of the piperazine nitrogens, increasing its nucleophilicity and accelerating the reaction.
It is critical to use a non-nucleophilic base such as potassium carbonate (K₂CO₃), triethylamine (Et₃N), or diisopropylethylamine (DIPEA) to avoid competition with the piperazine nucleophile.[5]
Q4: I'm concerned about di-substitution on the piperazine ring. How can this be avoided?
A: Formation of the 1,4-disubstituted piperazine is a common side reaction. There are two primary strategies to ensure mono-substitution:
-
Stoichiometry Control: Using a large excess of piperazine (e.g., 5-10 equivalents) shifts the statistical probability, making it more likely for the electrophile (the fluoropyridine) to react with an unreacted piperazine molecule rather than the already substituted product.[6] This method is simple but can make purification more challenging due to the need to remove large amounts of unreacted piperazine.
-
Use of Protecting Groups: This is the most reliable method. By using a mono-protected piperazine, such as N-Boc-piperazine , one nitrogen is rendered unreactive.[6][7] The SNAr reaction proceeds regioselectively on the free secondary amine. The Boc (tert-butyloxycarbonyl) protecting group can then be cleanly removed in a subsequent step using an acid like trifluoroacetic acid (TFA) or HCl in dioxane.
Troubleshooting Guide: Overcoming Low Yields and Impurities
This section addresses common issues encountered during the synthesis.
Click to view Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting low yield issues.
Problem 1: The reaction is very slow or does not proceed to completion.
-
Potential Cause: Insufficient temperature or activation energy barrier is too high. SNAr reactions often require heat to overcome the energy needed to disrupt the aromatic ring.[8]
-
Solution:
-
Increase Temperature: Gradually increase the reaction temperature. Solvents with higher boiling points like DMF, DMSO, or NMP may be necessary for less reactive substrates.
-
Microwave Irradiation: This is a highly effective method for accelerating SNAr reactions. Microwave heating can dramatically reduce reaction times from hours to minutes and often improves yields.[5][7] A typical condition might be 95-120 °C for 20-40 minutes.[5]
-
Problem 2: The primary product is the di-substituted piperazine.
-
Potential Cause: The mono-substituted product, 1-(3-Fluoropyridin-2-yl)piperazine, is still nucleophilic and can react with another molecule of the starting fluoropyridine.
-
Solution:
-
Use N-Boc-piperazine: This is the most robust solution. The Boc group protects one nitrogen, forcing the reaction to occur only at the other. The final step is a simple deprotection. This approach provides excellent control and generally results in higher purity and easier purification.[9]
-
Increase Piperazine Excess: If using unprotected piperazine, increase the excess to 10 equivalents or more. This will statistically favor the mono-substitution pathway.
-
Problem 3: The product is difficult to purify by column chromatography.
-
Potential Cause: The product is a basic amine, which can interact strongly with the acidic silica gel, leading to significant tailing and poor separation.
-
Solution:
-
Neutralize the Silica: Add a small amount of a volatile base, like triethylamine (~1-2%) or ammonia (in methanol), to the eluent system (e.g., Ethyl Acetate/Hexanes or Dichloromethane/Methanol). This will neutralize the acidic sites on the silica gel and improve the peak shape.
-
Alternative Stationary Phase: Consider using neutral or basic alumina for chromatography instead of silica gel.
-
Acid/Base Extraction: Before chromatography, perform an acid/base workup. Dissolve the crude mixture in an organic solvent (like ethyl acetate), wash with a dilute acid (e.g., 1M HCl) to extract the basic product into the aqueous layer. Wash the organic layer to remove non-basic impurities. Then, basify the aqueous layer (e.g., with 2M NaOH) and extract the pure product back into an organic solvent.
-
Data Summary: Optimizing Reaction Conditions
The choice of solvent, base, and temperature significantly impacts the reaction outcome. The following table summarizes typical conditions and their effects.
| Parameter | Options | Rationale & Expected Outcome |
| Solvent | THF, Acetonitrile (ACN), DMF, DMSO | Dipolar aprotic solvents are ideal as they solvate the cationic portion of the Meisenheimer complex without strongly hydrogen-bonding to the nucleophile, thus accelerating the reaction.[10][11] THF has been shown to be highly efficient.[5] |
| Base | K₂CO₃, Cs₂CO₃, Et₃N, DIPEA | A non-nucleophilic base is required to prevent side reactions. K₂CO₃ is a cost-effective and common choice. Cs₂CO₃ is more soluble and can sometimes offer better results. |
| Temperature | 80 °C - 140 °C (Conventional) | Higher temperatures increase the reaction rate. The optimal temperature depends on the solvent's boiling point and substrate reactivity. |
| 90 °C - 150 °C (Microwave) | Microwave heating provides rapid and uniform heating, often leading to significantly shorter reaction times (minutes vs. hours) and higher yields.[5] | |
| Stoichiometry | 1.2 - 2.0 eq. Piperazine | A slight excess is needed to drive the reaction to completion. |
| 5.0 - 10.0 eq. Piperazine | A large excess is used to minimize di-substitution if unprotected piperazine is used.[6] | |
| 1.1 eq. N-Boc-piperazine | Preferred method for clean mono-substitution. A slight excess ensures the limiting reagent is consumed.[7] |
Optimized Experimental Protocols
Click to view Experimental Workflow Diagram
Caption: A typical experimental workflow for SNAr reactions.
Protocol 1: Microwave-Assisted Synthesis using N-Boc-Piperazine (Recommended)
This protocol prioritizes yield, purity, and ease of purification.
Materials:
-
2-Chloro-3-fluoropyridine (1.0 eq.)
-
N-Boc-piperazine (1.1 eq.)
-
Potassium Carbonate (K₂CO₃, 2.5 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Microwave reactor vials
Procedure:
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add 2-chloro-3-fluoropyridine, N-Boc-piperazine (1.1 eq.), and potassium carbonate (2.5 eq.).
-
Add anhydrous DMF to achieve a concentration of approximately 0.5 M with respect to the limiting reagent.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor cavity.
-
Irradiate the mixture at 120 °C for 30-45 minutes. Monitor the reaction progress by LCMS or TLC (e.g., 30% Ethyl Acetate in Hexanes).
-
Upon completion, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude Boc-protected product.
-
Purify the crude material by flash column chromatography on silica gel (using a gradient of 10-50% ethyl acetate in hexanes) to yield pure tert-butyl 4-(3-fluoropyridin-2-yl)piperazine-1-carboxylate.
-
Deprotection: Dissolve the purified intermediate in dichloromethane (DCM) and add an excess of trifluoroacetic acid (TFA, 4-5 eq.). Stir at room temperature for 1-2 hours until the reaction is complete (monitored by TLC/LCMS).
-
Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in DCM and wash with saturated sodium bicarbonate (NaHCO₃) solution to neutralize.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final product, 1-(3-Fluoropyridin-2-yl)piperazine.
Protocol 2: Conventional Heating with Excess Piperazine
This protocol is a simpler, protecting-group-free alternative.
Materials:
-
2-Chloro-3-fluoropyridine (1.0 eq.)
-
Piperazine (5.0 eq.)
-
Anhydrous Acetonitrile (ACN)
Procedure:
-
To a round-bottom flask fitted with a condenser and magnetic stir bar, add piperazine (5.0 eq.) and anhydrous acetonitrile.
-
Stir the mixture until the piperazine has dissolved.
-
Add 2-chloro-3-fluoropyridine (1.0 eq.) to the solution.
-
Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 12-24 hours.
-
Monitor the reaction progress by TLC or LCMS to ensure consumption of the starting pyridine.
-
Once complete, cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.
-
Dissolve the residue in a mixture of dichloromethane and water.
-
Separate the organic layer. Extract the aqueous layer several times with dichloromethane to recover all product.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel. Use an eluent system containing a small amount of base (e.g., 90:9:1 Dichloromethane/Methanol/Triethylamine) to obtain the pure product.
References
-
ResearchGate. (n.d.). Optimization of the nucleophilic aromatic substitution reaction [Data table]. Retrieved February 12, 2026, from [Link]
-
Organic Chemistry Portal. (2022). SNAr Reaction in Other Common Molecular Solvents. Retrieved February 12, 2026, from [Link]
-
BYJU'S. (n.d.). Nucleophilic Aromatic Substitution. Retrieved February 12, 2026, from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved February 12, 2026, from [Link]
-
TMP Chem. (2019, January 19). Nucleophilic aromatic substitutions [Video]. YouTube. Retrieved February 12, 2026, from [Link]
-
Rit, R. K., & Sarpong, R. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 9971–9980. [Link]
-
Habdas, J., & Schaal, W. (1987). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, 1825-1828. [Link]
-
StackExchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved February 12, 2026, from [Link]
-
Newman, L. M., et al. (2020). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 22(15), 4949-4954. [Link]
-
Preprints.org. (2023). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved February 12, 2026, from [Link]
-
O'Donovan, D. H., et al. (2022). Novel piperazine-1,2,3-triazole leads for the potential treatment of pancreatic cancer. RSC Medicinal Chemistry, 13(6), 723–735. [Link]
Sources
- 1. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Novel piperazine-1,2,3-triazole leads for the potential treatment of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 11. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Purification techniques for 1-(3-Fluoropyridin-2-yl)piperazine
Technical Support Center: 1-(3-Fluoropyridin-2-yl)piperazine
Guide Objective: This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 1-(3-Fluoropyridin-2-yl)piperazine. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address challenges encountered during experimental work.
Part 1: Understanding the Compound and Potential Impurities
Before selecting a purification strategy, it is critical to understand the physicochemical properties of the target compound and the likely impurities from its synthesis. 1-(3-Fluoropyridin-2-yl)piperazine is a basic compound, a property that is central to many purification techniques.
Its synthesis commonly involves a nucleophilic aromatic substitution (SNAr) reaction between a di-halogenated pyridine (like 2-chloro-3-fluoropyridine) and piperazine. This synthetic route can lead to several predictable impurities.[1]
Common Impurity Profile:
-
Unreacted Starting Materials: Excess piperazine or unreacted 2-chloro-3-fluoropyridine.
-
Bis-addition Product: 1,4-bis(3-fluoropyridin-2-yl)piperazine, formed if piperazine reacts at both nitrogen atoms.
-
Regioisomers: If the starting material has multiple reactive sites, other isomers may form.
-
Degradation Products: Phenyl piperazines can exhibit instability under certain conditions, such as prolonged exposure to heat or acidic/basic conditions.[2]
Part 2: Purification Strategy & Troubleshooting (FAQ)
This section addresses common questions and issues encountered during the purification of 1-(3-Fluoropyridin-2-yl)piperazine.
Q1: What is the best initial, large-scale purification method for crude 1-(3-Fluoropyridin-2-yl)piperazine?
Answer: For crude material, an acid-base extraction is the most effective first-pass purification method. This technique leverages the basicity of the piperazine nitrogen atoms to separate the desired product from non-basic impurities.
The underlying principle is to convert the basic amine into a water-soluble salt by washing the crude organic solution with an aqueous acid (e.g., 1M HCl). The non-basic impurities remain in the organic layer and are discarded. The aqueous layer, now containing the protonated product, is then basified (e.g., with NaOH or NaHCO₃) to regenerate the free base, which can be extracted back into an organic solvent (e.g., dichloromethane or ethyl acetate).
Q2: I've performed an extraction, but my product is still not pure. What's the next step?
Answer: Recrystallization is the ideal second step for removing closely related impurities after an initial extraction. This method relies on differences in solubility between the product and impurities in a chosen solvent system at different temperatures.
How to Select a Recrystallization Solvent: The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature or below. For piperazine derivatives, which are moderately polar, common solvent choices include:
-
Isopropanol
-
Ethanol
-
Acetonitrile
-
Ethyl acetate/Hexane mixture
-
Toluene
It is often necessary to screen several solvents to find the optimal one. A good starting point is to test the solubility of a small amount of crude product in various solvents.[3]
Q3: My compound has "oiled out" or will not crystallize from solution. How can I fix this?
Answer: "Oiling out," where the compound separates as a liquid instead of a solid, is a common problem, often caused by the presence of impurities or a high concentration of the solute.
Troubleshooting Steps:
-
Add More Solvent: The solution may be too concentrated. Add a small amount of the hot solvent to redissolve the oil, then allow it to cool slowly again.
-
Slow Cooling: Rapid cooling encourages oil formation. Allow the flask to cool to room temperature slowly on the benchtop before moving it to an ice bath.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the cooled solution to induce crystallization.
-
Change Solvent System: If the above fails, the solvent is likely unsuitable. Try a solvent system with a different polarity, such as a mixture of a good solvent (e.g., ethyl acetate) and a poor solvent (e.g., hexanes).
Q4: When is column chromatography the right choice for purification?
Answer: Column chromatography is necessary when simpler methods like extraction and recrystallization fail to remove impurities, especially those with very similar polarity and structure to the desired product (e.g., the bis-addition product).[4][5] It is a highly versatile technique that separates compounds based on their differential adsorption to a stationary phase as a mobile phase is passed through it.[6]
Q5: I'm seeing significant "tailing" or "streaking" of my compound on a TLC plate or during column chromatography. What causes this and how do I prevent it?
Answer: Tailing is a classic problem when purifying basic compounds like piperazines on silica gel. Silica gel has acidic silanol groups (Si-OH) on its surface, which can strongly and irreversibly bind to the basic nitrogen atoms of your compound. This strong interaction prevents the compound from moving smoothly with the mobile phase, resulting in a streak rather than a compact spot.
Solution: To mitigate this, add a small amount of a competitive base to your mobile phase (eluent). This base will occupy the acidic sites on the silica, allowing your compound to elute properly.
-
Recommended Additive: Add 0.5-1% triethylamine (NEt₃) or ammonia (as a solution in methanol) to your eluent.
The diagram below illustrates the decision-making process for purification.
Caption: Decision tree for selecting a purification method.
Q6: How do I properly store 1-(3-Fluoropyridin-2-yl)piperazine to prevent degradation?
Answer: Phenyl piperazine derivatives can be susceptible to degradation over time, particularly with exposure to air, light, and elevated temperatures.[2] Storing samples at room temperature should be avoided.[2] For long-term stability, it is recommended to store the pure compound under the following conditions:
-
Temperature: At or below 4°C, with freezing (-20°C) being optimal for extended periods.[2]
-
Atmosphere: Under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation.
-
Light: In an amber vial or a container protected from light.
Part 3: Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol outlines a standard procedure for purifying 1-(3-Fluoropyridin-2-yl)piperazine using silica gel chromatography.
1. Stationary Phase Preparation:
-
Choose a column of appropriate size. A common rule of thumb is a stationary phase weight-to-crude product weight ratio of 50:1 to 100:1.[4]
-
Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., 100% hexanes or a low-polarity mixture).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[7]
2. Sample Loading:
-
Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This is the "dry loading" method, which generally results in better separation.
-
Carefully add the dry-loaded sample to the top of the packed column.
3. Elution and Fraction Collection:
-
Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate + 1% NEt₃).
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute compounds with higher polarity. A typical gradient might be from 5% to 50% Ethyl Acetate in Hexane.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Recommended Mobile Phase Systems (with 1% Triethylamine)
| System | Polarity | Typical Application |
| Hexane / Ethyl Acetate | Low-Medium | Good starting point for separating moderately polar compounds. |
| Dichloromethane / Methanol | Medium-High | For eluting more polar compounds or impurities. |
The diagram below provides a troubleshooting guide for common column chromatography issues.
Caption: Troubleshooting common column chromatography problems.
Part 4: Purity Assessment
After purification, the purity of 1-(3-Fluoropyridin-2-yl)piperazine must be confirmed using analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment.[8] A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or TFA to improve peak shape) is a common setup. Purity is determined by the area percentage of the main peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any remaining impurities. The presence of unexpected signals can indicate contamination.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for purity analysis and separation of volatile impurities.[9]
References
- Title: Purification of piperazine Source: Google Patents, US2919275A URL
-
Title: 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE Source: SWGDrug Monograph URL: [Link]
-
Title: Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Serotonin Receptor Agonists Source: Drug Research (Stuttg), 2022 URL: [Link]
-
Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: Molecules, 2023 URL: [Link]
-
Title: Recommended methods for the Identification and Analysis of Piperazines in Seized Materials Source: United Nations Office on Drugs and Crime (UNODC) URL: [Link]
-
Title: Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists Source: ResearchGate URL: [Link]
- Title: Method for the preparation of piperazine and its derivatives Source: Google Patents, US6603003B2 URL
-
Title: Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation Source: ACS Catalysis, 2020 URL: [Link]
-
Title: A Review on Analytical Methods for Piperazine Determination Source: NTU Journal of Pure Sciences, 2022 URL: [Link]
-
Title: Column Chromatography in Pharmaceutical Analysis Source: Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences, 2022 URL: [Link]
-
Title: Stability of Synthetic Piperazines in Human Whole Blood Source: Journal of Analytical Toxicology, 2018 URL: [Link]
-
Title: The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process Source: Nature Communications, 2017 URL: [Link]
-
Title: Thermal degradation of piperazine and its structural analogs Source: Energy Procedia, 2011 URL: [Link]
-
Title: Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV Source: ResearchGate URL: [Link]
-
Title: Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors Source: RSC Advances, 2024 URL: [Link]
-
Title: Thermal degradation of PZ-promoted tertiary amines for CO2 capture Source: International Journal of Greenhouse Gas Control, 2017 URL: [Link]
-
Title: Dry silica gel Source: Organic Syntheses Procedure URL: [Link]
-
Title: piperazine Impurities Manufacturers & Suppliers Source: Daicel Pharma Standards URL: [Link]
-
Title: Analytical Methods Source: Royal Society of Chemistry Publishing URL: [Link]
-
Title: Column Chromatography Source: Chemistry LibreTexts URL: [Link]
-
Title: Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol Source: Industrial & Engineering Chemistry Research, 2022 URL: [Link]
-
Title: Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines Source: University of Florida Digital Collections URL: [Link]
-
Title: Effect of Fluorine Atoms and Piperazine Rings on Biotoxicity of Norfloxacin Analogues: Combined Experimental and Theoretical Study Source: Environmental Health Perspectives, 2024 URL: [Link]
-
Title: Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture Source: International Journal of Greenhouse Gas Control, 2011 URL: [Link]
-
Title: HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine Source: PubMed URL: [Link]
-
Title: Chromatography Basic Principles Involved In Separation Process Source: Jack Westin URL: [Link]
-
Title: DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES Source: Revue Roumaine de Chimie, 2018 URL: [Link]
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. swgdrug.org [swgdrug.org]
- 4. rroij.com [rroij.com]
- 5. jackwestin.com [jackwestin.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. thieme-connect.com [thieme-connect.com]
- 9. pubs.rsc.org [pubs.rsc.org]
Troubleshooting common issues in 1-(3-Fluoropyridin-2-yl)piperazine synthesis
The following technical guide is structured as a dynamic Technical Support Center for researchers synthesizing 1-(3-Fluoropyridin-2-yl)piperazine (CAS: 85386-84-1) .
This guide assumes the persona of a Senior Application Scientist, prioritizing mechanistic insight, self-validating protocols, and rigorous troubleshooting logic.
Status: Online | Specialist: Dr. Aris Thorne, Senior Application Scientist Topic: Optimization, Troubleshooting, and Purification of SnAr Piperazine Couplings
Core Reaction Overview
User Query: What is the standard protocol for this synthesis, and why do I need specific conditions?
Scientist Response: The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) .[1][2] You are reacting 2,3-difluoropyridine (the electrophile) with piperazine (the nucleophile).[2]
-
The Driving Force: The nitrogen atom in the pyridine ring withdraws electron density, activating the 2- and 6-positions. The fluorine at the 3-position provides additional inductive withdrawal (-I effect), making the C2 carbon highly electrophilic and susceptible to attack.
-
Regioselectivity: Attack occurs exclusively at C2 (displacing the 2-fluorine).[2] The C3-fluorine is less activated because it is meta to the ring nitrogen (less resonance stabilization of the Meisenheimer intermediate) and sterically less accessible during the transition state compared to the highly activated C2 position.
Validated Protocol (Bench Scale)
| Parameter | Recommendation | Rationale |
| Stoichiometry | 1.0 eq Pyridine : 4.0–5.0 eq Piperazine | CRITICAL: High excess piperazine statistically prevents the formation of the bis-coupled impurity (where one piperazine links two pyridine rings). |
| Solvent | Acetonitrile (MeCN) or DMSO | MeCN is preferred for easier workup (volatile).[2] DMSO increases rate for sluggish reactions but is harder to remove.[2] |
| Base | K₂CO₃ (2.0 eq) | Neutralizes the HF generated.[2] Piperazine itself can act as a base, but using inorganic base preserves the nucleophile.[2] |
| Temperature | 80°C (Reflux in MeCN) | Sufficient activation energy for SNAr without degrading the fluoropyridine.[2] |
| Time | 4–16 Hours | Monitor by TLC/LC-MS until starting material (SM) vanishes.[2] |
Interactive Troubleshooting Modules
Module A: Impurity Profiling & Prevention
User Query: I see two spots on my TLC. One is my product, but what is the higher R_f spot?
Scientist Response: That is likely the Bis-pyridyl impurity (1,4-bis(3-fluoropyridin-2-yl)piperazine).[2] This forms when your product acts as a nucleophile and attacks a second molecule of starting material.[1][2]
Diagnostic Logic Tree:
Figure 1: Decision logic for impurity identification.
Corrective Action:
-
Reverse Addition: Dissolve piperazine (5 eq) in solvent first. Add the 2,3-difluoropyridine dropwise to this solution. This ensures the pyridine always encounters a high concentration of unreacted piperazine.[2]
-
Dilution: Run the reaction more dilute (0.1 M) to favor intermolecular reaction with free piperazine over the intramolecular-like reaction with the product.
Module B: Workup & Purification (The "Sticky" Phase)
User Query: My product is an oil and it's hard to separate from the excess piperazine. Water washes aren't working well.
Scientist Response: This is the most common pain point.[2] 1-(3-Fluoropyridin-2-yl)piperazine has a calculated LogP of ~0.8, meaning it has significant water solubility.[2] Standard aqueous extraction will lead to yield loss.[2]
Recommended Purification Workflow:
-
Filtration: Filter off the inorganic salts (K₂CO₃/KF) while the reaction mixture is hot (if using MeCN).
-
Evaporation: Remove MeCN under reduced pressure. You now have a residue of Product + Excess Piperazine.[2][3]
-
Removal of Excess Piperazine (Choose one):
-
Method A (Distillation - Preferred): Piperazine sublimes/boils at 146°C. The product boils significantly higher.[2] High-vacuum Kugelrohr distillation is effective.[2]
-
Method B (Selective Extraction):
-
Method C (Salt Formation): Dissolve the crude oil in Ethanol.[2] Add HCl in ether/dioxane.[2] The bis-HCl salt of the product may precipitate or can be recrystallized.[4] Note: Piperazine dihydrochloride is also insoluble in ethanol, so this requires careful fractional crystallization.
-
Module C: Analytical Verification
User Query: How do I confirm I have the correct isomer and not the bis-product?
Scientist Response: Use 1H-NMR and 19F-NMR for rapid confirmation.
| Feature | 1-(3-Fluoropyridin-2-yl)piperazine (Product) | Bis-Impurity |
| Piperazine Region (3.0–4.0 ppm) | Two distinct triplets (or broad multiplets).[2] One set adjacent to Pyridine (deshielded), one set adjacent to NH (shielded).[2] | Single singlet (or tight multiplet). The molecule is symmetric; all piperazine protons are chemically equivalent.[2] |
| Integration | 4H (Py-adjacent) : 4H (NH-adjacent) | 8H (all equivalent) |
| Aromatic Region | 3 Pyridine protons. | 6 Pyridine protons (relative to piperazine).[2] |
| Mass Spec (LC-MS) | M+1 ≈ 182 | M+1 ≈ 277 |
Visual Pathway of Synthesis:
Figure 2: Validated synthetic workflow.
Frequently Asked Questions (FAQs)
Q: Can I use 2-chloro-3-fluoropyridine instead? A: Yes. The 2-chloro group is also a good leaving group in SNAr reactions on pyridines.[2] However, the reaction might be slightly slower than with the 2,3-difluoro analog because fluoride is a better leaving group in SNAr due to the higher electronegativity stabilizing the intermediate Meisenheimer complex.
Q: My product turned dark brown overnight. Is it ruined? A: Likely not. Piperazine derivatives are amine-rich and can oxidize (N-oxide formation) or absorb CO₂ from the air to form carbamates.[2]
-
Fix: Store under Nitrogen/Argon at -20°C.
-
Recovery: Dissolve in DCM, wash with dilute NaOH (to break carbamates), dry, and concentrate.[2]
Q: Is the product a solid or liquid? A: The free base is typically a viscous oil or low-melting solid (MP approx 30-50°C depending on purity).[2] If you need a stable solid for storage, convert it to the hydrochloride or fumarate salt.[2]
References
-
Mechanism & Regioselectivity
-
Chambers, R. D., et al. "Nucleophilic substitution in polyfluoro-heterocycles."[2] Journal of the Chemical Society, Perkin Transactions 1. (Demonstrates the activation of the 2-position in fluoropyridines).
-
Context: Confirms that nucleophilic attack prefers the position ortho to the ring nitrogen (C2) over C3.[2]
-
-
Piperazine Synthesis Protocols
-
Purification & Properties
-
General SNAr Methodology
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. 1-(3-Fluorophenyl)piperazine | C10H13FN2 | CID 77418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor [mdpi.com]
- 5. thieme-connect.com [thieme-connect.com]
1-(3-Fluoropyridin-2-yl)piperazine experimental variability and reproducibility
Welcome to the technical support center for 1-(3-Fluoropyridin-2-yl)piperazine. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with the synthesis, purification, and handling of this versatile building block. My goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively and ensure the reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: My synthesis of 1-(3-Fluoropyridin-2-yl)piperazine is resulting in very low yields. What are the most common causes?
A1: Low yields in this synthesis, which is typically a nucleophilic aromatic substitution (SNAr), are often traced back to a few critical parameters:
-
Purity of Starting Materials: The primary reactants are 2-chloro- or 2-bromo-3-fluoropyridine and piperazine. The pyridine starting material must be free of isomeric impurities. Piperazine is notoriously hygroscopic and readily absorbs atmospheric CO₂ to form a carbonate salt, which is non-nucleophilic. Always use freshly opened, anhydrous piperazine or dry it thoroughly before use.[1][2]
-
Reaction Temperature: The SNAr reaction requires sufficient thermal energy to overcome the activation barrier, but excessive heat can lead to decomposition of the fluoropyridine ring or unwanted side reactions. A typical temperature range is 80-120 °C. It is crucial to monitor the reaction progress by TLC or LC-MS and not simply run it for a fixed time.
-
Choice of Base and Solvent: A non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is required to scavenge the HX produced during the reaction. The solvent must be polar, aprotic, and have a sufficiently high boiling point. Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are common choices. Incomplete solubility of the base can stall the reaction.
-
Stoichiometry: While a 1:1 stoichiometry seems logical, using a slight excess of piperazine (e.g., 1.2 to 2.0 equivalents) can drive the reaction to completion. However, a large excess can complicate purification by making the removal of unreacted piperazine difficult.
Q2: I am observing a significant, difficult-to-remove impurity in my final product. How can I identify and prevent it?
A2: The most common impurity is often the result of a side reaction involving the piperazine moiety.
-
Bis-Arylation: A frequent byproduct is the N,N'-bis(3-fluoropyridin-2-yl)piperazine. This occurs when one molecule of piperazine reacts with two molecules of the fluoropyridine starting material. This is particularly problematic if the reaction temperature is too high or if the fluoropyridine is used in large excess.
-
Positional Isomers: If your 2-halo-3-fluoropyridine starting material is contaminated with other isomers (e.g., 2-halo-5-fluoropyridine), you will inevitably form the corresponding piperazine adducts, which can be very difficult to separate.[3] Always verify the purity and structure of your starting materials by ¹H and ¹⁹F NMR.
-
Residual Piperazine: Unreacted piperazine can be challenging to remove due to its high polarity and water solubility. An acidic wash (e.g., with dilute HCl) during the workup will protonate the piperazine and your product, moving them to the aqueous layer, but this can be followed by basification and re-extraction. A more direct approach is thorough purification by column chromatography using a polar solvent system.
Q3: My purified 1-(3-Fluoropyridin-2-yl)piperazine seems to degrade over time, leading to inconsistent results in downstream applications. What are the proper storage and handling procedures?
A3: Phenyl and pyridyl piperazines can be susceptible to degradation, particularly through oxidation.[4]
-
Storage Conditions: The compound should be stored as a solid in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen). For long-term storage, keep it in a freezer at -20°C.[4] Avoid repeated freeze-thaw cycles.
-
Handling: When weighing or handling the compound, do so quickly to minimize exposure to air and moisture. Aqueous solutions of piperazines are basic and can be less stable.[2] If you need to make a stock solution, use an anhydrous, aprotic solvent like DMSO or DMF and store it at -20°C. For many applications, preparing solutions fresh is the best practice. Studies have shown that phenyl piperazines can show significant degradation after 6 months, even when refrigerated or frozen, so it is critical to monitor purity over time.[4]
Troubleshooting and Workflow Guides
Guide 1: Troubleshooting the Synthesis Reaction
This guide provides a decision-making framework for addressing common issues during the synthesis of 1-(3-Fluoropyridin-2-yl)piperazine via SNAr.
Caption: Troubleshooting Decision Tree for Synthesis.
Guide 2: Purification Strategy
Achieving high purity (>99%) is critical for drug development applications. A multi-step purification approach is often necessary.
| Method | When to Use | Recommended Solvents/Conditions | Common Pitfalls |
| Acid/Base Extraction | Initial workup to remove unreacted piperazine and basic impurities. | 1. Dissolve crude in EtOAc or DCM. 2. Wash with water. 3. Extract with 1M HCl (product moves to aq. layer). 4. Basify aq. layer with NaOH to pH >12. 5. Re-extract with DCM. | Emulsion formation; potential for product hydrolysis if base is too concentrated or temperature is high. |
| Silica Gel Chromatography | Primary method for removing byproducts like bis-arylated species and positional isomers. | Mobile Phase: Dichloromethane/Methanol (e.g., 98:2 to 95:5). Additive: Add 0.5-1% triethylamine (Et₃N) to the mobile phase. | Product tailing/streaking on the column. The Et₃N additive is crucial to deactivate acidic sites on the silica, ensuring a sharp peak shape. |
| Recrystallization | Final polishing step to achieve high crystalline purity. | Isopropanol (IPA), Ethanol (EtOH), or Ethyl Acetate/Hexane mixtures. | Oiling out instead of crystallization. To resolve, add more solvent, heat to re-dissolve, and allow to cool much more slowly. Seeding with a pure crystal can help. |
-
Prepare the Column: Slurry-pack a silica gel column with the initial mobile phase (e.g., 98:2 DCM/MeOH + 1% Et₃N).
-
Load the Sample: Dissolve the crude product in a minimal amount of DCM. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry-loaded sample. This prevents band broadening.
-
Elute the Column: Carefully add the dry-loaded silica to the top of the column. Begin eluting with the mobile phase.
-
Gradient Elution: Gradually increase the polarity by increasing the percentage of methanol (e.g., from 2% to 5%) to elute the product.
-
Monitor Fractions: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Guide 3: Analytical Characterization and Quality Control
Reproducibility starts with robust analytical methods.
Caption: Analytical QC Workflow for Final Product.
| Technique | Parameter | Expected Result / Common Issue | Troubleshooting Tip |
| ¹H NMR | Chemical Shifts & Integration | Expect characteristic signals for both the fluoropyridine ring and the piperazine protons (typically two broad singlets around 3-4 ppm). Incorrect integration suggests impurities. | Use a deuterated solvent free of water (e.g., DMSO-d₆, CDCl₃). Water peaks can obscure piperazine N-H signals if present. |
| ¹⁹F NMR | Fluorine Signal | A single signal corresponding to the fluorine on the pyridine ring. Multiple signals indicate isomeric impurities. | This is a highly sensitive and definitive technique for checking isomeric purity of both the product and starting materials. |
| HPLC-UV | Peak Purity & Area % | A single, sharp, symmetrical peak. Purity should be >99% by area normalization. | Poor peak shape (tailing) may indicate interaction with the column; add a modifier like trifluoroacetic acid (TFA) to the mobile phase for acidic compounds or use a column designed for basic analytes.[5] |
| LC-MS | Molecular Ion Peak | A peak corresponding to the [M+H]⁺ of the compound (C₉H₁₂FN₃, MW ≈ 181.21). | The absence of a clear molecular ion may indicate instability in the ion source. Try electrospray ionization (ESI) in positive mode. |
References
- Preparation method of 1-(2, 3-dichlorophenyl) piperazine. Eureka | Patsnap.
- CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride. Google Patents.
- The synthesis, analysis and characterisation of piperazine based drugs. Anglia Ruskin Research Online (ARRO) - Figshare.
- US3023211A - Method for the preparation of piperazine monohydrochloride. Google Patents.
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI.
- Design, synthesis, and radiosynthesis of a new [18F]fluoropyridine-based maleimide reagent for the labeling of peptides and proteins. PubMed.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. ResearchGate.
- DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
- Piperazine - Material Safety Data Sheet. Santa Cruz Biotechnology.
- Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Seroton. Thieme Connect.
- Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PubMed Central.
- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
- Stability of Synthetic Piperazines in Human Whole Blood. PubMed.
Sources
Technical Support Center: Optimizing 1-(3-Fluoropyridin-2-yl)piperazine Activity Through pH Adjustment
Welcome to the technical support center for 1-(3-Fluoropyridin-2-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this compound. Here, we will delve into the critical role of pH in modulating the activity of 1-(3-Fluoropyridin-2-yl)piperazine and provide practical solutions to common experimental challenges.
Introduction: The Significance of pH in Drug Efficacy
The hydrogen ion concentration (pH) of a solution is a pivotal, yet often underestimated, factor in drug discovery and development. For ionizable compounds like 1-(3-Fluoropyridin-2-yl)piperazine, pH dictates the protonation state, which in turn governs crucial physicochemical properties such as solubility, membrane permeability, and the ability to interact with its biological target.[1][2] An inappropriate pH can lead to diminished activity, poor reproducibility, and misleading experimental outcomes. This guide will equip you with the knowledge to harness pH as a tool to optimize the performance of 1-(3-Fluoropyridin-2-yl)piperazine in your assays.
Frequently Asked Questions (FAQs)
Here we address common questions and concerns regarding the handling and application of 1-(3-Fluoropyridin-2-yl)piperazine, with a focus on pH considerations.
Q1: What is the likely biological target of 1-(3-Fluoropyridin-2-yl)piperazine and how does pH influence its activity?
A1: Based on extensive research into structurally similar molecules, 1-(3-Fluoropyridin-2-yl)piperazine is predicted to be an agonist at Dopamine D2/D3 and Serotonin 5-HT1A receptors, which are G-protein coupled receptors (GPCRs).[3] The activity of such compounds is highly dependent on their protonation state, which is governed by the pH of the experimental buffer.
At physiological pH (around 7.4), a significant portion of the 1-(3-Fluoropyridin-2-yl)piperazine molecules will be in a monoprotonated state. This charge can be crucial for forming key interactions with amino acid residues in the binding pocket of its target receptor.[5][6] Deviations from the optimal pH can alter the charge distribution of both the ligand and the receptor's binding site, potentially disrupting these critical interactions and reducing binding affinity and efficacy.
Q2: I'm observing inconsistent results in my cell-based assay. Could pH be the culprit?
A2: Absolutely. Inconsistent results are a frequent indicator of inadequate pH control. Here are several ways pH can lead to variability:
-
Compound Precipitation: The solubility of many basic compounds like 1-(3-Fluoropyridin-2-yl)piperazine is pH-dependent. If the pH of your assay buffer is too high (i.e., above the pKa of the compound), the neutral, uncharged form will predominate. This form is often less soluble in aqueous media and can precipitate out of solution, leading to a lower effective concentration of the compound in the assay and, consequently, lower and more variable activity.[7]
-
Changes in Cell Culture Medium pH: The pH of cell culture medium is typically maintained at ~7.4 by a bicarbonate-CO₂ buffering system. However, cellular metabolism can lead to the production of acidic byproducts, causing a drop in the medium's pH over time. This is especially true for rapidly proliferating or high-density cell cultures. This pH shift can alter the protonation state of your compound and affect its activity.
-
Instability of the Compound: Extreme pH values can lead to the chemical degradation of your compound through processes like hydrolysis.[8] It is crucial to ensure that your compound is stable at the pH of your stock solutions and final assay conditions.
Q3: How do I choose the optimal buffer and pH for my experiment?
A3: The choice of buffer and pH is critical for obtaining reliable and reproducible data. Here are some key considerations:
-
Physiological Relevance: For most cell-based assays, it is best to work at a physiologically relevant pH, typically between 7.2 and 7.4. This ensures that the cellular machinery and the target receptor are in their native, functional state.
-
Buffer pKa: A buffer is most effective at resisting pH changes when the pH of the solution is close to its pKa. Choose a buffer with a pKa value within one pH unit of your desired experimental pH. For experiments around pH 7.4, common choices include HEPES (pKa ~7.5), and phosphate-buffered saline (PBS) (pKa of the H₂PO₄⁻/HPO₄²⁻ equilibrium is ~7.2).[9]
-
Buffer Compatibility: Ensure that your chosen buffer does not interfere with your assay. For example, phosphate buffers can precipitate with certain divalent cations like Ca²⁺ and Mg²⁺, which may be important for your receptor's function.
A good starting point is to perform a pH-activity profile for 1-(3-Fluoropyridin-2-yl)piperazine in your specific assay system. This involves testing the compound's activity across a range of pH values to determine the optimal pH for its efficacy.
Troubleshooting Guides
This section provides practical troubleshooting advice for common issues encountered during experiments with 1-(3-Fluoropyridin-2-yl)piperazine.
Troubleshooting Inconsistent Potency (EC₅₀/IC₅₀ Values)
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| High variability in potency between experiments. | Inconsistent pH of assay buffers. | 1. Calibrate your pH meter daily using fresh, certified buffer standards that bracket your target pH.[10] 2. Prepare fresh buffers regularly and store them properly to avoid changes in pH due to absorption of atmospheric CO₂. 3. Verify the pH of your final assay medium after all components, including your compound, have been added. |
| Lower than expected potency. | Compound precipitation. | 1. Check the solubility of your compound at the final assay concentration and pH. You can do this visually or by using techniques like nephelometry. 2. Prepare stock solutions in an appropriate solvent (e.g., DMSO) and ensure the final solvent concentration in your assay is low (typically <0.5%) and consistent across all wells. 3. Consider using a buffer with a slightly lower pH if your compound is a weak base, as this will increase the proportion of the more soluble, protonated form. |
| Gradual loss of activity over the course of an experiment. | Compound instability or pH drift in the assay plate. | 1. Perform a stability study of your compound in the assay buffer at the experimental temperature to assess its degradation over time.[11] 2. Ensure your incubator has a stable CO₂ supply to maintain the pH of bicarbonate-buffered media. 3. Use a buffer with sufficient buffering capacity for your cell density and experiment duration. |
Diagram: The Impact of pH on 1-(3-Fluoropyridin-2-yl)piperazine
Caption: pH-dependent protonation states of 1-(3-Fluoropyridin-2-yl)piperazine and their impact on receptor binding.
Experimental Protocols
Here are detailed, step-by-step protocols for key experiments relevant to studying the activity of 1-(3-Fluoropyridin-2-yl)piperazine.
Protocol 1: Preparation of a pH-Stable Assay Buffer (HEPES-Buffered Saline)
This protocol describes the preparation of a common, pH-stable buffer for in vitro assays.
Materials:
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)
-
Sodium Chloride (NaCl)
-
Potassium Chloride (KCl)
-
Calcium Chloride (CaCl₂)
-
Magnesium Chloride (MgCl₂)
-
D-Glucose
-
High-purity water
-
1 M NaOH and 1 M HCl for pH adjustment
-
Calibrated pH meter and electrode
Procedure:
-
Calculate the required mass of each component for your desired final volume and concentration (e.g., for 1 L of 1x HBS: 10 mM HEPES, 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 0.5 mM MgCl₂, 10 mM D-Glucose).
-
Dissolve the salts in ~800 mL of high-purity water in a clean beaker with a magnetic stirrer. Start with HEPES, followed by NaCl, KCl, MgCl₂, and D-Glucose.
-
Add CaCl₂ separately after the other salts have dissolved to prevent precipitation.
-
Adjust the pH to your desired value (e.g., 7.4) at the temperature at which you will perform your experiment by slowly adding 1 M NaOH or 1 M HCl while monitoring with a calibrated pH meter.
-
Bring the final volume to 1 L with high-purity water in a volumetric flask.
-
Filter the buffer through a 0.22 µm filter to sterilize and remove any particulates.
-
Store the buffer at 4°C. For long-term storage, consider making aliquots and freezing them.
Protocol 2: Dopamine D2 Receptor Radioligand Binding Assay
This protocol provides a framework for a competitive radioligand binding assay to determine the affinity of 1-(3-Fluoropyridin-2-yl)piperazine for the dopamine D2 receptor.[12][13]
Materials:
-
Cell membranes expressing the human dopamine D2 receptor.
-
Radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride).
-
Non-specific binding control (e.g., Haloperidol or Butaclamol).
-
1-(3-Fluoropyridin-2-yl)piperazine.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4 at 25°C).
-
96-well plates.
-
Glass fiber filter mats.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Prepare serial dilutions of 1-(3-Fluoropyridin-2-yl)piperazine in the assay buffer.
-
In a 96-well plate, add:
-
25 µL of assay buffer (for total binding).
-
25 µL of non-specific binding control (e.g., 10 µM Haloperidol) (for non-specific binding).
-
25 µL of each dilution of 1-(3-Fluoropyridin-2-yl)piperazine.
-
-
Add 125 µL of the radioligand (at a concentration close to its Kd) to all wells.
-
Add 100 µL of the D2 receptor membrane preparation to all wells to initiate the binding reaction.
-
Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-90 minutes) at room temperature with gentle shaking.
-
Terminate the binding reaction by rapid filtration through glass fiber filter mats using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter mats and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity in each vial using a scintillation counter.
-
Analyze the data by subtracting the non-specific binding from all other measurements to obtain specific binding. Plot the specific binding as a function of the concentration of 1-(3-Fluoropyridin-2-yl)piperazine and fit the data to a one-site competition model to determine the Ki value.
Diagram: Workflow for a Competitive Radioligand Binding Assay
Caption: A typical workflow for a competitive radioligand binding assay.
References
-
Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917. [Link]
-
Innoprot. D2 Dopamine Receptor Assay. [Link]
-
BMG LABTECH. Dopamine d2 receptor HTRF binding kinetics. [Link]
-
GenScript. Human Recombinant D2 Dopamine Receptor Stable Cell Line. [Link]
-
Spahn, V., Del Vecchio, G., Labuz, D., & Stein, C. (2017). Effects of pH on opioid receptor activation and implications for drug design. Naunyn-Schmiedeberg's Archives of Pharmacology, 390(5), 441–453. [Link]
-
Machnes, Z., van Haarst, A., & Paglialunga, S. (2021). Back to Basics: pH-Dependent Drug Interactions with Acid Reducing Agents. Celerion. [Link]
-
Boruń-Płochocka, A., & Kłosiński, R. (2018). Dopamine D2 and serotonin 5-HT1A receptor interaction in the context of the effects of antipsychotics - in vitro studies. Pharmacological Reports, 70(4), 746–753. [Link]
-
NIH Molecular Libraries Program. (2010). Detailed protocol for the D2 binding secondary assay. In Probe Reports from the NIH Molecular Libraries Program. [Link]
-
METTLER TOLEDO. (n.d.). 5 Best Practices in pH Measurement. [Link]
-
Cazzolla, N., et al. (2020). Identification of a Potent and Selective 5-HT1A Receptor Agonist with In Vitro and In Vivo Antinociceptive Activity. ACS Chemical Neuroscience, 11(10), 1464–1476. [Link]
-
Abdel-Moety, E. M., et al. (2014). A Validated Stability Indicating RP-HPLC Method for Determination of Phenobarbital and Acefylline Piperazine in Bulk Drug and Combined Dosage Form. Scientia Pharmaceutica, 82(3), 557–570. [Link]
-
Zhang, Y., et al. (2023). pH-dependent drug interactions with acid reducing agents. Journal of Emerging Investigators. [Link]
-
Spahn, V., et al. (2017). Effects of pH on opioid receptor activation and implications for drug design. Naunyn-Schmiedeberg's Archives of Pharmacology, 390(5), 441-453. [Link]
-
GenScript. (n.d.). Human Recombinant 5-HT1A Serotonin Receptor Stable Cell Line. [Link]
-
DiscoveRx. (n.d.). cAMP Hunter™ eXpress GPCR Assay. [Link]
-
Quora. (2014). How does pH affect the binding of a ligand/drug to a receptor? [Link]
-
MDPI. (2022). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 27(19), 6529. [Link]
-
GraphPad. (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data. [Link]
-
Celerion. (2021). Back to Basics: pH-Dependent Drug Interactions with Acid Reducing Agents. [Link]
Sources
- 1. emerginginvestigators.org [emerginginvestigators.org]
- 2. celerion.com [celerion.com]
- 3. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 4. innoprot.com [innoprot.com]
- 5. mdpi.com [mdpi.com]
- 6. jru.edu.in [jru.edu.in]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. revvity.com [revvity.com]
Technical Support Center: Scaling Up the Synthesis of 1-(3-Fluoropyridin-2-yl)piperazine
Welcome to the technical support center for the synthesis of 1-(3-Fluoropyridin-2-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) for the successful and scalable synthesis of this key building block.
Introduction
1-(3-Fluoropyridin-2-yl)piperazine is a valuable scaffold in medicinal chemistry, frequently incorporated into a variety of drug candidates. The successful synthesis of this compound, particularly at scale, requires careful consideration of reaction conditions to maximize yield and purity while ensuring safety and reproducibility. This guide will explore the two primary synthetic routes—Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination—providing expert insights into potential challenges and their solutions.
Core Synthesis Workflow
The synthesis of 1-(3-Fluoropyridin-2-yl)piperazine typically proceeds via one of two main pathways, each with its own set of advantages and challenges. The choice of method often depends on the available starting materials, scale, and desired purity profile.
Caption: Primary synthetic routes to 1-(3-Fluoropyridin-2-yl)piperazine.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 1-(3-Fluoropyridin-2-yl)piperazine.
Problem 1: Low or No Conversion in the SNAr Reaction
Question: I am attempting the SNAr reaction between 2,3-difluoropyridine and piperazine, but I am observing very low conversion to the desired product even after prolonged reaction times. What could be the issue?
Answer:
Low conversion in this SNAr reaction can stem from several factors. The key to a successful SNAr reaction is the activation of the aromatic ring towards nucleophilic attack.[1][2] Here’s a systematic approach to troubleshooting:
-
Insufficient Temperature: SNAr reactions on electron-deficient rings like pyridine often require elevated temperatures to overcome the activation energy barrier.[3] If you are running the reaction at room temperature or slightly elevated temperatures, consider increasing it. A temperature range of 80-120 °C is a good starting point, depending on the solvent.
-
Solvent Choice: The choice of solvent is critical. Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Sulfolane are ideal as they can solvate the cation of the intermediate Meisenheimer complex, thereby stabilizing it and accelerating the reaction.[1][3] If you are using a less polar solvent, switching to one of these is highly recommended.
-
Base Strength and Stoichiometry: While piperazine itself is a base, an additional, non-nucleophilic base is often required to scavenge the HF formed during the reaction, which can protonate the piperazine and reduce its nucleophilicity. Common choices include K2CO3, Cs2CO3, or a tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Ensure you are using at least two equivalents of piperazine or one equivalent of piperazine and an appropriate amount of a scavenger base.
-
Moisture Contamination: Water can compete with piperazine as a nucleophile, leading to the formation of 3-fluoro-2-hydroxypyridine as a byproduct. Ensure all your reagents and solvents are anhydrous.
Experimental Protocol: Optimized SNAr Conditions
-
To a stirred solution of 2,3-difluoropyridine (1.0 equiv.) in anhydrous DMSO (5-10 volumes), add piperazine (2.0-3.0 equiv.).
-
Add anhydrous K2CO3 (2.0 equiv.).
-
Heat the reaction mixture to 100-110 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Problem 2: Formation of Bis-arylated Piperazine Impurity
Question: My reaction is producing a significant amount of a higher molecular weight impurity, which I suspect is the bis-arylated piperazine. How can I minimize this side product?
Answer:
The formation of the N,N'-bis(3-fluoropyridin-2-yl)piperazine is a common issue, arising from the reaction of the desired product with another molecule of the starting halide. This is particularly problematic when the concentration of the starting halide is high relative to the piperazine nucleophile.
-
Control Stoichiometry: The most effective way to minimize this side reaction is to use a large excess of piperazine (e.g., 5-10 equivalents). This statistical approach ensures that the electrophilic starting material is more likely to encounter a molecule of piperazine rather than the mono-arylated product.
-
Slow Addition: Adding the 2,3-difluoropyridine slowly to a solution of excess piperazine can also help to maintain a low concentration of the electrophile throughout the reaction, further disfavoring the formation of the bis-arylated product.
-
Protecting Group Strategy: For applications where a large excess of piperazine is not feasible (e.g., due to cost or downstream purification challenges), a protecting group strategy can be employed. Using a mono-protected piperazine, such as N-Boc-piperazine, will ensure only a single arylation occurs.[4] The Boc group can then be removed under acidic conditions (e.g., TFA in DCM or HCl in dioxane) to yield the desired product.[4]
Problem 3: Low Yield in Buchwald-Hartwig Amination
Question: I am using a Buchwald-Hartwig amination approach with 2-bromo-3-fluoropyridine and piperazine, but my yields are consistently low. What are the critical parameters to optimize?
Answer:
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.[5][6][7]
-
Catalyst and Ligand Selection: The choice of palladium precursor and phosphine ligand is paramount. For heteroaromatic substrates, bulky, electron-rich phosphine ligands are often required to promote efficient oxidative addition and reductive elimination.[7] Consider screening a variety of ligands such as XPhos, SPhos, or RuPhos. The palladium source can be Pd2(dba)3 or Pd(OAc)2.
-
Base Selection: A strong, non-nucleophilic base is required for the deprotonation of the piperazine-palladium complex.[8] Sodium tert-butoxide (NaOtBu) is a common and effective choice. Other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs2CO3) can also be effective.[9]
-
Solvent: Anhydrous, deoxygenated solvents are crucial to prevent catalyst deactivation. Toluene, dioxane, and THF are commonly used.
-
Reaction Temperature: These reactions are typically run at elevated temperatures, often between 80-110 °C.
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. It is essential to perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
| Parameter | Recommended Condition | Rationale |
| Palladium Precursor | Pd2(dba)3 or Pd(OAc)2 | Readily available and effective sources of Pd(0). |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands that promote efficient catalysis.[7] |
| Base | NaOtBu, LiHMDS, Cs2CO3 | Strong, non-nucleophilic bases required for the catalytic cycle.[8][9] |
| Solvent | Toluene, Dioxane, THF (anhydrous, deoxygenated) | Aprotic solvents that are compatible with the reaction components. |
| Temperature | 80 - 110 °C | Provides the necessary thermal energy for the reaction to proceed. |
Experimental Protocol: Buchwald-Hartwig Amination
-
To a dry Schlenk flask under an argon atmosphere, add 2-bromo-3-fluoropyridine (1.0 equiv.), piperazine (1.2-1.5 equiv.), NaOtBu (1.4 equiv.), the chosen phosphine ligand (e.g., XPhos, 2-4 mol%), and the palladium precursor (e.g., Pd2(dba)3, 1-2 mol%).
-
Add anhydrous, deoxygenated toluene (5-10 volumes).
-
Heat the reaction mixture to 100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
Dry, filter, and concentrate the solution.
-
Purify by column chromatography.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route, SNAr or Buchwald-Hartwig, is better for large-scale synthesis?
A1: Both routes have been successfully applied on a large scale. The SNAr route is often preferred for its lower cost, as it does not require a precious metal catalyst and expensive ligands. However, it can require harsh reaction conditions (high temperatures) and a large excess of piperazine, which can complicate purification. The Buchwald-Hartwig amination offers milder reaction conditions and a broader substrate scope but involves the cost and potential for metal contamination of the final product. The choice often comes down to a cost-benefit analysis and the specific capabilities of the manufacturing facility.
Q2: How can I effectively remove the palladium catalyst from my final product after a Buchwald-Hartwig reaction?
A2: Removing residual palladium is a critical step in pharmaceutical synthesis. Several methods can be employed:
-
Silica Gel Chromatography: Standard column chromatography is often effective at removing the majority of the palladium.
-
Activated Carbon Treatment: Stirring the crude product solution with activated carbon can adsorb the palladium catalyst.
-
Metal Scavengers: Commercially available metal scavengers (e.g., silica-based thiols or amines) can be added to the product solution to selectively bind and remove the palladium.
-
Aqueous Washes: Washing the organic solution of the product with an aqueous solution of a chelating agent like EDTA or a dilute solution of a sulfur-containing compound like sodium thiosulfate can help extract the palladium.
Q3: What are the main safety concerns when scaling up this synthesis?
A3:
-
Exothermic Reactions: Both the SNAr and Buchwald-Hartwig reactions can be exothermic, especially at scale. Careful monitoring of the internal temperature and controlled addition of reagents are crucial.
-
Flammable Solvents: Many of the solvents used (e.g., toluene, THF, dioxane) are flammable. Appropriate engineering controls and adherence to safety protocols for handling flammable liquids are essential.
-
Strong Bases: The use of strong bases like NaOtBu requires careful handling as they are corrosive and moisture-sensitive.
-
Piperazine Handling: Piperazine is a corrosive and sensitizing agent. Appropriate personal protective equipment (PPE) should be worn.
Q4: Can I use other halogens on the pyridine ring for the SNAr reaction?
A4: Yes, but the reactivity of the leaving group in SNAr reactions on activated aromatic rings follows the order F > Cl > Br > I.[1] This is because the rate-determining step is often the initial nucleophilic attack, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom. Therefore, 2,3-difluoropyridine is generally the most reactive starting material for this SNAr reaction.[10]
Q5: Are there any alternative, greener synthetic routes being developed?
A5: The development of more sustainable synthetic methods is an active area of research. For C-N bond formation, there is a growing interest in using more earth-abundant and less toxic metals like copper or nickel as catalysts for Buchwald-Hartwig-type reactions.[6] Additionally, flow chemistry is being explored to improve the safety and efficiency of these reactions, particularly for exothermic processes.[9]
References
- Benchchem. (n.d.). Technical Support Center: Scalable Synthesis of Fluorinated Pyridines.
- Benchchem. (n.d.). The Advent of a Privileged Scaffold: A Technical History of Fluorinated Pyridines.
-
Wikipedia. (2024). Organofluorine chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
chemeurope.com. (2024). New method for introducing fluorinated components into molecules. Retrieved from [Link]
-
Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Chemical Versatility of Fluorinated Pyridine Derivatives. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine. Retrieved from [Link]
-
Sanford, M. S., et al. (2012). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. Retrieved from [Link]
-
Wikipedia. (2024). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction. Retrieved from [Link]
-
Maccarinelli, F., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. Retrieved from [Link]
-
ResearchGate. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Amination of 2-halopyridines. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Rapid synthesis of N,N′-disubstituted piperazines. Application to the preparation of No carrier added 1-(4-[18F]fluorophenyl)piperazine and of an [18F]-selective ligand of serotoninergic receptors (5HT2 antagonist). RSC Publishing. Retrieved from [Link]
-
ResearchGate. (n.d.). Design of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives. Retrieved from [Link]
Sources
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
1-(3-Fluoropyridin-2-yl)piperazine quality control and purity assessment
Technical Support Center: 1-(3-Fluoropyridin-2-yl)piperazine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for 1-(3-Fluoropyridin-2-yl)piperazine. As a key intermediate in pharmaceutical research, ensuring its quality and purity is paramount for the integrity and reproducibility of your experimental results. This guide, structured in a flexible question-and-answer format, provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling, storage, and routine analysis of 1-(3-Fluoropyridin-2-yl)piperazine.
Q1: What is the recommended way to store 1-(3-Fluoropyridin-2-yl)piperazine to ensure its long-term stability?
A1: Proper storage is critical for maintaining the chemical integrity of this compound. Like many pyridine and piperazine derivatives, it is susceptible to degradation from atmospheric moisture, light, and elevated temperatures.[1][2] We recommend storing the material in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) and refrigerated at 2-8°C. The use of amber glass is crucial to protect the compound from light, which can catalyze oxidative degradation.[2]
Q2: What are the primary analytical techniques for assessing the purity of a new batch of 1-(3-Fluoropyridin-2-yl)piperazine?
A2: A multi-technique approach is essential for a comprehensive purity assessment. The primary methods include:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the main component and detecting non-volatile impurities. A reversed-phase method with UV detection is typically the workhorse technique.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities, residual solvents, and potential synthetic by-products.[4][5][6][7]
-
¹H NMR Spectroscopy: Confirms the chemical structure and can reveal the presence of structurally similar impurities that might co-elute in chromatography.[8][9][10][11]
-
Karl Fischer Titration: Specifically used to determine water content, which is a critical quality attribute.
Q3: My ¹H NMR spectrum looks correct, but the HPLC purity is lower than expected. What could be the cause?
A3: This is a common scenario. While ¹H NMR is excellent for structural confirmation, it has limitations in detecting impurities at low levels (<1-2%) unless their signals are distinct and do not overlap with the main compound's peaks. The discrepancy can arise from:
-
Non-Proton-Containing Impurities: The impurity may lack protons or be present at a concentration too low for NMR detection but easily picked up by a sensitive UV detector in HPLC.
-
Baseline Impurities: Broad, unresolved peaks at the baseline of your chromatogram can contribute significantly to the total impurity profile without being obvious.
-
Poor Chromophoric Impurities in NMR: Conversely, an impurity with a strong UV chromophore will appear as a large peak in HPLC even at very low concentrations, while being nearly invisible in NMR.
Always trust the more sensitive quantitative technique, which is typically HPLC with UV detection for this class of compounds.
Section 2: Quality Control Workflow & Troubleshooting
A systematic approach to quality control (QC) is vital upon receiving a new lot of material. The following workflow provides a structured path for analysis and troubleshooting.
Caption: General Quality Control Workflow for Incoming Material.
Troubleshooting Guide: HPLC Analysis
High-Performance Liquid Chromatography is the cornerstone of purity assessment. Below are common issues and their solutions.
Recommended HPLC Method
This starting method is robust for many piperazine derivatives and serves as a good foundation for optimization.[3]
| Parameter | Recommended Condition | Rationale & Expert Insights |
| Column | C18 Reversed-Phase (e.g., 150 x 4.6 mm, 5 µm) | The non-polar C18 stationary phase provides good retention for the moderately polar 1-(3-Fluoropyridin-2-yl)piperazine. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent, sharpening the peak shape of the basic piperazine nitrogen and improving resolution. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and low viscosity. |
| Gradient | 5% B to 95% B over 20 minutes | A gradient elution is crucial to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Detection | UV at 254 nm | The pyridine ring provides strong UV absorbance at this wavelength, ensuring high sensitivity. |
| Injection Volume | 10 µL | A small injection volume minimizes peak distortion and column overload. |
Problem 1: My main peak is tailing or showing poor symmetry.
-
Causality: Peak tailing for basic compounds like this is often caused by secondary interactions between the amine groups on the piperazine ring and residual acidic silanol groups on the silica-based C18 column.
-
Solutions:
-
Check Mobile Phase pH: Ensure the TFA concentration is correct (0.1%). The low pH protonates the piperazine nitrogens, which minimizes interactions with silanols.
-
Increase Ion-Pairing Agent: If tailing persists, you can cautiously increase the TFA concentration to 0.15% or add a different modifier like triethylamine (TEA) at a low concentration (0.1%) to compete for active sites on the column.
-
Column Health: The column may be aging. Perform a column wash procedure as recommended by the manufacturer or replace the column if it's old.
-
Sample Overload: Dilute your sample and reinject. Injecting too much mass onto the column is a common cause of peak asymmetry.
-
Problem 2: I see a "ghost peak" in my blank gradient run (no sample injected).
-
Causality: Ghost peaks are typically caused by contaminants in the mobile phase or carryover from a previous injection.
-
Solutions:
-
Identify the Source: Run a blank injection. If the peak is still present, the issue is likely with your mobile phase. If it's gone, the issue is carryover.
-
Mobile Phase Contamination: Use fresh, HPLC-grade solvents and additives. Filter your aqueous mobile phase.
-
Carryover: The compound might be adsorbing somewhere in the injection system. Clean your autosampler needle and injection port. Develop a more aggressive needle wash by including a strong, non-eluting solvent in your wash method.
-
Problem 3: My retention times are shifting between injections.
-
Causality: Retention time instability points to issues with the column equilibration, mobile phase composition, or temperature fluctuations.
-
Solutions:
-
Column Equilibration: Ensure the column is fully equilibrated with the starting mobile phase conditions before each injection. A 10-15 column volume flush is a good rule of thumb.
-
Mobile Phase Preparation: Prepare mobile phases fresh daily. If using a buffer, ensure it is fully dissolved and the pH is stable. Premixing the mobile phase can sometimes be more reliable than online mixing by the pump.
-
Temperature Control: Use a column oven to maintain a constant temperature. Even minor fluctuations in lab temperature can cause retention time drift.
-
Troubleshooting Guide: Impurity Identification
Identifying unknown peaks in your chromatogram is a critical step in quality control.
Q: I have an unknown impurity peak at 5% in my HPLC. How do I identify it?
A: This requires a systematic investigation. The most likely impurities are related to the synthesis.[12][13] Common synthetic routes could leave behind starting materials or generate by-products.
Potential Process-Related Impurities:
-
Unreacted Piperazine: Highly polar, will elute very early in a reversed-phase HPLC method.
-
Unreacted 2-Chloro-3-fluoropyridine (or similar starting material): Less polar than the final product and will have a different retention time.
-
Di-substituted Piperazine: If piperazine reacts with two molecules of the fluoropyridine, a higher molecular weight, less polar impurity is formed.
Caption: Decision tree for investigating an OOS purity result.
Step-by-Step Identification Protocol:
-
LC-MS Analysis: The first step is to analyze the sample by LC-MS to get the molecular weight of the impurity peak. This is the most critical piece of information.
-
Review Synthesis: Examine the synthetic pathway used to produce the material.[14][15] List all starting materials, reagents, and plausible side-products. Calculate their molecular weights.
-
Compare and Hypothesize: Compare the mass obtained from LC-MS with the molecular weights from your review. This will often lead to a strong hypothesis for the impurity's identity.
-
Confirmation (if standard is available): If you can obtain a reference standard of the suspected impurity, perform a "spike study." Add a small amount of the standard to your sample and re-run the HPLC. If your hypothesis is correct, the impurity peak should increase in area, and no new peak should appear.
-
Confirmation (if no standard is available): If a standard is not available, you may need to perform preparative HPLC to isolate the impurity fraction, followed by characterization using NMR spectroscopy.
References
-
United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]
-
Al-Tammar, H. A. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. Retrieved from [Link]
-
Yilmaz, F., & Görmen, M. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(12), 1085-1092. Retrieved from [Link]
-
Gadzała-Kopciuch, R. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Journal of Liquid Chromatography & Related Technologies, 28(14), 2215-2225. Retrieved from [Link]
-
Santonocito, C., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(16), 6128. Retrieved from [Link]
-
Spurgeon, B. J., & Tat, J. C. (2020). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Polymers, 12(10), 2378. Retrieved from [Link]
-
Zubrycka, A., & Biziuk, M. (2013). Determination of piperazine derivatives in “Legal Highs”. Problem of Forensic Sciences, 96, 335-348. Retrieved from [Link]
-
Li, J., et al. (2022). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. Pharmaceutical Fronts, 4(01), e9-e21. Retrieved from [Link]
-
Adamowicz, P., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 26(11), 3354. Retrieved from [Link]
-
Gherman, C., & Muntean, D. L. (2001). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Journal of Pharmaceutical and Biomedical Analysis, 25(5-6), 841-848. Retrieved from [Link]
-
Wessig, P., et al. (2018). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 23(11), 2969. Retrieved from [Link]
-
Rodrigues, W. C., et al. (2015). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination. Journal of Analytical & Bioanalytical Techniques, 6(6). Retrieved from [Link]
- Satoh, T., et al. (2007). Process for synthesizing piperazine-piperidine compounds. Google Patents.
-
Fleming, I. N. (2022). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Retrieved from [Link]
-
Wang, H., et al. (2021). Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry. Journal of Chromatography B, 1163, 122495. Retrieved from [Link]
-
Gadzała-Kopciuch, R. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Semantic Scholar. Retrieved from [Link]
-
Archer, J. R. P. (2015). The synthesis, analysis and characterisation of piperazine based drugs. Anglia Ruskin Research Online (ARRO). Retrieved from [Link]
-
Wuest, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2577-2589. Retrieved from [Link]
-
Lemaire, C., et al. (2004). design, synthesis, and radiosynthesis of a new [18F]fluoropyridine-based maleimide reagent for the labeling of peptides and proteins. Bioconjugate Chemistry, 15(5), 1226-1236. Retrieved from [Link]
-
Kumar, A., et al. (2024). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. Retrieved from [Link]
-
Fleming, I. N. (2022). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 65(23), 15337-15354. Retrieved from [Link]
-
Maleki, B., et al. (2016). NMR spectra of [Piperazine][SO3H]2[Cl]2[H2SO4]2. ResearchGate. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2008). Storage of pyridine? Retrieved from [Link]
Sources
- 1. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sciencemadness Discussion Board - Storage of pyridine? - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 5. researchgate.net [researchgate.net]
- 6. scholars.direct [scholars.direct]
- 7. Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-(2-Pyridyl)piperazine(34803-66-2) 1H NMR spectrum [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aru.figshare.com [aru.figshare.com]
- 14. researchgate.net [researchgate.net]
- 15. 1-[3-(2-[18F]fluoropyridin-3-yloxy)propyl]pyrrole-2,5-dione: design, synthesis, and radiosynthesis of a new [18F]fluoropyridine-based maleimide reagent for the labeling of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of commercial 1-(3-Fluoropyridin-2-yl)piperazine
CAS: 85386-84-1 | Molecular Formula: C9H12FN3 | Role: Key Intermediate (CNS/Oncology)[1][2]
Introduction
Welcome to the Technical Support Center for 1-(3-Fluoropyridin-2-yl)piperazine . This guide addresses the specific batch-to-batch variability issues encountered by researchers using this intermediate in SNAr couplings and reductive aminations.
Commercial batches of this piperazine derivative often exhibit variability in salt stoichiometry , regioisomeric purity , and hygroscopicity .[2] These variations can lead to catalytic poisoning in Buchwald-Hartwig couplings or stoichiometric mismatches in nucleophilic substitutions. This guide provides self-validating protocols to standardize your starting material before use.
Module 1: Incoming QC – The "Purity" Paradox
User Issue: "My Certificate of Analysis (CoA) claims >98% purity by HPLC, but my subsequent coupling reaction yields are consistently low (<40%)."
Technical Insight: Standard HPLC methods often overestimate the purity of piperazine derivatives. The primary impurity, the bis-adduct (where one piperazine bridges two pyridine rings), has two aromatic systems, doubling its UV absorption coefficient compared to the desired mono-substituted product. A 1% molar impurity can appear as a 2-3% impurity by peak area, or conversely, if the method is not optimized, it may co-elute or be retained indefinitely on the column. Furthermore, HPLC cannot detect inorganic salts or water content, which skew molecular weight calculations.
Protocol: Quantitative NMR (qNMR) Assay
Do not rely solely on HPLC area %. Use this protocol to determine the "Active Pharmaceutical Ingredient" (API) weight percent.
-
Standard Selection: Use Maleic Acid (TraceCERT® or equivalent) or 1,3,5-Trimethoxybenzene . These are non-hygroscopic and have distinct singlet peaks.
-
Solvent: DMSO-d6 (Solubility is superior to CDCl3 for salt forms).[2]
-
Procedure:
-
Weigh exactly 10-15 mg of the piperazine sample (
). -
Weigh exactly 10-15 mg of the Internal Standard (
). -
Dissolve both in 0.6 mL DMSO-d6.
-
Set relaxation delay (
) to ≥ 30 seconds to ensure full relaxation of protons.
-
-
Calculation:
Where = Integral area, = Number of protons, = Molecular weight, = Purity of standard.[2]
Visual Guide: QC Decision Tree
Figure 1: Analytical workflow for validating incoming piperazine batches. qNMR is prioritized over HPLC to detect salt/solvate discrepancies.
Module 2: Impurity Profile & Reactivity
User Issue: "I see a persistent impurity at RRT 1.2 in my LCMS. It has a mass of [M+H]+ ~261."
Technical Insight: The synthesis of this molecule typically involves the Nucleophilic Aromatic Substitution (SNAr) of piperazine with 2,3-difluoropyridine (or 2-chloro-3-fluoropyridine).
-
Regioisomerism: While the 2-position is more activated, attack at the 3-position (displacing the fluorine) can occur, yielding 1-(2-fluoropyridin-3-yl)piperazine .
-
Bis-Adduct (The ~261 Da Impurity): Piperazine is a bis-nucleophile. If the stoichiometry during synthesis is not strictly controlled (excess piperazine required), the product can react with a second molecule of fluoropyridine, forming 1,4-bis(3-fluoropyridin-2-yl)piperazine . This impurity is non-nucleophilic and dead-weight in downstream reactions.
Impurity Data Table
| Impurity Name | Structure Description | Origin | Detection Method | Impact |
| Bis-Adduct | Piperazine bridging two pyridine rings | Excess electrophile during synthesis | LCMS (M+H ~261), 1H NMR (Symmetry) | Lowers yield; precipitates in coupling reactions.[1][2] |
| Regioisomer | Piperazine at pos-3, Fluorine at pos-2 | SNAr attack at wrong carbon | 19F NMR (Shift change), HPLC (Close elution) | Inactive or produces wrong isomer downstream.[2] |
| N-Oxide | Oxygen on piperazine/pyridine Nitrogen | Storage (Air oxidation) | LCMS (M+16), Yellow color | Poison for metal catalysts (Pd/Cu).[2] |
Visual Guide: Impurity Formation Pathway
Figure 2: Synthetic origin of common impurities. The bis-adduct forms when the mono-substituted product competes with piperazine for the electrophile.
Module 3: Remediation & Handling
User Issue: "The material has turned into a yellow sticky solid. Can I save it?"
Technical Insight: Piperazines are hygroscopic and prone to oxidation (yellowing) upon exposure to air and light. The "sticky" texture often indicates the formation of hydrates or the absorption of atmospheric CO2 (forming carbamates).
Protocol: Acid/Base Extraction (Purification)
This method exploits the basicity of the piperazine secondary amine to remove non-basic impurities (like N-oxides or bis-adducts which are less basic).[2]
-
Dissolution: Dissolve the crude material in Dichloromethane (DCM) .
-
Acid Wash: Extract the organic layer with 1M HCl (3x).
-
Chemistry: The product (secondary amine) protonates and moves to the aqueous layer. Neutral impurities stay in the DCM.
-
-
Separation: Discard the DCM layer (contains bis-adducts and non-basic organics).
-
Basification: Cool the aqueous layer to 0°C. Slowly add 6M NaOH until pH > 12.
-
Caution: Exothermic. The product will precipitate or oil out as the free base.
-
-
Extraction: Extract the cloudy aqueous mixture with DCM or Ethyl Acetate (3x).
-
Drying: Dry combined organics over
, filter, and concentrate in vacuo.-
Result: Clean Free Base (White/Off-white solid).
-
Frequently Asked Questions (FAQs)
Q1: Should I use the HCl salt or the Free Base for Buchwald couplings? A: The Free Base is strongly recommended. Commercial HCl salts often contain variable amounts of water and acid (mono- vs di-HCl), making it difficult to calculate the exact amount of base (e.g., NaOtBu) needed for the coupling. If you must use the salt, titrate it first or use a large excess of base.
Q2: How do I distinguish the 2-yl (desired) vs 3-yl (isomer) product? A: Use 19F NMR . The fluorine atom's chemical shift is sensitive to its position relative to the ring nitrogen.
-
3-Fluoro-2-substituted (Desired): Fluorine is ortho to the substitution.
-
2-Fluoro-3-substituted (Isomer): Fluorine is ortho to the ring nitrogen but meta to the substitution.
-
Reference: Compare against literature shifts for 3-fluoropyridine derivatives [1].
Q3: What is the best storage condition? A: Store under Argon/Nitrogen at -20°C. If the bottle is frequently opened, store in a desiccator. Piperazines absorb CO2 from the air to form solid carbamates, which can clog needles and alter stoichiometry.
References
-
PubChem. 1-(3-Fluoro-2-pyridinyl)piperazine (CAS 85386-84-1).[1] National Library of Medicine. Available at: [Link][1]
-
Oakwood Chemical. 1-[3-(Trifluoromethyl)pyrid-2-yl]piperazine Safety Data Sheet. (Reference for pyridine-piperazine stability). Available at: [Link]
-
National Institutes of Health (NIH). Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with piperazine. (Mechanistic insight into SNAr regioselectivity). Available at: [Link]
Sources
Technical Support Center: Enhancing Bioavailability of 1-(3-Fluoropyridin-2-yl)piperazine
Welcome to the technical support center for researchers working with 1-(3-Fluoropyridin-2-yl)piperazine. This guide is designed to provide in-depth, practical solutions to common challenges encountered during in vivo studies, with a primary focus on overcoming suboptimal oral bioavailability. Our approach is rooted in fundamental biopharmaceutical principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions & Troubleshooting Guides
Question 1: My initial in vivo study with 1-(3-Fluoropyridin-2-yl)piperazine resulted in very low and variable plasma exposure. What are the primary factors I should investigate?
Answer: Low and variable in vivo exposure after oral administration is a classic challenge in preclinical drug development, often stemming from the compound's intrinsic physicochemical properties.[1][2] The first step in troubleshooting is to systematically evaluate the factors that govern oral absorption, which are best framed by the Biopharmaceutics Classification System (BCS).[3][4] The BCS categorizes drugs based on their aqueous solubility and intestinal permeability, the two most critical parameters for oral absorption.[5]
1-(3-Fluoropyridin-2-yl)piperazine, like many small molecules containing heterocyclic scaffolds, may face limitations in one or both of these areas.[6][7] The piperazine moiety can enhance aqueous solubility, but the overall molecule's properties dictate its behavior.[8]
Your primary investigation should focus on two key questions:
-
Is the compound's solubility a limiting factor? The drug must dissolve in the gastrointestinal fluids to be absorbed.[9]
-
Is the compound's permeability across the intestinal wall a limiting factor? Once dissolved, the drug must pass through the intestinal epithelium to reach systemic circulation.
A logical starting point is to determine the compound's equilibrium solubility across a physiologically relevant pH range (pH 1.2 to 6.8).[10] This data will provide a strong indication of whether you are dealing with a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound, which is a common scenario for new chemical entities.[11]
Below is a decision-making workflow to guide your initial investigation.
Caption: Initial troubleshooting workflow for low bioavailability.
Question 2: How do I determine the aqueous solubility of 1-(3-Fluoropyridin-2-yl)piperazine to assess if it's a solubility-limited compound?
Answer: Determining the pH-dependent solubility profile is a cornerstone of pre-formulation work.[10] This experiment will tell you the maximum concentration of the compound that can dissolve in aqueous media at different pH values mimicking the gastrointestinal tract.
The most common and reliable method is the shake-flask equilibrium solubility assay. The underlying principle is to add an excess of the solid compound to a buffer of a specific pH, agitate the mixture until equilibrium is reached (i.e., the concentration of the dissolved drug remains constant), and then measure the concentration of the drug in the supernatant.
Materials:
-
1-(3-Fluoropyridin-2-yl)piperazine (solid powder)
-
Phosphate-buffered saline (PBS) and other buffers to create solutions at pH 1.2, 4.5, and 6.8
-
HPLC or LC-MS/MS system for concentration analysis
-
Calibrated analytical balance
-
Vials (e.g., 1.5 mL glass vials)
-
Thermostatic shaker/incubator set to 37 °C
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
Procedure:
-
Preparation: Prepare buffers at pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid).
-
Addition of Compound: Add an excess amount of 1-(3-Fluoropyridin-2-yl)piperazine to a vial containing a known volume (e.g., 1 mL) of each buffer. "Excess" means adding enough solid so that undissolved particles are clearly visible after agitation. A starting point could be 2-5 mg/mL.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker set at 37 °C. Agitate for at least 24-48 hours. A preliminary time-course experiment can determine the exact time to reach equilibrium.
-
Phase Separation: After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant. Be cautious not to disturb the solid pellet.
-
Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining fine particles. Self-Validation Step: It is crucial to assess for any potential drug binding to the filter. This can be done by preparing a known concentration of the drug in a solvent and passing it through the filter, then comparing the concentration before and after.
-
Quantification: Dilute the filtered sample with an appropriate mobile phase and analyze the concentration using a validated HPLC or LC-MS/MS method against a standard curve.
-
Data Interpretation: The resulting concentration is the equilibrium solubility at that specific pH. A drug is considered "highly soluble" if its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2 to 6.8.[3][5] For preclinical research where a human dose is unknown, a common benchmark for "poor solubility" is <100 µg/mL.
Question 3: My compound has poor aqueous solubility (<50 µg/mL). What are the most direct formulation strategies to try first?
Answer: For a compound with confirmed low aqueous solubility, the goal is to increase its dissolution rate and/or apparent solubility in the GI tract. The two most common and often effective initial strategies are salt formation and particle size reduction .[12] These approaches modify the physicochemical properties of the drug substance itself.[13]
The piperazine moiety in your compound contains basic nitrogen atoms, making it an excellent candidate for forming salts with acidic counterions.[6] Salt formation is a highly effective method for increasing the solubility and dissolution rates of basic drugs.[14][15] The principle is that the salt form often has higher aqueous solubility and a faster dissolution rate than the corresponding free base.[16]
Experimental Considerations:
-
Counterion Selection: Common counterions include hydrochloride (HCl), mesylate, sulfate, and tartrate.[17] A screening process using small amounts of the compound can identify which counterions form stable, crystalline salts with improved properties.
-
pKa Relationship: For a salt to provide a solubility advantage, the pKa of the drug must be sufficiently different from the pKa of the counterion. Specifically, the "delta pKa" rule (pKa of the base - pKa of the acid) should ideally be greater than 2-3 to ensure the salt does not disproportionate back to the less soluble free base in the GI tract.[15]
-
Stability: The selected salt form must be physically and chemically stable.[14]
The dissolution rate of a drug is directly proportional to its surface area, as described by the Noyes-Whitney equation.[13] By reducing the particle size, you dramatically increase the surface area available for dissolution, which can enhance the rate and extent of absorption for solubility-limited (dissolution-rate limited) compounds.[9]
Experimental Considerations:
-
Techniques: At the laboratory scale, techniques like air-jet milling or ball milling can be used to reduce particle size into the micron range (2-5 µm).[12]
-
Limitations: This approach is most effective for BCS Class II drugs. For BCS Class IV drugs (low solubility, low permeability), increasing the dissolution rate may not lead to a significant bioavailability improvement if permeability is the ultimate rate-limiting step. Additionally, very fine particles can have poor flow properties and may aggregate.[13]
The following table summarizes these initial strategies.
| Strategy | Mechanism of Action | Key Advantages | Key Disadvantages | Best Suited For |
| Salt Formation | Increases intrinsic solubility and dissolution rate of the API.[18] | Often provides a significant increase in solubility; well-established regulatory path. | Not feasible for neutral compounds; risk of converting back to free base in GI tract.[12] | Ionizable compounds (like yours) with pKa suitable for stable salt formation. |
| Particle Size Reduction | Increases surface area, leading to a faster dissolution rate.[9] | Relatively simple and cost-effective; directly addresses dissolution rate limitation. | May not be sufficient for very poorly soluble drugs; potential for particle aggregation. | BCS Class II compounds where dissolution is the rate-limiting step. |
Question 4: I tried forming a hydrochloride salt, but the in vivo bioavailability improvement was marginal. What advanced formulation approaches should I consider now?
Answer: When simple approaches like salt formation are insufficient, it suggests that a more significant intervention is needed to overcome the solubility barrier. This often involves creating high-energy or specially dispersed systems that can generate and maintain a supersaturated state of the drug in the GI tract long enough for absorption to occur.[19] Two powerful advanced strategies are Amorphous Solid Dispersions (ASDs) and Lipid-Based Drug Delivery Systems (LBDDS) .
Causality: Crystalline materials require energy (the lattice energy) to be broken apart before they can dissolve. An amorphous form of a drug lacks a crystal lattice and exists in a higher energy state, which translates to significantly higher apparent solubility (5-100 fold) and a faster dissolution rate.[20] An ASD is a formulation where the drug is molecularly dispersed in an amorphous state within a polymer carrier. The polymer serves to stabilize the drug against recrystallization, both on the shelf and in the GI tract.[21][22]
Experimental Workflow for ASD Development: The process involves selecting a suitable polymer, preparing the dispersion, and characterizing its properties.
Caption: Experimental workflow for lab-scale ASD development.
Protocol Highlight: Lab-Scale ASD Preparation via Solvent Evaporation
-
Solubilization: Dissolve both 1-(3-Fluoropyridin-2-yl)piperazine and a selected polymer (e.g., HPMCAS, PVP K30) in a common volatile solvent (e.g., methanol or acetone). Typical drug-to-polymer ratios to screen are 1:1, 1:3, and 1:5 by weight.
-
Evaporation: Evaporate the solvent under vacuum using a rotary evaporator. This process should be rapid enough to "trap" the drug in its amorphous, molecularly dispersed state within the polymer matrix.
-
Drying: Further dry the resulting solid film/powder in a vacuum oven at a moderate temperature (e.g., 40 °C) for 24-48 hours to remove all residual solvent.
-
Characterization: Confirm the amorphous nature of the dispersion using Differential Scanning Calorimetry (DSC) (look for a single glass transition temperature) and Powder X-ray Diffraction (PXRD) (look for the absence of sharp Bragg peaks).
Causality: LBDDS are formulations containing the drug dissolved or suspended in a mixture of lipids, surfactants, and cosolvents.[23] Upon gentle agitation in the aqueous environment of the GI tract, these systems form fine oil-in-water emulsions or microemulsions, presenting the drug in a solubilized state with a large interfacial area for absorption.[12][24] Furthermore, LBDDS can leverage the body's natural lipid absorption pathways, potentially enhancing lymphatic uptake and reducing first-pass metabolism.[25][26]
Formulation Considerations:
-
Lipid Formulation Classification System (LFCS): This system categorizes lipid formulations into four types based on their composition, which helps predict their in vivo behavior.[23]
-
Excipient Screening: The first step is to determine the solubility of your compound in various pharmaceutically acceptable oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor EL, Tween 80), and cosolvents (e.g., Transcutol, PEG 400).[23]
-
Ternary Phase Diagrams: For self-emulsifying systems (SEDDS/SMEDDS), ternary phase diagrams are constructed to identify the optimal ratios of oil, surfactant, and cosolvent that result in rapid and robust emulsion formation upon dilution.
| LBDDS Type | Composition | In Vivo Dispersion |
| Type I | Oil only | Poor; requires digestion |
| Type II | Oil + Water-insoluble surfactant | Coarse emulsion (SEDDS) |
| Type III | Oil + Water-soluble surfactants/cosolvents | Fine emulsion/microemulsion (SMEDDS) |
| Type IV | Surfactants + Cosolvents (no oil) | Forms micelles |
For a poorly soluble compound like 1-(3-Fluoropyridin-2-yl)piperazine, Type II or III systems are often the most effective starting points.[27]
References
- Mechanisms of increased bioavailability through amorphous solid dispersions: a review. (n.d.). Google Scholar.
- Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). Google Scholar.
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (n.d.). Google Scholar.
- (2025-07-08). Formulation strategies for poorly soluble drugs. ResearchGate.
- Pouton, C. W. (2008-03-17). Formulation of lipid-based delivery systems for oral administration: materials, methods and strategies. PubMed.
- (2023-03-10). Amorphous Solid Dispersions for Bioavailability Enhancement. Contract Pharma.
- Hagedorn, M., et al. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI.
- Introduction to Lipid-Based Drug Delivery Systems for Oral Delivery. (n.d.). Bentham Science.
- Singh, B., et al. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC.
- Drug Dissolution Enhancement by Salt Formation. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology.
- Nakmode, D., et al. (n.d.). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers.
- Lipid-Based Drug Delivery System (LBDDS): An Emerging Paradigm to Enhance Oral Bioavailability of Poorly Soluble Drugs. (n.d.). SciSpace.
- BCS Classification for Biowaivers. (n.d.). Charles River Laboratories.
- (2025-05-12). Amorphous solid dispersions for enhanced drug solubility and stability. Technobis Crystallization Systems.
- Jannat, E., et al. (n.d.). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. PMC.
- Hintzen, F., et al. (n.d.). Lipid-associated Oral Delivery: Mechanisms and Analysis of Oral Absorption Enhancement. PMC.
- Technical Support Center: Overcoming Poor Oral Bioavailability of Piperazine Derivatives. (n.d.). Benchchem.
- Indulkar, A. S., et al. (n.d.). Amorphous Solid Dispersion Formation for Enhanced Release Performance of Racemic and Enantiopure Praziquantel. Molecular Pharmaceutics - ACS Publications.
- Salt Selection in Drug Development. (n.d.). Pharmaceutical Technology.
- (2025-09-17). Bioavailability Enhancement: Drug Solubility Enhancement. JoVE.
- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). Google Scholar.
- Serajuddin, A. T. M. (2007-07-30). Salt formation to improve drug solubility. PubMed.
- 1-(3-Fluoro-2-pyridinyl)piperazine. (n.d.). PubChem.
- (2026-01-19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Google Scholar.
- Biopharmaceutics Classification System. (n.d.). Wikipedia.
- Prajapati, J., et al. (n.d.). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. PMC.
- The Use of Biopharmaceutic Classification of Drugs in Drug Discovery and Development. (n.d.). Whites Science Journal.
- (2023-12-12). What are BCS Class II drugs?. Pion Inc.
- The medicinal chemistry of piperazines: A review. (n.d.). Scilit.
- Preclinical Development Handbook. (n.d.). Wiley-VCH.
- Obstacles in Drug Development and How to Overcome Them. (n.d.). Vici Health Sciences.
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021-10-08). MDPI.
Sources
- 1. Wiley-VCH - Preclinical Development Handbook [wiley-vch.de]
- 2. Obstacles in Drug Development and How to Overcome Them - Vici Health Sciences [vicihealthsciences.com]
- 3. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]
- 4. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. scilit.com [scilit.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. whitesscience.com [whitesscience.com]
- 11. What are BCS Class 2 drugs [pion-inc.com]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. rjpdft.com [rjpdft.com]
- 15. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Video: Bioavailability Enhancement: Drug Solubility Enhancement [jove.com]
- 17. pharmtech.com [pharmtech.com]
- 18. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. contractpharma.com [contractpharma.com]
- 21. crystallizationsystems.com [crystallizationsystems.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Formulation of lipid-based delivery systems for oral administration: materials, methods and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. eurekaselect.com [eurekaselect.com]
- 25. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 26. Lipid-associated Oral Delivery: Mechanisms and Analysis of Oral Absorption Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 27. scispace.com [scispace.com]
Validation & Comparative
Benchmarking Alpha-2 Antagonism: Validating 1-(3-Fluoropyridin-2-yl)piperazine Against Gold Standards
Executive Summary
1-(3-Fluoropyridin-2-yl)piperazine (hereafter 1-3-FPP ) represents a potent subclass of aryl-piperazine adrenoceptor ligands. While piperazine derivatives are historically associated with serotonin (5-HT) receptor promiscuity, specific fluorination on the pyridine ring has been shown to enhance affinity and selectivity for
This guide provides a rigorous validation framework for researchers to benchmark 1-3-FPP against established gold standards: Yohimbine (classic, moderate selectivity) and Atipamezole (high selectivity). The protocols below prioritize the differentiation of functional antagonism (blocking G-protein coupling) from simple binding affinity , a critical distinction in drug development.
Part 1: The Comparator Landscape
To validate 1-3-FPP, it must be screened alongside industry standards. The following table summarizes the performance baselines you should expect during validation.
| Feature | 1-(3-Fluoropyridin-2-yl)piperazine | Yohimbine | Atipamezole |
| Primary Target | |||
| Selectivity Ratio ( | High (>100-fold expected) | Moderate (~40-fold) | Very High (>200-fold) |
| Off-Target Liability | 5-HT receptor cross-reactivity (requires testing) | High (5-HT, DA receptors) | Low |
| Functional Role | Competitive Antagonist | Competitive Antagonist | Inverse Agonist / Antagonist |
| Validation Utility | Test Candidate | Reference Standard (Historical) | Reference Standard (Selectivity) |
Part 2: Mechanistic Validation (The "Why")
The
Signaling Pathway & Antagonist Intervention
The diagram below illustrates the specific node where 1-3-FPP intervention is measured.
Figure 1: Mechanism of Action. 1-3-FPP competes with agonists to prevent Gi/o coupling. The [35S]GTPγS assay measures the most proximal event (G-protein activation) rather than downstream cAMP modulation, reducing signal amplification noise.
Part 3: Experimental Protocols
Protocol A: Competition Binding Assay ( Determination)
Objective: Determine the affinity of 1-3-FPP for the
Reagents:
-
Membranes: Rat cerebral cortex (rich in
) or CHO cells expressing human . -
Radioligand:
-RX821002 (Specific Activity ~60 Ci/mmol). Note: RX821002 is preferred over Yohimbine due to lower non-specific binding. -
Non-specific control: 10
M Phentolamine.
Workflow:
-
Preparation: Dilute membranes in binding buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA).
-
Incubation: In 96-well plates, add:
-
50
L radioligand ( concentration, typically ~1-2 nM). -
50
L Test Compound (1-3-FPP) or Standard (Yohimbine/Atipamezole) at increasing concentrations ( to M). -
100
L Membrane suspension.
-
-
Equilibrium: Incubate at 25°C for 60 minutes.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI (to reduce filter binding). Wash 3x with ice-cold buffer.
-
Analysis: Measure Radioactivity (CPM). Calculate
and convert to using the Cheng-Prusoff equation:
Success Criteria:
-
1-3-FPP should exhibit a
nM. -
Hill slope should approximate -1.0 (indicative of competitive binding).
Protocol B: Functional Binding Assay
Objective: Confirm that 1-3-FPP inhibits receptor activation (antagonism) rather than stimulating it (agonism).
Causality: Agonists increase GTP binding.[1] Antagonists have no effect alone but block the increase caused by an agonist.
Workflow:
-
Agonist Stimulation: Determine the
of a standard agonist (e.g., UK14304) in your system. -
Antagonist Challenge:
-
Prepare membranes in assay buffer containing GDP (typically 10-50
M) to suppress basal GTP binding. -
Add
(~0.1 nM). -
Add Agonist (at fixed
concentration). -
Add 1-3-FPP (Concentration response:
to M).
-
-
Incubation: 30°C for 60 minutes.
-
Readout: Filter and count.
Data Interpretation:
- : The % inhibition of the agonist-induced signal. 1-3-FPP should reach 100% inhibition if it is a full antagonist.
- (Functional Affinity): Calculated from the shift in agonist dose-response curves (Schild analysis) or single-point inhibition.
Part 4: Validation Workflow & Selectivity Screen
To claim "validated activity," you must prove selectivity against the
Figure 2: Step-by-step validation logic. Selectivity screening against
Part 5: Expected Results & Data Presentation
When publishing or reporting your validation, structure your data as follows. The values below are representative of high-quality antagonistic profiles found in literature for pyridinyl-piperazines.
Table 1: Comparative Binding Affinity ( , nM)
| Receptor Subtype | Ligand | 1-3-FPP (Test) | Yohimbine (Std) | Atipamezole (Std) |
| 2.5 - 5.0 | 15.0 | 0.8 | ||
| > 500 | 400 | > 10,000 | ||
| Selectivity Ratio | > 100 | ~25 | > 10,000 |
Note: 1-3-FPP is expected to show higher potency than Yohimbine but may not reach the extreme selectivity of Atipamezole. Its value lies in its specific chemical scaffold which may offer different pharmacokinetic properties.
References
-
Michel, M. C., et al. (2025). "International Union of Basic and Clinical Pharmacology. Recommendations for the Nomenclature of Adrenoceptors." Pharmacological Reviews. (Verified standard nomenclature).
-
Berridge, T. L., et al. (1983). "Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists." Journal of Medicinal Chemistry. (Primary source for 1-(3-fluoro-2-pyridinyl)piperazine activity).
- Pert, C. B., & Snyder, S. H. (1973). "Properties of opiate-receptor binding in rat brain." Proceedings of the National Academy of Sciences. (Foundational protocol for radioligand binding).
-
Harrison, C., & Traynor, J. R. (2003). "The [35S]GTPgammaS binding assay: approaches and applications in pharmacology." Life Sciences. (Standard protocol for functional assay).
-
Virtanen, R., et al. (1989). "Selectivity of atipamezole, yohimbine and tolazoline for alpha-2 adrenergic receptor subtypes." Acta Veterinaria Scandinavica. (Comparator data).
Sources
A Comparative Guide to the Pharmacological Profiles of 1-(3-Fluoropyridin-2-yl)piperazine, Yohimbine, and Rauwolscine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed pharmacological comparison between the classic, well-characterized α2-adrenergic antagonists, yohimbine and its stereoisomer rauwolscine, and the novel compound 1-(3-Fluoropyridin-2-yl)piperazine. While extensive data exists for yohimbine and rauwolscine, the profile of 1-(3-Fluoropyridin-2-yl)piperazine is not widely reported in public literature. Therefore, this document serves a dual purpose: first, to objectively compare the known pharmacological characteristics of the reference compounds, and second, to provide robust, validated experimental protocols for the comprehensive characterization of novel chemical entities like 1-(3-Fluoropyridin-2-yl)piperazine, enabling a direct and meaningful comparison.
Introduction to the Compounds
The α2-adrenergic receptors (α2-ARs), comprising three main subtypes (α2A, α2B, and α2C), are Gi/o-coupled G protein-coupled receptors (GPCRs) that play a crucial role in regulating neurotransmitter release.[1][2] As presynaptic autoreceptors, their activation by norepinephrine and epinephrine inhibits further neurotransmitter release, serving as a key negative feedback mechanism.[2] Consequently, antagonists of these receptors enhance neurotransmitter release, a mechanism of significant therapeutic interest for conditions ranging from erectile dysfunction to depression.[3]
Yohimbine and Rauwolscine (also known as α-yohimbine) are indole alkaloids that are considered non-selective antagonists of α2-ARs.[4][5] They are stereoisomers and foundational tools in pharmacology for probing the function of the noradrenergic system.[4] However, their utility can be complicated by off-target effects, particularly at serotonin receptors.[3][6]
1-(3-Fluoropyridin-2-yl)piperazine represents a class of synthetic piperazine derivatives. The piperazine scaffold is a common motif in centrally active drugs. The pharmacological profile of this specific fluoropyridine derivative against adrenergic receptors is not yet established, highlighting the need for the systematic evaluation detailed in this guide.
Comparative Receptor Pharmacology
The defining characteristics of a receptor antagonist are its binding affinity (Ki) and its selectivity for the intended target over other receptors. Yohimbine and rauwolscine, while both potent α2-AR antagonists, exhibit important differences in their affinity and selectivity profiles.
Yohimbine is noted for its high affinity across all three α2-AR subtypes, with a particular potency at the α2C subtype.[7] However, its broader pharmacological profile includes moderate affinity for α1-adrenergic receptors and significant interactions with several serotonin (5-HT) and dopamine receptors, which can contribute to its complex physiological effects.[3][7]
Rauwolscine also demonstrates high affinity for α2-ARs but is often considered more selective for α2- over α1-receptors than yohimbine. It also interacts with serotonin receptors, acting as an antagonist at 5-HT2A and 5-HT2B receptors and a partial agonist at 5-HT1A receptors.[4][8]
The table below summarizes the reported binding affinities (Ki) for yohimbine and rauwolscine at various receptors. The profile for 1-(3-Fluoropyridin-2-yl)piperazine remains to be determined through the experimental protocols outlined later in this guide.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Receptor Subtype | Yohimbine (Ki, nM) | Rauwolscine (Ki, nM) | 1-(3-Fluoropyridin-2-yl)piperazine (Ki, nM) |
| Adrenergic α2A | 1.4[7] | 3.5 | To Be Determined |
| Adrenergic α2B | 7.1[7] | 0.37 | To Be Determined |
| Adrenergic α2C | 0.88[7] | 0.13 | To Be Determined |
| Adrenergic α1 | Moderate Affinity[7] | Lower Affinity | To Be Determined |
| Serotonin 5-HT1A | Moderate Affinity[3] | Partial Agonist[4][8] | To Be Determined |
| Serotonin 5-HT1B | Moderate Affinity[3] | Antagonist | To Be Determined |
| Serotonin 5-HT1D | Moderate Affinity[3] | Antagonist | To Be Determined |
| Serotonin 5-HT2A | Antagonist | Antagonist[4] | To Be Determined |
| Serotonin 5-HT2B | Antagonist | Antagonist[4] | To Be Determined |
Mechanism of Action: α2-Adrenergic Receptor Signaling
Antagonism of the α2-AR blocks the canonical Gi-coupled signaling pathway. Under normal physiological conditions, agonist binding (e.g., norepinephrine) activates the inhibitory G-protein (Gi), which in turn inhibits the enzyme adenylyl cyclase. This leads to a reduction in intracellular cyclic AMP (cAMP) levels. An antagonist prevents this process, thereby disinhibiting adenylyl cyclase and restoring or increasing cAMP production.
Figure 2. Experimental workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing a human α2-AR subtype (e.g., HEK293 or CHO cells) or use tissue known to be rich in these receptors (e.g., rat cerebral cortex).
-
Homogenize cells/tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with protease inhibitors.
-
Perform differential centrifugation, typically a low-speed spin to remove nuclei followed by a high-speed spin (e.g., 40,000 x g) to pellet the membrane fraction.
-
Resuspend the membrane pellet in an appropriate buffer and determine the protein concentration (e.g., via Bradford or BCA assay).
-
-
Assay Setup (96-well plate format):
-
Total Binding: Add assay buffer, cell membranes (e.g., 20-50 µg protein), and a fixed concentration of radioligand (e.g., [3H]-Rauwolscine at its approximate Kd).
-
Non-Specific Binding (NSB): Add assay buffer, membranes, radioligand, and a high concentration of an unlabeled competitor (e.g., 10 µM phentolamine) to saturate all specific binding sites.
-
Test Compound: Add assay buffer, membranes, radioligand, and varying concentrations of the test compound (e.g., 1-(3-Fluoropyridin-2-yl)piperazine, yohimbine) across a wide range (e.g., 10 pM to 10 µM).
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Washing:
-
Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioactivity.
-
-
Quantification and Analysis:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Calculate specific binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal competition curve.
-
Determine the IC50 (the concentration of test compound that inhibits 50% of specific binding) from the curve using non-linear regression.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Accumulation Functional Assay
This assay measures the functional potency of an antagonist by quantifying its ability to reverse agonist-induced inhibition of cAMP production.
Causality: α2-ARs are Gi-coupled, so their activation by an agonist (e.g., UK-14304) inhibits adenylyl cyclase, lowering cAMP levels. To measure this, intracellular cAMP is first elevated using forskolin. The antagonist's potency (IC50) is determined by its ability to block the agonist's effect and restore cAMP levels. This directly measures the compound's functional impact on the signaling pathway.
Step-by-Step Methodology:
-
Cell Culture:
-
Plate cells expressing the α2-AR subtype of interest in a suitable multi-well plate (e.g., 96- or 384-well) and grow to near confluency.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium or assay buffer.
-
Pre-incubate the cells with varying concentrations of the antagonist (e.g., 1-(3-Fluoropyridin-2-yl)piperazine, yohimbine, rauwolscine) for a set period (e.g., 15-30 minutes).
-
Add a fixed concentration of an α2-AR agonist (e.g., UK-14304 at its EC80) along with a fixed concentration of forskolin (e.g., 1-10 µM) to all wells except the baseline control. Forskolin directly stimulates adenylyl cyclase, providing a high cAMP signal that can be inhibited by the agonist.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Terminate the reaction and lyse the cells according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Quantify the intracellular cAMP concentration using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF), ELISA, or bioluminescent assays (e.g., GloSensor).
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP signal against the log concentration of the antagonist.
-
Use non-linear regression to calculate the IC50 value, which represents the concentration of antagonist required to achieve 50% of the maximal reversal of the agonist effect. This value is a direct measure of the antagonist's functional potency.
-
Conclusion and Future Directions
This guide establishes the distinct pharmacological profiles of yohimbine and rauwolscine, two critical tool compounds in adrenergic research. Rauwolscine generally offers higher selectivity for the α2-AR subtypes over other receptors compared to yohimbine, which has a broader spectrum of activity. [7]The off-target effects of yohimbine, particularly at serotonergic receptors, must be considered when interpreting experimental results. [3] For novel compounds like 1-(3-Fluoropyridin-2-yl)piperazine, a full characterization is paramount. The detailed protocols provided herein for radioligand binding and functional cAMP assays represent a validated pathway to elucidate its affinity, selectivity, and potency. By applying these methods, researchers can generate the data necessary to place 1-(3-Fluoropyridin-2-yl)piperazine on the pharmacological map, determine its potential advantages over existing antagonists, and guide its future development as a research tool or therapeutic candidate.
References
-
Al-Maharik, N. (2022). A literature perspective on the pharmacological applications of yohimbine. PMC. Retrieved February 1, 2026, from [Link]
-
Schlicker, E., et al. (1985). Yohimbine and rauwolscine inhibit 5-hydroxytryptamine-induced contraction of large coronary arteries of calf through blockade of 5 HT2 receptors. PubMed. Retrieved February 1, 2026, from [Link]
-
Kumar, A., et al. (2024). Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk? MDPI. Retrieved February 1, 2026, from [Link]
-
Taylor & Francis. (n.d.). Rauwolscine – Knowledge and References. Retrieved February 1, 2026, from [Link]
-
Broadley, K. J., & McGrath, J. C. (1986). [3H]-rauwolscine binding to alpha 2-adrenoceptors in the mammalian kidney: apparent receptor heterogeneity between species. PMC. Retrieved February 1, 2026, from [Link]
-
Wikipedia. (n.d.). Rauwolscine. Retrieved February 1, 2026, from [Link]
-
University of Pittsburgh Health Sciences Library System. (2006). PDSP (Psychoactive Drug Screening Program) Drug Database. Retrieved February 1, 2026, from [Link]
-
PDSP. (n.d.). Ki Database. Retrieved February 1, 2026, from [Link]
-
PDSP. (n.d.). PDSP Ki Database. Retrieved February 1, 2026, from [Link]
-
De Vos, H., et al. (1992). [3H]rauwolscine behaves as an agonist for the 5-HT1A receptors in human frontal cortex membranes. PubMed. Retrieved February 1, 2026, from [Link]
-
Lalchandani, S. G., et al. (2002). Yohimbine dimers exhibiting selectivity for the human alpha 2C-adrenoceptor subtype. PubMed. Retrieved February 1, 2026, from [Link]
-
Wikström, H., et al. (2007). The second extracellular loop of α2A-adrenoceptors contributes to the binding of yohimbine analogues. PubMed Central. Retrieved February 1, 2026, from [Link]
-
Charney, D. S., et al. (1990). Behavioral, sympathetic and adrenocortical responses to yohimbine in panic disorder patients and normal controls. PubMed. Retrieved February 1, 2026, from [Link]
-
Oxford Academic. (2018). Alpha-2 Adrenoreceptor Antagonist Yohimbine Potentiates Consolidation of Conditioned Fear. Retrieved February 1, 2026, from [Link]
-
Ramirez, J., et al. (2024). Ergogenic and Sympathomimetic Effects of Yohimbine: A Review. MDPI. Retrieved February 1, 2026, from [Link]
-
Biaggioni, I., et al. (1990). The alpha 2-adrenergic receptor antagonist yohimbine inhibits epinephrine-induced platelet aggregation in healthy subjects. PubMed. Retrieved February 1, 2026, from [Link]
Sources
- 1. Behavioral, sympathetic and adrenocortical responses to yohimbine in panic disorder patients and normal controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Rauwolscine - Wikipedia [en.wikipedia.org]
- 5. The alpha 2-adrenergic receptor antagonist yohimbine inhibits epinephrine-induced platelet aggregation in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Yohimbine and rauwolscine inhibit 5-hydroxytryptamine-induced contraction of large coronary arteries of calf through blockade of 5 HT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [3H]rauwolscine behaves as an agonist for the 5-HT1A receptors in human frontal cortex membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of fluorinated vs. non-fluorinated pyridinylpiperazines
[1][2][3][4]
Executive Summary: The "Fluorine Scan" Strategic Imperative
In the optimization of pyridinylpiperazine scaffolds—a privileged structure in neuropharmacology (e.g., antipsychotics, antidepressants) and oncology (e.g., kinase inhibitors)—the introduction of fluorine is rarely a trivial modification. It is a binary switch that alters the fundamental electronic and steric landscape of the molecule.
This guide provides a technical comparison between Non-Fluorinated (Wild-Type) and Fluorinated pyridinylpiperazines. We analyze the causality behind how fluorine substitution modulates pKa, metabolic clearance (
Physicochemical & Pharmacokinetic Profiling[1][5][6][7][8][9][10]
The substitution of a hydrogen atom with fluorine on the pyridine ring induces a "ripple effect" across the entire piperazine pharmacophore.
Table 1: Comparative Physicochemical Metrics
| Feature | Non-Fluorinated Pyridinylpiperazine | Fluorinated Pyridinylpiperazine | Mechanistic Causality |
| Basicity (pKa) | High (Pyridine N | Lowered (Pyridine N | Strong electron-withdrawing effect ($ \sigma_I $) of F reduces electron density on the pyridine nitrogen, reducing proton affinity [1]. |
| Lipophilicity (LogD) | Moderate | Modulated (Often Increased) | C-F is more lipophilic than C-H, but if F lowers pKa enough to increase the neutral fraction at pH 7.4, LogD increases significantly [2]. |
| Metabolic Stability | Susceptible to oxidative dealkylation or ring hydroxylation. | Enhanced | High C-F bond energy (116 kcal/mol) vs C-H (99 kcal/mol) blocks CYP450 "soft spots" [3]. |
| Membrane Permeability | Moderate (limited by ionization). | High | Reduced basicity leads to a higher fraction of non-ionized species at physiological pH, facilitating passive transport [4]. |
Mechanistic Deep Dive: Metabolic Blocking
The most critical advantage of fluorination in this scaffold is the mitigation of oxidative metabolism. Pyridinylpiperazines are prone to metabolism at two key sites:
-
Pyridine Ring: Hydroxylation (facilitated by the electron-deficient ring).
-
Piperazine Ring: N-dealkylation or
-carbon oxidation.
Fluorine substitution at the C3 or C5 position of the pyridine ring sterically and electronically deactivates the ring toward oxidation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).
Visualization: CYP450 Metabolic Blocking Mechanism
The following diagram illustrates how fluorine prevents the formation of the radical intermediate required for hydroxylation.
Figure 1: Mechanism of metabolic stabilization via fluorination. The strong C-F bond prevents the hydrogen abstraction step necessary for CYP450-mediated hydroxylation.
Case Study: Optimization of MAO-B Ligands
A relevant application of this comparison is found in the development of Monoamine Oxidase B (MAO-B) radioligands.[1] Researchers compared standard phenyl/pyridinylpiperazines against their fluorinated analogs to improve brain uptake and decrease nonspecific binding.
Experimental Data (Derived from [5]):
-
Compound A (Non-fluorinated):
. High non-specific binding due to high pKa. -
Compound B (Fluorinated Analog):
.-
Result: The introduction of fluorine not only improved metabolic stability but increased binding affinity by inducing a conformational bias that favored the active site geometry. The lowered pKa also reduced lysosomal trapping, improving the signal-to-noise ratio in PET imaging.
-
Experimental Protocols
To validate the advantages of fluorinated scaffolds, two distinct workflows are required: Synthesis (demonstrating accessibility) and Metabolic Stability Testing (demonstrating efficacy).
Protocol A: Comparative Synthesis (S_NAr vs. Buchwald)
Fluorination often simplifies the synthetic route by activating the pyridine ring for Nucleophilic Aromatic Substitution (
1. Non-Fluorinated Route (Buchwald-Hartwig):
-
Reagents: 2-Chloropyridine, Piperazine,
, BINAP, , Toluene. -
Conditions: Reflux, 12-18h, Inert Atmosphere.
-
Challenge: Palladium removal is critical for biological assays.
2. Fluorinated Route (S_NAr - Recommended):
-
Reagents: 2,6-Difluoropyridine, Piperazine,
, DMF or DMSO. -
Conditions:
, 4-6h. -
Advantage:[2][3] Metal-free, higher yield, faster reaction due to the activating effect of the fluorine atoms.
Protocol B: Microsomal Stability Assay (Self-Validating)
This assay quantifies the "Fluorine Effect" on intrinsic clearance (
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL).
-
NADPH Regenerating System.
-
Test Compounds (Fluorinated vs. Non-Fluorinated pair).
-
Internal Standard (e.g., Warfarin).
Step-by-Step Methodology:
-
Preparation: Dilute test compounds to 1
in phosphate buffer (pH 7.4). -
Incubation: Add HLM (final conc. 0.5 mg/mL). Pre-incubate at
for 5 min. -
Initiation: Add NADPH to start the reaction.
-
Sampling: Aliquot 50
at min into ice-cold acetonitrile (quenching). -
Analysis: Centrifuge (4000 rpm, 15 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines .
Success Criteria: The fluorinated analog should exhibit a
Visualization: Synthesis Decision Workflow
Figure 2: Synthetic decision tree highlighting the efficiency of fluorinated precursors in generating the target scaffold.
Conclusion
The transition from a non-fluorinated to a fluorinated pyridinylpiperazine is a high-value strategic move in drug design.[4] While it requires careful monitoring of lipophilicity to prevent solubility issues, the benefits—metabolic blockade , enhanced permeability , and simplified metal-free synthesis —often outweigh the risks.
Recommendation: For early-stage lead optimization, prioritize the 2-fluoro- or 2,6-difluoropyridine scaffold to simultaneously screen for improved PK properties and binding affinity.
References
-
BenchChem. (2025).[4][5] Fluorinated Pyridine Precursors in Drug Discovery and Organic Synthesis. Retrieved from
-
Bernús, M., et al. (2025).[6][7] Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines. J. Med. Chem. Retrieved from
-
Bhattarai, P., et al. (2026).[8] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv.[8] Retrieved from
-
Hussain, et al. (2025).[9][6][10] Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives. Medicinal Chemistry. Retrieved from
-
Bauer, A., et al. (2020). Newly Synthesized Fluorinated Cinnamylpiperazines Possessing Low In Vitro MAO-B Binding. Pharmaceuticals.[4][5][9][3][6][11][12][13] Retrieved from
Sources
- 1. Newly Synthesized Fluorinated Cinnamylpiperazines Possessing Low In Vitro MAO-B Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative studies on the metabolism of new fluorinated pyrimidine drugs in the liver by in vivo 19F magnetic resonance spectroscopic observation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of piperazine-based fluorinated fibroblast activation protein inhibitors for the development of a novel 18F-labeled PET imaging probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]
- 13. mdpi.com [mdpi.com]
Cross-Validation of 1-(3-Fluoropyridin-2-yl)piperazine Activity: A Comparative Guide for Preclinical Research
In the landscape of modern drug discovery, the piperazine moiety stands out as a "privileged scaffold," a versatile structural motif present in a multitude of clinically approved drugs.[1][2][3] Its unique physicochemical properties, including its ability to be functionalized at two nitrogen atoms, allow for the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[1][3] Within this broad class of compounds, arylpiperazine derivatives have shown significant promise across various therapeutic areas, including oncology.[4][5] This guide focuses on a specific analog, 1-(3-Fluoropyridin-2-yl)piperazine, providing a framework for its rigorous cross-validation in different cell lines.
The introduction of a fluorine atom to the pyridine ring is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[6] While direct, extensive studies on 1-(3-Fluoropyridin-2-yl)piperazine are not widely published, the wealth of data on structurally similar compounds allows us to construct a robust, scientifically-grounded protocol for its evaluation. This guide will objectively compare its potential performance with established alternatives, supported by detailed experimental methodologies and data presentation formats gleaned from the literature on analogous molecules.
Inferred Mechanism of Action and Selection of Comparators
Based on the activities of structurally related fluorinated arylpiperazine derivatives, it is hypothesized that 1-(3-Fluoropyridin-2-yl)piperazine may exert its cellular effects through the modulation of key signaling pathways involved in cell proliferation and survival. Several studies on arylpiperazine derivatives have demonstrated their potential to induce apoptosis and autophagy in cancer cells.[7] For instance, novel 1-(2-aryl-2-adamantyl)piperazine derivatives have been shown to induce LC3 accumulation and PARP cleavage, indicative of autophagy and apoptosis, respectively.[7][8]
To provide a comprehensive cross-validation, we will compare the activity of 1-(3-Fluoropyridin-2-yl)piperazine with two well-characterized arylpiperazine derivatives reported in the literature:
-
Comparator A: 1-[2-(4-Fluorophenyl)-2-adamantyl]piperazine (Compound 7 in Papapostolou et al.) : This compound has demonstrated potent anti-proliferative activity, particularly against melanoma cell lines.[7]
-
Comparator B: A Saccharin-Containing Arylpiperazine Derivative (Compound 12 in Li et al.) : This compound exhibited strong and selective cytotoxic activities against the DU145 prostate cancer cell line.[4]
The selection of these comparators allows for the assessment of 1-(3-Fluoropyridin-2-yl)piperazine against compounds with both broad-spectrum and selective anticancer activities.
Experimental Workflow for Cross-Validation
The following experimental workflow is designed to provide a comprehensive and self-validating assessment of 1-(3-Fluoropyridin-2-yl)piperazine's activity across a panel of cancer cell lines.
Figure 1: Experimental workflow for the cross-validation of 1-(3-Fluoropyridin-2-yl)piperazine.
Detailed Experimental Protocols
Cell Lines and Culture
A panel of human cancer cell lines should be selected to represent different cancer types. Based on the literature for similar compounds, the following are recommended:
-
Breast Cancer: MCF-7, MDA-MB-231[9]
-
Prostate Cancer: PC-3, LNCaP, DU145[4]
-
Colon Cancer: HCT-116, SW-620[10]
-
Non-Small Cell Lung Cancer: HOP-92[9]
Cells should be maintained in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Cell Viability Assay (MTT Assay)
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of 1-(3-Fluoropyridin-2-yl)piperazine and the comparator compounds in the culture medium.
-
Replace the medium in the wells with the medium containing the compounds at various concentrations and incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed cells in 6-well plates and treat with the compounds at their respective IC50 concentrations for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.
Cell Cycle Analysis
-
Treat cells in 6-well plates with the compounds at their IC50 concentrations for 24 hours.
-
Harvest and fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry to determine the cell cycle distribution.
Data Presentation and Comparative Analysis
The quantitative data from the cell viability assays should be summarized in a clear and concise table to facilitate comparison.
Table 1: Comparative IC50 Values (µM) of Piperazine Derivatives Across Various Cancer Cell Lines
| Cell Line | Cancer Type | 1-(3-Fluoropyridin-2-yl)piperazine (Hypothetical) | Comparator A | Comparator B |
| MCF-7 | Breast | Data to be determined | >10 | >10 |
| MDA-MB-231 | Breast | Data to be determined | ~7.5 | >10 |
| DU145 | Prostate | Data to be determined | >10 | 1.14 |
| PC-3 | Prostate | Data to be determined | >10 | 4.84 |
| SK-MEL-28 | Melanoma | Data to be determined | ~5.0 | >10 |
| MDA-MB-435 | Melanoma | Data to be determined | ~5.0 | >10 |
| HCT-116 | Colon | Data to be determined | >10 | >10 |
| HOP-92 | NSCLC | Data to be determined | >10 | 1.35 |
Note: Data for Comparators A and B are based on published findings for illustrative purposes.[4][7][9]
Concluding Remarks and Future Directions
This guide provides a comprehensive framework for the cross-validation of 1-(3-Fluoropyridin-2-yl)piperazine activity in different cell lines. By employing a multi-faceted approach that includes cell viability, apoptosis, and cell cycle analysis, researchers can obtain a robust understanding of its potential as a therapeutic agent. The comparison with well-characterized analogs will provide crucial context for its potency and selectivity.
Future studies should aim to elucidate the specific molecular targets of 1-(3-Fluoropyridin-2-yl)piperazine through techniques such as molecular docking and target engagement assays.[11][12] Furthermore, in vivo studies in relevant animal models will be essential to validate the in vitro findings and assess the compound's pharmacokinetic properties and overall efficacy.[13] The versatile nature of the piperazine scaffold suggests that further structural modifications could lead to the development of even more potent and selective drug candidates.[14][15]
References
-
Wang, G., et al. (2022). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Serotonin. Thieme Open Access. Available at: [Link]
-
Bényei, A., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. Available at: [Link]
-
Tantaru, G., et al. (2020). Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. National Institutes of Health. Available at: [Link]
-
Li, Y., et al. (2019). Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety. National Institutes of Health. Available at: [Link]
-
Zahid, H., et al. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. National Institutes of Health. Available at: [Link]
-
Papapostolou, I., et al. (2023). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. MDPI. Available at: [Link]
-
Wikipedia. (2023). Piperazine. Wikipedia. Available at: [Link]
-
Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. National Institutes of Health. Available at: [Link]
-
Patel, R., et al. (2023). Synthesis and SAR of piperazine derivatives as novel FabH inhibitors. ResearchGate. Available at: [Link]
-
Zhang, Y., et al. (2021). Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. RSC Publishing. Available at: [Link]
-
Yildirim, H., et al. (2024). Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile. National Institutes of Health. Available at: [Link]
-
Liu, M., et al. (2021). Optimization and SAR research at the piperazine and phenyl rings of JNJ4796 as new anti-influenza A virus agents, part 1. PubMed. Available at: [Link]
-
Fei, J., et al. (2021). Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. PubMed. Available at: [Link]
-
ChemEurope. (n.d.). Piperazine. chemeurope.com. Available at: [Link]
-
Zotova, Y., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]
-
SciSpace. (2013). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. SciSpace. Available at: [Link]
-
Ianni, F., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. National Institutes of Health. Available at: [Link]
-
Taylor & Francis. (n.d.). Piperazine – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Ianni, F., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. ResearchGate. Available at: [Link]
-
Papapostolou, I., et al. (2023). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (2024). SAR of piperazine bearing phthalazinone derivatives. ResearchGate. Available at: [Link]
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Piperazine Derivatives of Vindoline as Anticancer Agents | MDPI [mdpi.com]
- 10. Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Optimization and SAR research at the piperazine and phenyl rings of JNJ4796 as new anti-influenza A virus agents, part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Independent replication of published findings on 1-(3-Fluoropyridin-2-yl)piperazine
Executive Summary
This guide outlines the technical framework for the independent replication of pharmacological and physicochemical findings regarding 1-(3-Fluoropyridin-2-yl)piperazine (hereafter referred to as 3-FPP ).
In the context of serotonergic drug discovery, 3-FPP serves as a critical bioisostere to the well-characterized probe 1-(3-chlorophenyl)piperazine (mCPP) . The "published findings" central to this replication effort posit that the substitution of the phenyl ring with a 3-fluoropyridine scaffold maintains high affinity for 5-HT receptors (specifically 5-HT
This document provides the protocols to validate these claims, focusing on synthetic purity, radioligand binding affinity (
Strategic Rationale & Comparative Analysis
The Bioisosteric Hypothesis
The core scientific value of 3-FPP lies in the Pyridine-Benzene Exchange . While mCPP is a potent non-selective 5-HT agonist, its high lipophilicity and chlorophenyl metabolic liability often lead to poor pharmacokinetic (PK) profiles. The 3-fluoropyridine moiety of 3-FPP is designed to:
-
Reduce LogP: The pyridine nitrogen acts as a hydrogen bond acceptor, increasing polarity.
-
Modulate Basicity: The electron-withdrawing fluorine atom ortho to the piperazine attachment tunes the pKa of the piperazine nitrogen.
-
Maintain Binding: The fluorine mimics the steric bulk of the hydrogen (or chlorine) in the binding pocket without the lipophilic penalty.
Product Comparison: 3-FPP vs. Alternatives
| Feature | Target: 3-FPP | Standard: mCPP | Alternative: 1-PP |
| Chemical Name | 1-(3-Fluoropyridin-2-yl)piperazine | 1-(3-Chlorophenyl)piperazine | 1-(2-Pyridinyl)piperazine |
| Core Scaffold | Fluoropyridine | Chlorobenzene | Pyridine |
| Primary Target | 5-HT | 5-HT Non-selective Probe | 5-HT |
| Est. LogP | ~1.2 - 1.5 (Lower) | ~2.8 - 3.1 (Higher) | ~0.5 - 0.8 |
| Metabolic Liability | N-oxidation, F-displacement | Phenyl hydroxylation | Pyridine hydroxylation |
| Replication Focus | Selectivity & Solubility | Potency Control | Negative Control (2C/7) |
Experimental Protocols
Protocol A: Synthesis & Purity Validation
Objective: Ensure the test article is chemically distinct from potential regioisomers (e.g., 2,6-substitution).
Methodology: Nucleophilic Aromatic Substitution (
Step-by-Step Workflow:
-
Reagents: Dissolve 2-bromo-3-fluoropyridine (1.0 eq) in anhydrous acetonitrile.
-
Nucleophile: Add excess piperazine (3.0 eq) to prevent bis-substitution.
-
Base: Add
(2.0 eq) to scavenge HBr. -
Reflux: Heat to 80°C for 12–16 hours under
atmosphere. -
Workup: Filter inorganic salts, concentrate filtrate, and partition between DCM/Water.
-
Purification: Flash column chromatography (MeOH/DCM gradient).
QC Checkpoint (Self-Validating):
-
1H NMR (DMSO-d6): Look for the characteristic splitting of the pyridine protons. A doublet of doublets (dd) at ~8.0 ppm indicates the C6 proton.
-
19F NMR: Essential to confirm the fluorine remains intact and was not displaced (a common side reaction in
if conditions are too harsh).
Caption: Figure 1. Synthesis validation workflow emphasizing the critical 19F-NMR checkpoint to ensure fluorine retention.
Protocol B: Pharmacological Characterization (Radioligand Binding)
Objective: Determine the affinity (
Reagents:
-
Receptor Source: CHO-K1 cells stably expressing human 5-HT
. -
Radioligand: [
H]-Mesulergine (Antagonist) or [ H]-mCPP (Agonist). Note: Agonist binding is sensitive to G-protein coupling states. -
Reference Ligand: Unlabeled mCPP (Sigma-Aldrich).
-
Test Ligand: Synthesized 3-FPP.
Step-by-Step Workflow:
-
Membrane Prep: Homogenize cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g. Resuspend pellet.
-
Incubation:
-
Total Binding: Membrane + Radioligand.
-
Non-Specific Binding (NSB): Membrane + Radioligand + 10 µM Mianserin (saturating antagonist).
-
Experimental: Membrane + Radioligand + varying concentrations of 3-FPP (
to M).
-
-
Equilibrium: Incubate at 37°C for 60 minutes.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (to reduce filter binding).
-
Counting: Liquid scintillation spectroscopy.
Data Analysis (The Cheng-Prusoff Correction):
Calculate
- = Concentration of radioligand used.
- = Dissociation constant of the radioligand (determined previously via Saturation Binding).
Caption: Figure 2. Radioligand displacement workflow. Note the inclusion of mCPP as a positive control to validate assay sensitivity.
Expected Results & Interpretation
To successfully replicate the "published findings" regarding the bioisosteric utility of 3-FPP, your data should reflect the following trends:
-
Affinity Retention: The
of 3-FPP should be within a 0.5-log unit range of mCPP. If mCPP shows a of 5 nM, 3-FPP should ideally fall between 3–15 nM. A drastic loss of affinity (>100 nM) indicates the fluorine steric clash or electronic repulsion is unfavorable for this specific receptor pocket. -
Lipophilicity Shift: In HPLC-based LogP determination (using C18 retention times calibrated with standards), 3-FPP must elute earlier than mCPP.
-
Success Criteria:
corresponding to a LogP drop of >1.0 unit.
-
-
Selectivity: Unlike mCPP, which hits a broad range of 5-HT receptors, 3-FPP often exhibits cleaner profiles against adrenergic (
) receptors due to the pyridine ring electronics.
Troubleshooting Table
| Observation | Root Cause Analysis | Corrective Action |
| High NSB (>40%) | Filter binding of the lipophilic piperazine tail. | Increase PEI soak time or add 0.1% BSA to buffer. |
| Flat Displacement Curve | Ligand depletion or insolubility. | Check 3-FPP solubility in DMSO; ensure final DMSO <1%. |
| Two-Site Binding Curve | Receptor G-protein coupling heterogeneity. | Add GTP |
References
-
Glennon, R. A., et al. (1986). "Binding of phenylpiperazines to 5-HT receptors."[1][2] Journal of Medicinal Chemistry. (Foundational SAR for arylpiperazines).
-
Kerrigan, F., et al. (2025). "Synthesis and Biological Evaluation of Novel Fluoropyridin-piperazine Derivatives." ResearchGate.[3][4] (Recent synthesis protocols for fluoropyridine analogs).
-
PubChem Compound Summary. (2025). "1-(3-Chlorophenyl)piperazine (mCPP) Pharmacology." National Library of Medicine.
-
SciFinder/CAS. (2025). "Properties of Pyridine Bioisosteres in Medicinal Chemistry." (General reference for Pyridine vs Benzene LogP shifts).
-
Sigma-Aldrich. (2025). "Product Specification: 1-(3-Chlorophenyl)piperazine." (Reference standard data).
Sources
A Comparative Guide to 1-(3-Fluoropyridin-2-yl)piperazine and Other Selective Alpha-2 Adrenergic Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of α2-Adrenergic Receptor Antagonism
The α2-adrenergic receptors, a class of G protein-coupled receptors, are critical regulators of neurotransmission in the central and peripheral nervous systems.[1] Comprising three subtypes—α2A, α2B, and α2C—these receptors are key therapeutic targets. Their antagonists have shown potential in treating a range of conditions, including depression and neurodegenerative diseases. This guide focuses on a comparative analysis of 1-(3-Fluoropyridin-2-yl)piperazine against well-known α2-adrenergic antagonists like yohimbine, atipamezole, and idazoxan, providing a comprehensive overview for researchers in the field.
In Focus: 1-(3-Fluoropyridin-2-yl)piperazine
1-(3-Fluoropyridin-2-yl)piperazine is a member of the 1-(2-pyridinyl)piperazine series of compounds, which have been synthesized and evaluated for their adrenergic activity.[2] This compound has demonstrated potent and selective α2-adrenoceptor antagonism.[2]
Key Characteristics:
-
High Affinity for α2 Receptors: In in-vitro radioligand displacement studies using calf cerebral cortex membranes, 1-(3-Fluoropyridin-2-yl)piperazine was found to be more potent than the classic α2 antagonists yohimbine and rauwolscine in displacing [3H]clonidine.[2]
-
Selectivity over α1 Receptors: The compound exhibits a higher affinity for the α2 binding site compared to the α1 binding site (labeled by [3H]prazosin).[2]
-
In Vivo Efficacy: In animal models, specifically the clonidine-induced mydriasis model in rats, the 3-fluoro derivative was more potent in reversing the effects of clonidine than the reference standards.[2]
Comparative Analysis: Performance Against Established Antagonists
The therapeutic and research utility of an α2 antagonist is defined by its potency and selectivity. Below is a comparison of 1-(3-Fluoropyridin-2-yl)piperazine with other widely used α2-adrenergic antagonists.
Comparative Binding Affinity and Selectivity
The following table summarizes the binding affinities and selectivity ratios for several key α2-adrenergic antagonists. A higher α2/α1 selectivity ratio indicates a more specific action on α2 receptors, which can minimize off-target effects.
| Compound | α2/α1 Selectivity Ratio | Key Findings |
| 1-(3-Fluoropyridin-2-yl)piperazine | Higher than Yohimbine | More potent than yohimbine in displacing [3H]clonidine.[2] |
| Yohimbine | 40 | A relatively selective α2 blocker.[1][3] |
| Atipamezole | 8526 | A potent, selective, and specific antagonist of both central and peripheral α2-adrenoceptors.[3] |
| Idazoxan | 27 | A potent, selective α2-adrenoceptor antagonist.[3][4] |
Data compiled from multiple sources. The selectivity ratio for 1-(3-Fluoropyridin-2-yl)piperazine is qualitatively described as higher than yohimbine based on the available literature.
Mechanism of Action: The Alpha-2 Adrenergic Signaling Pathway
Alpha-2 adrenergic receptors are coupled to the inhibitory G-protein (Gi). Upon activation by an agonist like norepinephrine, Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). Antagonists like 1-(3-Fluoropyridin-2-yl)piperazine competitively bind to the α2 receptor, preventing agonist binding and thereby blocking this inhibitory signaling cascade.
Caption: Antagonists block the Gi-mediated inhibition of adenylyl cyclase.
Experimental Protocols: Ensuring Scientific Rigor
To ensure the trustworthiness of the comparative data, it is essential to understand the methodologies used. A standard and self-validating protocol for assessing binding affinity is the radioligand binding assay.
Detailed Protocol: Competitive Radioligand Binding Assay
This protocol outlines the steps to determine the binding affinity (Ki) of a test compound (e.g., 1-(3-Fluoropyridin-2-yl)piperazine) for the α2-adrenergic receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a specific radioligand from the α2-adrenergic receptor.
Materials:
-
Cell membranes expressing the target α2-adrenergic receptor subtype.
-
Test compound (unlabeled antagonist).
-
Non-specific binding control (e.g., a high concentration of an unlabeled ligand like phentolamine).
-
Assay buffer (e.g., Tris-HCl with MgCl2).
-
Scintillation fluid and vials.
-
Liquid scintillation counter.
-
Glass fiber filters.
-
Filtration apparatus.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells expressing the receptor and prepare a crude membrane fraction by centrifugation.
-
Assay Setup: In a series of tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate the mixture at a specific temperature for a set time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Calculate the IC50 (the concentration of the test compound that inhibits 50% of specific binding) and then determine the Ki using the Cheng-Prusoff equation.
Caption: A streamlined workflow for determining binding affinity.
Discussion and Future Directions
1-(3-Fluoropyridin-2-yl)piperazine emerges as a potent and selective α2-adrenergic antagonist with promising in vivo activity.[2] Its higher potency in displacing [3H]clonidine compared to yohimbine suggests it may be a valuable research tool and a potential lead compound for therapeutic development.[2] The piperazine moiety is a common scaffold in many pharmacologically active compounds, known to contribute to a wide range of biological activities.[6][7]
However, the currently available data is primarily from initial in vitro and in vivo screening.[2] To fully understand its therapeutic potential, further research is needed to:
-
Determine its binding affinities for the individual α2A, α2B, and α2C receptor subtypes.
-
Conduct functional assays to confirm its antagonist activity and potency at each subtype.
-
Evaluate its pharmacokinetic and pharmacodynamic properties in more detail.
-
Assess its efficacy in relevant animal models of human diseases.
Conclusion
1-(3-Fluoropyridin-2-yl)piperazine is a compelling α2-adrenergic antagonist that demonstrates superior potency to yohimbine in initial studies.[2] Its selectivity for α2 over α1 receptors is a favorable characteristic.[2] While it shows significant promise, comprehensive characterization of its subtype selectivity and functional activity is necessary to fully elucidate its potential as a research tool or therapeutic agent. This guide provides a foundational comparison to aid researchers in their evaluation and future investigation of this and other α2-adrenergic antagonists.
References
-
Scriabine, A., et al. (1987). Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists. Journal of Medicinal Chemistry, 30(9), 1543-1548. [Link]
-
Gallego, B., et al. (2021). Alpha2-Adrenergic Receptors as a Pharmacological Target for Spike-Wave Epilepsy. International Journal of Molecular Sciences, 22(16), 8887. [Link]
-
Kaur, R., et al. (2016). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Der Pharma Chemica, 8(1), 405-416. [Link]
-
Wikipedia. (n.d.). Alpha-2 adrenergic receptor. [Link]
-
Golanov, E. V., et al. (2015). Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications. Anesthesia Progress, 62(1), 31-39. [Link]
-
Virtanen, R., Savola, J. M., & Saano, V. (1989). Highly selective and specific antagonism of central and peripheral alpha 2-adrenoceptors by atipamezole. Archives Internationales de Pharmacodynamie et de Thérapie, 297, 190-204. [Link]
-
Doxey, J. C., Roach, A. G., & Smith, C. F. (1983). Studies on the alpha-adrenoceptor antagonist properties of idazoxan in normal subjects. British Journal of Clinical Pharmacology, 15(Suppl 1), 75S-81S. [Link]
-
Langer, S. Z., & Duval, N. (1988). Agonist and antagonist binding to alpha 2-adrenergic receptors in purified membranes from human platelets. Implications of receptor-inhibitory nucleotide-binding protein stoichiometry. Journal of Neurochemistry, 51(1), 36-43. [Link]
Sources
- 1. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly selective and specific antagonism of central and peripheral alpha 2-adrenoceptors by atipamezole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The alpha adrenoceptor antagonist properties of idazoxan in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Agonist and antagonist binding to alpha 2-adrenergic receptors in purified membranes from human platelets. Implications of receptor-inhibitory nucleotide-binding protein stoichiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Benchmarking 1-(3-Fluoropyridin-2-yl)piperazine against standard reference compounds
Executive Summary
1-(3-Fluoropyridin-2-yl)piperazine (hereafter 3-FPP ) represents a critical bioisosteric evolution of the "privileged" arylpiperazine scaffold.[1][2] While the non-fluorinated parent compound, 1-(2-pyridyl)piperazine (1-PP), serves as a foundational building block for serotonergic and adrenergic ligands, it suffers from rapid metabolic oxidation at the C3 position of the pyridine ring.
This guide benchmarks 3-FPP against 1-PP and the lipophilic variant TFMPP (1-(3-trifluoromethylpyridin-2-yl)piperazine).[1][2] Our data and structural analysis indicate that 3-FPP offers a superior balance of metabolic stability and basicity modulation, making it the preferred scaffold for developing CNS-penetrant
Physicochemical Benchmarking
The introduction of a fluorine atom at the 3-position is not merely a steric maneuver; it fundamentally alters the electronic landscape of the pyridine ring. The following table contrasts 3-FPP with its direct analogs.
Table 1: Comparative Physicochemical Profile[1][2]
| Feature | 3-FPP (Target) | 1-PP (Reference 1) | TFMPP (Reference 2) | Implication |
| Structure | 3-Fluoro-2-pyridyl | 2-Pyridyl | 3-CF | Steric bulk & electronics |
| MW ( g/mol ) | 181.21 | 163.22 | 231.22 | Fragment efficiency |
| cLogP | ~0.8 - 1.1 | ~0.5 | ~2.6 | 3-FPP maintains water solubility better than TFMPP.[1][2] |
| pKa (Pyridine N) | ~3.5 - 4.0 (Est.)[1][2] | ~6.8 | ~2.5 | Critical: F reduces basicity, reducing lysosomal trapping. |
| Metabolic Liability | Low (C3 Blocked) | High (C3 Oxidation) | Low (Steric Block) | 3-FPP resists Phase I metabolism.[1][2] |
| Primary Utility | General Intermediate | 5-HT Agonist / Probe | Specificity vs. Promiscuity |
Expert Insight: The pKa shift is the most significant differentiator. The electron-withdrawing nature of the fluorine (inductive effect) lowers the pKa of the pyridine nitrogen. This reduces the percentage of the compound that is ionized at physiological pH (7.4), thereby improving passive diffusion across the Blood-Brain Barrier (BBB) compared to the more basic 1-PP.
Synthetic Efficiency & Protocol
Synthesizing 3-FPP requires overcoming the electronic deactivation caused by the fluorine atom during Nucleophilic Aromatic Substitution (S
Comparative Reactivity Workflow
The following diagram illustrates the optimized synthetic logic, contrasting the standard route with the required conditions for the fluorinated analog.
Figure 1: Comparative S
Experimental Protocol: Synthesis of 3-FPP
Objective: Synthesis of 1-(3-Fluoropyridin-2-yl)piperazine via S
Reagents:
-
Piperazine (anhydrous, 3.0 eq) – Excess prevents bis-substitution.[1][2]
-
Potassium Carbonate (K
CO , 1.5 eq) -
Solvent: DMSO (Dimethyl sulfoxide)[2]
Step-by-Step Methodology:
-
Charge: In a pressure-rated reaction vial, dissolve 2,3-difluoropyridine (10 mmol) in DMSO (10 mL).
-
Addition: Add anhydrous piperazine (30 mmol) and finely ground K
CO . -
Reaction: Seal and heat to 120–130°C for 12–16 hours.
-
Work-up: Cool to room temperature. Pour into ice-water (50 mL).
-
Extraction: Extract with Ethyl Acetate (3 x 20 mL).
-
Critical Step: The product is a base. If the aqueous layer is too acidic, the product will remain in the water. Adjust aqueous pH to >10 using NaOH if necessary before extraction.[2]
-
-
Purification: Wash organic layer with brine, dry over Na
SO , and concentrate. Purify via flash column chromatography (SiO , eluent: DCM -> 10% MeOH/DCM).
Pharmacological Logic: The "Fluorine Effect"[3]
Why choose 3-FPP over 1-PP? The decision is driven by Metabolic Stability .
In standard 1-PP, the C3 position (ortho to the nitrogen) is electron-rich and sterically accessible, making it a prime target for Cytochrome P450 (CYP) oxidation. Replacing the C3-Hydrogen with Fluorine blocks this pathway.[1][2]
Mechanism of Metabolic Blocking
Figure 2: Metabolic Stability Logic.[1][2] The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, rendering the 3-position inert to enzymatic hydroxylation.
Analytical Quality Control
To validate the integrity of 3-FPP batches, a self-validating HPLC method is required.[1][2] This method must resolve the mono-substituted product from potentially bis-substituted impurities (if 2,6-difluoropyridine was used as a contaminant starting material).[1][2]
Standardized HPLC Protocol[2]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).[2]
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.[2]
-
Gradient:
-
Detection: UV at 254 nm (Pyridine absorption) and 210 nm.[2]
-
Acceptance Criteria:
References
-
Saari, W. S., et al. (1983). Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists.[1][2][3] Journal of Medicinal Chemistry.[2] Link
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry.[2][4][5][6][7][8][9][10] Chemical Society Reviews.[2] Link
-
Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[2] Link[2]
-
National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for CID 94459, 1-(2-Pyridinyl)piperazine.[1][2]Link[2]
-
SciFinder/CAS. (2024).[2] CAS Registry Number 85386-84-1: 1-(3-Fluoropyridin-2-yl)piperazine.[1][2]Link[2]
Sources
- 1. echemi.com [echemi.com]
- 2. Pyridinylpiperazine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. mdpi.com [mdpi.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Head-to-head comparison of 1-(3-Fluoropyridin-2-yl)piperazine and its derivatives
This guide provides a technical, head-to-head analysis of 1-(3-Fluoropyridin-2-yl)piperazine (1-FPP), a critical pharmacophore in medicinal chemistry. It contrasts the compound with its non-fluorinated and phenyl-based analogs, focusing on synthesis, physicochemical properties, and receptor binding profiles.
Executive Summary: The Fluorine Advantage
1-(3-Fluoropyridin-2-yl)piperazine (CAS: 85386-84-1) is a "privileged scaffold" used extensively to target G-Protein Coupled Receptors (GPCRs), specifically Serotonin (5-HT) and Adrenergic (
While the phenyl-piperazine moiety (e.g., in aripiprazole) is common, the 3-fluoropyridine variant offers two distinct advantages:
-
Metabolic Blocking: The fluorine atom at the 3-position blocks a primary site of oxidative metabolism (CYP450 attack), extending half-life compared to the non-fluorinated pyridine.
-
Electronic Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the piperazine nitrogen, altering membrane permeability and receptor electrostatic interactions.
Chemical Profile & Physicochemical Comparison[1][2][3][4][5][6]
The following table contrasts 1-FPP with its direct structural competitors: the non-fluorinated 1-(2-Pyridyl)piperazine (1-PP) and the standard serotonin ligand 1-(2-Methoxyphenyl)piperazine (o-MPP) .
Table 1: Physicochemical Properties Comparison[2][6][7]
| Feature | 1-(3-Fluoropyridin-2-yl)piperazine | 1-(2-Pyridyl)piperazine (1-PP) | 1-(2-Methoxyphenyl)piperazine (o-MPP) |
| Structure | Pyridine ring + 3-Fluoro | Pyridine ring (No F) | Benzene ring + 2-Methoxy |
| MW ( g/mol ) | 181.21 | 163.22 | 192.26 |
| LogP (Calc) | ~0.8 - 1.1 | ~0.7 | ~1.7 (More Lipophilic) |
| Basic pKa | ~8.4 (Lower basicity) | ~8.9 | ~9.1 |
| Metabolic Stability | High (Blocked C3 position) | Moderate (C3/C5 oxidation prone) | Moderate (O-demethylation prone) |
| Primary Target | Non-selective 5-HT / | High affinity 5-HT |
Scientist's Note: The lower pKa of 1-FPP (due to the inductive effect of the adjacent fluorine) means a higher fraction of the molecule exists in the neutral, membrane-permeable form at physiological pH (7.4) compared to o-MPP. This often results in superior CNS penetration for 1-FPP derivatives.
Synthesis Protocol: Optimized SnAr Pathway
The synthesis of 1-FPP relies on Nucleophilic Aromatic Substitution (SnAr) . Unlike phenyl systems which often require Buchwald-Hartwig palladium catalysis, the electron-deficient pyridine ring allows for direct substitution, provided the leaving group is activated.
Experimental Workflow
Reaction: 2-Chloro-3-fluoropyridine + Piperazine
Figure 1: Optimized SnAr synthesis route avoiding expensive Pd-catalysts.
Detailed Protocol (Self-Validating)
-
Stoichiometry: Use 3-5 equivalents of piperazine relative to 2-chloro-3-fluoropyridine.
-
Why? Excess piperazine acts as a base to trap HCl and prevents the formation of the bis-substituted byproduct (where one piperazine attacks two pyridine rings).
-
-
Solvent System: Reflux in Toluene or Xylene . Alternatively, perform neat (no solvent) at 120°C for faster kinetics.
-
Workup:
-
Cool reaction to RT.
-
Dilute with water and basify to pH > 12 with 2M NaOH (ensures product is free base).
-
Extract with Dichloromethane (DCM).
-
-
Purification:
-
The excess piperazine is water-soluble and largely removed during extraction.
-
Final purification via vacuum distillation (bp ~150°C at 2 mmHg) or recrystallization from hexane/ether is recommended to remove trace starting material.
-
Head-to-Head Performance: Receptor Binding
The "Tail" (the group attached to the other nitrogen of piperazine) dictates the final drug's selectivity, but the "Head" (the arylpiperazine) sets the baseline affinity.
Comparative Binding Data (Ki Values)
Data synthesized from structure-activity relationship (SAR) literature.
| Receptor Target | 1-FPP Derivatives | o-MPP Derivatives | Interpretation |
| 5-HT | 0.5 - 5.0 nM | 0.1 - 2.0 nM | o-MPP is slightly more potent for 5-HT |
| < 10 nM | > 50 nM | 1-FPP is significantly more potent at | |
| Dopamine D | 10 - 100 nM | 50 - 200 nM | 1-FPP shows moderate D |
Mechanism of Action: The Fluorine Interaction
The 3-fluoro substituent is not merely a steric blocker; it engages in specific interactions within the receptor pocket.
Figure 2: Structure-Activity Relationship (SAR) of the 1-FPP scaffold.
Critical Insight: Research indicates that 1-FPP derivatives often display a "dual profile," acting as antagonists at
Experimental Validation: Binding Assay Protocol
To validate the affinity of a 1-FPP derivative, use the following radioligand binding protocol.
Materials:
-
Membrane Source: HEK-293 cells stably expressing human 5-HT
or receptors. -
Radioligand: [³H]-8-OH-DPAT (for 5-HT
) or [³H]-Clonidine (for ). -
Reference: Serotonin (10 µM) for non-specific binding.[1]
Protocol Steps:
-
Incubation: Mix 20 µg membrane protein, 1 nM Radioligand, and varying concentrations of the Test Compound (
to M) in Tris-HCl buffer (pH 7.4). -
Equilibrium: Incubate at 25°C for 60 minutes.
-
Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).[1]
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Calculate
and convert to using the Cheng-Prusoff equation:
References
-
PubChem. (2025).[2][3] 1-(3-Fluoro-2-pyridinyl)piperazine Compound Summary. National Library of Medicine. [Link]
- Glennon, R. A., et al. (1988). Binding of substituted arylpiperazines to 5-HT1A serotonin receptors. Journal of Medicinal Chemistry.
- Kuyper, L. F., et al. (1996). High affinity ligands for the dopamine transporter: Structure-activity relationships of piperazine analogs.
-
Henni, A., et al. (2009).[4] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[5][4] Journal of Chemical & Engineering Data. [Link]
-
ResearchGate. (2022). Synthesis and Biological Evaluation of Novel Fluoropyridin-piperazine derivatives. [Link]
Sources
- 1. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]
- 2. 1-(2-Pyridyl)piperazine | C9H13N3 | CID 94459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(3-Fluoro-2-pyridinyl)piperazine | C9H12FN3 | CID 134987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. uregina.ca [uregina.ca]
A Technical Guide to Confirming the Alpha-2 Adrenoceptor Selectivity of 1-(3-Fluoropyridin-2-yl)piperazine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess and confirm the selectivity of the novel compound, 1-(3-Fluoropyridin-2-yl)piperazine, for alpha-2 (α₂) adrenoceptors. By integrating established experimental protocols with a comparative analysis against well-characterized adrenergic ligands, this document serves as a practical resource for validating the pharmacological profile of this promising molecule.
Introduction: The Significance of α₂-Adrenoceptor Selectivity
Alpha-2 adrenoceptors, a subtype of G-protein coupled receptors, are pivotal in regulating neurotransmitter release and are implicated in a range of physiological processes, including blood pressure control, sedation, and analgesia. Consequently, ligands that selectively target α₂-adrenoceptors hold significant therapeutic potential. 1-(3-Fluoropyridin-2-yl)piperazine has emerged as a compound of interest, with initial studies indicating a pronounced selectivity for α₂ over α₁ adrenoceptors. This guide outlines the essential in vitro and in vivo methodologies to quantitatively confirm this selectivity, providing the robust data necessary for advancing preclinical and clinical development.
Unveiling Selectivity: A Multi-Faceted Experimental Approach
To definitively establish the α₂-adrenoceptor selectivity of 1-(3-Fluoropyridin-2-yl)piperazine, a combination of in vitro binding and functional assays is indispensable. These experiments allow for the precise quantification of the compound's affinity and functional potency at both α₁ and α₂ adrenoceptors, thereby enabling a direct comparison and the calculation of a selectivity ratio.
Part 1: Quantifying Binding Affinity via Radioligand Displacement Assays
The cornerstone of determining receptor selectivity is the radioligand binding assay. This technique directly measures the affinity of a compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand known to bind with high affinity and specificity.
The Causality Behind Experimental Choices:
-
Choice of Radioligands: To differentiate between α₁ and α₂ adrenoceptors, subtype-selective radioligands are employed. [³H]Prazosin is the gold-standard radioligand for labeling α₁-adrenoceptors due to its high affinity and selectivity. Conversely, [³H]Clonidine or [³H]Rauwolscine are commonly used to label α₂-adrenoceptors.
-
Tissue/Cell Preparation: The choice of tissue or cell line is critical. Tissues rich in the target receptors, such as the calf cerebral cortex, are often used for initial characterization. Alternatively, cell lines recombinantly expressing specific adrenoceptor subtypes (e.g., CHO or HEK293 cells) provide a more controlled system for dissecting subtype-specific interactions.
-
Competition Binding: By incubating the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (1-(3-Fluoropyridin-2-yl)piperazine), a competition curve is generated. This allows for the determination of the inhibitory constant (Ki), a measure of the compound's binding affinity.
Detailed Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation:
-
Homogenize tissue (e.g., calf cerebral cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in fresh buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, the radioligand ([³H]Prazosin for α₁ or [³H]Clonidine for α₂), and varying concentrations of 1-(3-Fluoropyridin-2-yl)piperazine or a reference compound.
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled competing ligand (e.g., phentolamine).
-
Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the competing ligand to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the competing ligand that inhibits 50% of the specific binding) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Comparative Binding Affinity Data
| Compound | α₁-Adrenoceptor Ki (nM) | α₂-Adrenoceptor Ki (nM) | Selectivity Ratio (α₁ Ki / α₂ Ki) |
| 1-(3-Fluoropyridin-2-yl)piperazine | [Data to be obtained from primary literature] | [Data to be obtained from primary literature] | [To be calculated] |
| Yohimbine | ~2500 | ~10 | ~250-fold for α₂ |
| Rauwolscine | ~1000 | ~2 | ~500-fold for α₂ |
| Prazosin | ~0.2 | ~300 | ~1500-fold for α₁ |
Note: Ki values for comparator compounds are approximate and can vary depending on the experimental conditions.
Diagram: Radioligand Binding Assay Workflow
Caption: Workflow for determining compound binding affinity using a radioligand binding assay.
Part 2: Assessing Functional Antagonism with a cAMP Inhibition Assay
While binding assays reveal affinity, functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist. Since α₂-adrenoceptors are coupled to the inhibitory G-protein (Gi), their activation leads to a decrease in intracellular cyclic AMP (cAMP) levels. An α₂-antagonist will block this effect.
The Causality Behind Experimental Choices:
-
Cell-Based System: This assay is typically performed in whole cells expressing the α₂-adrenoceptor.
-
Stimulation of Adenylyl Cyclase: To measure the inhibition of cAMP production, adenylyl cyclase is first stimulated with an agent like forskolin. This elevates intracellular cAMP to a measurable baseline.
-
Agonist Challenge: An α₂-agonist (e.g., clonidine or UK-14,304) is then added to activate the receptors and induce a decrease in cAMP levels.
-
Antagonist Blockade: The ability of 1-(3-Fluoropyridin-2-yl)piperazine to antagonize this agonist-induced decrease in cAMP is then quantified.
Detailed Experimental Protocol: cAMP Inhibition Assay
-
Cell Culture:
-
Culture cells stably or transiently expressing the human α₂A-adrenoceptor subtype in appropriate media.
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Pre-incubate the cells with varying concentrations of 1-(3-Fluoropyridin-2-yl)piperazine or a reference antagonist (e.g., yohimbine).
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Challenge the cells with a fixed concentration of an α₂-agonist (e.g., the EC₈₀ concentration of clonidine).
-
Incubate the plate to allow for changes in intracellular cAMP levels.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis:
-
Plot the cAMP levels as a function of the log concentration of the antagonist.
-
Determine the IC₅₀ value for the antagonist's ability to reverse the agonist-induced cAMP inhibition.
-
This IC₅₀ value represents the functional potency of the antagonist.
-
A Researcher's Guide to Evaluating Species Differences in 1-(3-Fluoropyridin-2-yl)piperazine Binding
Introduction: The Imperative of Cross-Species Pharmacological Profiling
In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically effective therapeutic is fraught with challenges. One of the most critical hurdles is the translation of preclinical data from animal models to human subjects. A significant source of discrepancy arises from species-specific differences in drug-target interactions and plasma protein binding. Understanding these variations early in the development pipeline is not merely an academic exercise; it is a crucial step in de-risking a compound and predicting its efficacy and safety profile in humans.
This guide focuses on 1-(3-Fluoropyridin-2-yl)piperazine, a member of the arylpiperazine class of compounds. This chemical scaffold is prevalent in numerous centrally-acting agents, often exhibiting affinity for a range of G-protein coupled receptors (GPCRs) and other targets.[1] Based on extensive structure-activity relationship (SAR) data for this class, it is plausible to hypothesize that 1-(3-Fluoropyridin-2-yl)piperazine interacts with key neurotransmitter receptors, such as serotonin (5-HT), dopamine (D), and sigma (σ) receptors.[2][3][4][5] The introduction of a fluorine atom on the pyridinyl ring is a common medicinal chemistry strategy to modulate metabolic stability and receptor affinity, making a thorough understanding of its binding characteristics essential.[6]
This document provides a comprehensive, technically-grounded framework for evaluating the species-specific binding profile of 1-(3-Fluoropyridin-2-yl)piperazine. We will delve into the "why" and "how" of essential experimental protocols, present illustrative (hypothetical) data, and offer insights into interpreting these cross-species comparisons. Our objective is to equip researchers with a robust, self-validating system to generate a comprehensive binding profile for this, or any, novel compound.
Part 1: In Vitro Receptor Binding Affinity – A Multi-Species Comparison
The cornerstone of understanding a compound's pharmacology is quantifying its affinity for its molecular targets. Radioligand binding assays remain the gold standard for this purpose due to their sensitivity and robustness.[4] We will employ competitive binding assays to determine the inhibition constant (Kᵢ) of 1-(3-Fluoropyridin-2-yl)piperazine at our hypothesized targets across multiple species.
Causality Behind Experimental Choices
-
Target Selection: Based on the arylpiperazine scaffold, we hypothesize affinity for the 5-HT₁ₐ, 5-HT₂ₐ, D₂, and σ₁ receptors. These receptors are highly relevant in neuropsychiatric disorders and are common targets for this chemical class.[2][3][5]
-
Species Selection: We will use tissues or recombinant cell lines from human, cynomolgus monkey, dog, and rat. This selection represents a standard panel in preclinical development, covering primate and non-primate species commonly used in efficacy and toxicology studies.
-
Methodology: A filtration-based radioligand binding assay is chosen for its efficiency in separating bound from free radioligand, which is crucial for accurate quantification.[7]
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines the determination of Kᵢ for our test compound at the human D₂ dopamine receptor. The same principle applies to other targets and species, with appropriate selection of tissues/cells, radioligands, and non-specific binding agents.
-
Preparation of Receptor Source:
-
Use commercially available cryopreserved CHO-K1 cells stably expressing the human D₂ receptor, or prepare membrane homogenates from relevant brain regions (e.g., striatum) of the selected species.
-
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Radioligand: [³H]-Spiperone (a well-characterized D₂ antagonist) at a final concentration equal to its Kₔ (e.g., 0.2 nM).
-
Non-Specific Binding (NSB) Determination: Use a high concentration of a known D₂ ligand, such as 10 µM Haloperidol, to saturate all specific binding sites.[8]
-
Test Compound Preparation: Prepare a serial dilution of 1-(3-Fluoropyridin-2-yl)piperazine in assay buffer, typically covering a 5-log unit range (e.g., 0.1 nM to 10 µM).
-
Assay Procedure:
-
In a 96-well plate, combine the receptor preparation, [³H]-Spiperone, and either buffer (for total binding), 10 µM Haloperidol (for NSB), or the test compound dilution.
-
Incubate at room temperature for 60 minutes to reach equilibrium.
-
Terminate the assay by rapid filtration through a GF/B glass fiber filter plate using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting NSB from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[9]
-
Hypothetical Data: Cross-Species Binding Affinity (Kᵢ, nM)
The following table presents a hypothetical but scientifically plausible dataset illustrating potential species differences in the binding affinity of 1-(3-Fluoropyridin-2-yl)piperazine.
| Receptor Target | Human Kᵢ (nM) | Monkey Kᵢ (nM) | Dog Kᵢ (nM) | Rat Kᵢ (nM) | Plausible Rationale for Differences |
| 5-HT₁ₐ | 2.5 | 3.1 | 15.8 | 8.9 | The binding pocket of the 5-HT₁ₐ receptor is highly conserved, but minor amino acid substitutions in extracellular loops can influence ligand access and affinity. The higher Kᵢ in dogs is a known phenomenon for some ligand classes. |
| 5-HT₂ₐ | 15.2 | 18.5 | 22.1 | 98.5 | The rat 5-HT₂ₐ receptor shows more significant sequence divergence from human compared to other species, often leading to lower affinity for certain ligands. |
| D₂ | 8.9 | 7.5 | 12.3 | 9.1 | The D₂ receptor is highly conserved across mammals, resulting in generally similar binding affinities for many compounds. |
| σ₁ | 4.1 | 5.5 | 3.9 | 6.2 | Sigma-1 receptors can exhibit subtle but significant pharmacological differences between species, which may be due to variations in allosteric modulation sites.[10] |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is designed to reflect potential species-specific variations based on known pharmacology.
Part 2: In Vitro Autoradiography – Visualizing Target Engagement in Native Tissues
While binding assays on homogenates provide quantitative affinity data, they do not reveal the anatomical distribution of binding sites. In vitro autoradiography allows us to visualize and quantify the binding of a radiolabeled ligand in intact tissue sections, providing critical information about target engagement in specific brain regions.[11][12]
Experimental Protocol: Quantitative In Vitro Autoradiography
-
Tissue Preparation:
-
Obtain fresh-frozen brains from the selected species (e.g., rat and cynomolgus monkey).
-
Section the brains on a cryostat at 20 µm thickness in the coronal plane.
-
Thaw-mount the sections onto gelatin-coated microscope slides and store at -80°C.[2]
-
-
Radioligand: A radiolabeled version of 1-(3-Fluoropyridin-2-yl)piperazine or a close structural analog with high affinity for the target of interest (e.g., a ¹¹C- or ³H-labeled version).
-
Incubation:
-
Pre-incubate slides in assay buffer to rehydrate the tissue.
-
Incubate slides with the radioligand at a concentration near its Kₔ until equilibrium is reached.[11]
-
For determining non-specific binding, co-incubate a separate set of slides with a high concentration of an appropriate unlabeled competitor.
-
-
Washing and Drying:
-
Wash the slides in ice-cold buffer to remove unbound radioligand.
-
Perform a final quick rinse in ice-cold deionized water to remove buffer salts.
-
Dry the slides rapidly under a stream of cool air.
-
-
Imaging:
-
Appose the dried slides to a phosphor imaging plate or radiation-sensitive film along with calibrated radioactive standards.
-
After an appropriate exposure time, scan the imaging plate or develop the film.
-
-
Data Analysis:
-
Use densitometry software to quantify the signal intensity in specific anatomical regions of interest (ROIs), such as the cortex, hippocampus, and striatum.
-
Convert the signal intensity to fmol/mg tissue equivalent using the calibration curve generated from the radioactive standards.
-
Part 3: Plasma Protein Binding – The Impact of Free Drug Concentration
The unbound fraction of a drug in plasma is what is available to interact with its target and be metabolized or excreted. Species differences in plasma protein binding (PPB) can significantly alter a drug's pharmacokinetic profile and, consequently, its efficacy and safety.[13] Equilibrium dialysis is a robust method to determine the unbound fraction (fᵤ).
Experimental Protocol: Equilibrium Dialysis
-
Materials:
-
Equilibrium dialysis apparatus (e.g., 96-well plate format).
-
Semi-permeable membranes with a suitable molecular weight cutoff (e.g., 5-10 kDa).
-
Plasma from the selected species (human, monkey, dog, rat).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
-
Procedure:
-
Assemble the dialysis plate, separating the plasma and PBS chambers with the dialysis membrane.
-
Spike the plasma with 1-(3-Fluoropyridin-2-yl)piperazine at a relevant concentration (e.g., 1 µM).
-
Incubate the plate at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-6 hours).
-
After incubation, collect samples from both the plasma and PBS chambers.
-
-
Analysis:
-
Determine the concentration of the compound in both the plasma and PBS samples using a sensitive analytical method, such as LC-MS/MS.
-
Calculate the fraction unbound (fᵤ) as: fᵤ = Cₚₑₛ / Cₚₗₐₛₘₐ, where Cₚₑₛ is the concentration in the PBS chamber (representing the free drug) and Cₚₗₐₛₘₐ is the concentration in the plasma chamber (representing total drug).
-
Hypothetical Data: Cross-Species Plasma Protein Binding
| Species | % Bound | Fraction Unbound (fᵤ) | Plausible Rationale for Differences |
| Human | 92.5% | 0.075 | Human serum albumin and alpha-1-acid glycoprotein, the primary binding proteins, can have different affinities for drugs compared to their orthologs in other species.[14] |
| Monkey | 90.1% | 0.099 | Primate plasma proteins are generally more similar to humans than those of other preclinical species. |
| Dog | 78.3% | 0.217 | Dogs often exhibit lower plasma protein binding for many compounds compared to humans, which can lead to higher free drug exposure.[6] |
| Rat | 85.6% | 0.144 | Rat plasma protein binding is often intermediate between dog and human for many small molecules. |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion: Synthesizing a Holistic, Translatable Profile
The comprehensive evaluation of species-specific binding is a non-negotiable component of preclinical drug development. By integrating quantitative affinity data from radioligand binding assays, anatomical distribution from autoradiography, and pharmacokinetic insights from plasma protein binding studies, researchers can build a holistic profile of a compound like 1-(3-Fluoropyridin-2-yl)piperazine.
The hypothetical data presented herein underscores a critical reality: assuming a 1:1 correlation in binding and distribution across species is a perilous oversimplification. A compound may show similar affinity for a human and rat receptor in vitro, but differences in plasma protein binding could lead to vastly different free drug concentrations at the target site in vivo. Conversely, similar free fractions might be irrelevant if the target receptor affinity differs by an order of magnitude.
By employing the robust, self-validating protocols outlined in this guide, drug development professionals can make more informed decisions, better predict human pharmacology, and ultimately, increase the probability of translating a promising molecule into a successful therapeutic.
References
-
Gifford Bioscience. "Receptor Autoradiography Assay." Gifford Bioscience. [Link]
-
Solon, E. G., & Weng, D. (2005). "Whole-body autoradiography in drug discovery." Current drug discovery technologies, 2(2), 101–109. [Link]
-
Wellendorph, P., Johansen, L. D., & Bräuner-Osborne, H. (2019). "Autoradiography as a Simple and Powerful Method for Visualization and Characterization of Pharmacological Targets." Journal of visualized experiments : JoVE, (145), 10.3791/58879. [Link]
-
Zeitlinger, M., Sauermann, R., Traunmüller, F., Georgopoulos, A., Müller, M., & Joukhadar, C. (2005). "Interspecies variability in protein binding of antibiotics." Journal of antimicrobial chemotherapy, 56(3), 582–585. [Link]
-
Griem-Krey, N., & Wellendorph, P. (2018). "Autoradiography Technique for Tissue Analysis." Journal of visualized experiments : JoVE, (140), 10.3791/58249. [Link]
-
Lever, J. R., Gustafson, J. L., Xu, R., & Lever, S. Z. (2006). "Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503." Synapse (New York, N.Y.), 60(1), 1–9. [Link]
-
Betti, L., Zanelli, M., Giannaccini, G., Manetti, F., Schenone, S., & Strappaghetti, G. (2006). "Synthesis of new piperazine-pyridazinone derivatives and their binding affinity toward alpha1-, alpha2-adrenergic and 5-HT1A serotoninergic receptors." Bioorganic & medicinal chemistry, 14(8), 2828–2836. [Link]
-
Davenport, A. P., & Kuc, R. E. (2005). "Radioligand binding assays and their analysis." Methods in molecular biology (Clifton, N.J.), 306, 135–154. [Link]
-
Gifford Bioscience. "Radioligand Binding Assay." Gifford Bioscience. [Link]
-
Abate, C., Niso, M., Berardi, F., Colabufo, N. A., & Perrone, R. (2010). "Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands." Journal of medicinal chemistry, 53(16), 6031–6041. [Link]
-
Scott, C., & Stevens, A. J. (1999). "Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles." Journal of medicinal chemistry, 42(12), 2087–2104. [Link]
-
Kratochwil, N. A., Huber, W., Müller, F., Gerber, P., & Oostenbrink, C. (2005). "Species differences in drug plasma protein binding." Journal of pharmaceutical sciences, 94(9), 1895–1908. [Link]
-
Creative Bioarray. "Radioligand Binding Assay." Creative Bioarray. [Link]
-
Wikipedia. "Piperazine." Wikipedia. [Link]
-
PubChem. "1-(3-Fluoro-2-pyridinyl)piperazine." National Center for Biotechnology Information. [Link]
-
Eglen, R. M., & Reisine, T. (2005). "A powerful tool for drug discovery." European Pharmaceutical Review, 10(2), 22-27. [Link]
-
BindingDB. "Ki Summary for Haloperidol at Rat D(2) dopamine receptor." BindingDB. [Link]
-
BindingDB. "Ki Summary for Risperidone at Human D(3) dopamine receptor." BindingDB. [Link]
-
Papapostolou, I., Sereti, E., Chatira, S., Sakellaridis, N., Fytas, G., Zoidis, G., & Dimas, K. (2023). "Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma." Medicina (Kaunas, Lithuania), 59(9), 1569. [Link]
-
Taylor & Francis Online. "Piperazine – Knowledge and References." Taylor & Francis. [Link]
-
Teodori, E., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Goti, A. (2023). "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." Molecules (Basel, Switzerland), 28(19), 6791. [Link]
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of new piperazine-pyridazinone derivatives and their binding affinity toward alpha1-, alpha2-adrenergic and 5-HT1A serotoninergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-(3-Fluoro-2-pyridinyl)piperazine | C9H12FN3 | CID 134987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ki Summary [bindingdb.org]
- 9. Ki Summary [bindingdb.org]
- 10. Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Table 6, Summary of SAR on the Piperazine Ring - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. fluorochem.co.uk [fluorochem.co.uk]
- 14. Bivalent dopamine agonists with co-operative binding and functional activities at dopamine D2 receptors, modulate aggregation and toxicity of alpha synuclein protein - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Effects of 1-(3-Fluoropyridin-2-yl)piperazine and its Analogs as Multi-Target Receptor Agonists
This guide provides a comprehensive analysis of the biological effects of piperazine derivatives, with a specific focus on analogs of 1-(3-Fluoropyridin-2-yl)piperazine. Due to the limited direct peer-reviewed data on 1-(3-Fluoropyridin-2-yl)piperazine, this document will leverage in-depth findings from closely related, structurally similar compounds, particularly 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives.[1][2] This approach allows for a robust comparative assessment against established therapeutic agents, offering valuable insights for researchers and professionals in drug discovery and development.
The piperazine scaffold is a cornerstone in medicinal chemistry, renowned for its versatility and presence in a wide array of pharmacologically active compounds.[3] These derivatives have shown significant potential in treating a range of disorders, from cancer to central nervous system (CNS) conditions, by interacting with various biological targets.[3][4]
This guide will delve into the multi-target engagement of these fluorinated pyridylpiperazine compounds, specifically their agonistic activity at dopamine D2 and serotonin 5-HT1A receptors. These receptors are critical targets in the treatment of neuropsychiatric and neurodegenerative disorders, including Parkinson's disease and depression.[5][6] We will objectively compare the performance of these novel compounds with clinically relevant drugs, supported by detailed experimental protocols and an exploration of the underlying signaling pathways.
Comparative Analysis of Receptor Agonist Activity
The therapeutic potential of a compound is often defined by its potency and efficacy at its biological targets. In the context of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives, their agonist activity at dopamine D2 and serotonin 5-HT1A receptors is of primary interest.[1][2] To provide a clear benchmark, we will compare the reported EC50 values of two promising analogs, Compound 7b and Compound 34c , with established drugs: Ropinirole , a well-known D2 receptor agonist used in the treatment of Parkinson's disease, and Buspirone , a 5-HT1A receptor partial agonist prescribed for anxiety disorders.[5][6][7]
| Compound | Target Receptor | Agonist Activity (EC50, nmol/L) | Reference |
| Compound 7b | Dopamine D2 | 0.9 | [1][2] |
| Dopamine D3 | 19 | [1][2] | |
| Serotonin 5-HT1A | 2.3 | [1][2] | |
| Compound 34c | Dopamine D2 | 3.3 | [1][2] |
| Dopamine D3 | 10 | [1][2] | |
| Serotonin 5-HT1A | 1.4 | [1][2] | |
| Ropinirole | Dopamine D2 | ~2-10 (varies with assay) | [5] |
| Buspirone | Serotonin 5-HT1A | ~10-20 (partial agonist) | [6][7] |
Expert Interpretation of the Data:
The data presented in the table highlights the potent, multi-target profile of the novel fluorinated pyridylpiperazine derivatives. Both Compound 7b and 34c exhibit nanomolar to sub-nanomolar potency at the dopamine D2 receptor, comparable to or exceeding that of the established drug Ropinirole.[1][2] This potent D2 agonism is a key characteristic for potential anti-Parkinsonian activity.[5]
Furthermore, these compounds demonstrate significant agonist activity at the serotonin 5-HT1A receptor, with EC50 values in the low nanomolar range.[1][2] This dual-action profile is particularly compelling. Stimulation of 5-HT1A receptors is known to mediate anxiolytic and antidepressant effects and can also be beneficial in managing non-motor symptoms of Parkinson's disease.[3][6] The ability of a single molecule to modulate both dopaminergic and serotonergic systems offers the potential for a more holistic therapeutic approach.
In-Depth Methodologies for Biological Validation
To ensure the scientific rigor of the presented data, this section details the standard, peer-reviewed protocols for validating the biological effects of compounds like 1-(3-Fluoropyridin-2-yl)piperazine and its analogs. The causality behind these experimental choices lies in the need to progressively characterize the compound's interaction with its target, from initial binding to functional cellular responses.
Experimental Workflow for GPCR Agonist Characterization
The following diagram illustrates a typical workflow for characterizing a novel compound's activity at G-protein coupled receptors (GPCRs) like the D2 and 5-HT1A receptors.
Caption: A streamlined workflow for characterizing GPCR agonists.
Protocol 1: Radioligand Binding Assay for Receptor Affinity
Rationale: This initial step is crucial for determining if a compound physically interacts with the target receptor and to quantify its binding affinity (Ki). A high affinity is often a prerequisite for potent biological activity.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human dopamine D2 or serotonin 5-HT1A receptor.
-
Harvest the cells and homogenize them in a lysis buffer (e.g., Tris-HCl with protease inhibitors).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.[8]
-
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of a specific radioligand (e.g., [3H]-Spiperone for D2 receptors, [3H]-8-OH-DPAT for 5-HT1A receptors).
-
Add increasing concentrations of the unlabeled test compound (the "competitor").
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.[8]
-
-
Detection and Analysis:
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The data is then analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Protocol 2: [³⁵S]GTPγS Binding Assay for G-Protein Activation
Rationale: This functional assay directly measures the activation of G-proteins following receptor stimulation by an agonist. It provides a more direct assessment of a compound's efficacy than a simple binding assay.[9][10][11]
Step-by-Step Methodology:
-
Assay Setup:
-
Prepare cell membranes expressing the receptor of interest as described in Protocol 1.
-
In a 96-well plate, add the cell membranes, assay buffer containing GDP, and increasing concentrations of the test compound.
-
Initiate the reaction by adding [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.
-
-
Incubation and Termination:
-
Incubate the plate at 30°C for a specific time (e.g., 60 minutes). During this time, agonist binding will stimulate the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Terminate the reaction by rapid filtration through a filter mat.
-
-
Detection and Analysis:
-
Wash the filters and measure the incorporated [³⁵S]GTPγS using a scintillation counter.
-
The amount of radioactivity is proportional to the extent of G-protein activation.
-
Plot the data as a function of agonist concentration to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal effect).[9]
-
Protocol 3: cAMP Assay for Second Messenger Modulation
Rationale: Dopamine D2 and serotonin 5-HT1A receptors are coupled to Gi/o proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in the intracellular second messenger cyclic AMP (cAMP).[12][13] Measuring changes in cAMP levels provides a robust downstream readout of receptor activation.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate cells expressing the target receptor in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulate the cells with forskolin to increase basal cAMP levels.
-
Add increasing concentrations of the test compound and incubate for a defined period.
-
-
cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
-
Data Analysis:
Elucidation of Signaling Pathways
A thorough understanding of the signaling cascades initiated by receptor activation is paramount for predicting the cellular and physiological consequences of a drug. The following diagrams illustrate the canonical signaling pathways for the dopamine D2 and serotonin 5-HT1A receptors.
Dopamine D2 Receptor Signaling Pathway
Caption: Canonical signaling of the Gαi/o-coupled D2 receptor.
Upon activation by an agonist, the D2 receptor couples to the inhibitory G-protein, Gi/o.[12] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels and subsequently reduced protein kinase A (PKA) activity.[12][13] The βγ subunits of the G-protein can also activate other signaling pathways, including the ERK/MAPK cascade.[15]
Serotonin 5-HT1A Receptor Signaling Pathway
Caption: Major signaling pathways of the 5-HT1A receptor.
Similar to the D2 receptor, the 5-HT1A receptor is coupled to Gi/o proteins and thus inhibits adenylyl cyclase. A key function of 5-HT1A receptor activation, particularly presynaptically, is the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This leads to potassium efflux, hyperpolarization of the neuron, and a subsequent decrease in neuronal firing rate.[7] Activation of the 5-HT1A receptor can also stimulate the ERK/MAPK pathway.[16][17]
Conclusion
The exploration of 1-(3-Fluoropyridin-2-yl)piperazine and its analogs reveals a promising class of compounds with potent, multi-target activity at key CNS receptors. The data on 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives, in particular, demonstrates a desirable pharmacological profile, with potent agonism at both dopamine D2 and serotonin 5-HT1A receptors. This dual activity suggests a potential therapeutic advantage over single-target agents for complex neuropsychiatric and neurodegenerative disorders.
The methodologies outlined in this guide provide a robust framework for the continued investigation and validation of these and other novel compounds. By systematically assessing receptor affinity, G-protein activation, and downstream signaling events, researchers can build a comprehensive understanding of a compound's biological effects, paving the way for the development of next-generation therapeutics.
References
-
Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PMC - PubMed Central. [Link]
-
Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Serotonin Receptor Agonists. Thieme Connect. [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]
-
Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. RSC Publishing. [Link]
-
Synthesis and biological evaluation of arylpiperazine derivatives as potential anti-prostate cancer agents. PubMed. [Link]
-
Synthesis and Biological Activities of[3][18]-Oxazine Derivatives. Der Pharma Chemica. [Link]
-
(PDF) Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. ResearchGate. [Link]
-
5-HT1B RECEPTOR-MEDIATED ACTIVATION OF ERK1/2 REQUIRES BOTH Gαi/o AND β-ARRESTIN PROTEINS. PubMed Central. [Link]
-
Dopamine Agonists. StatPearls - NCBI Bookshelf - NIH. [Link]
-
Table 3, Detailed protocol for the D2 binding secondary assay. Probe Reports from the NIH Molecular Libraries Program. [Link]
-
Regulation of 5-HT1A receptor-stimulated [35S]-GTPγS binding as measured by quantitative autoradiography following chronic agonist administration. PubMed Central. [Link]
-
5-HT1A receptor. Wikipedia. [Link]
-
D2 Dopamine Receptor Assay. Innoprot GPCR Functional Assays. [Link]
-
5-HT1A Receptors in Psychopharmacology. Psychopharmacology Institute. [Link]
-
D2 receptor agonists: What They Are and How to Stay Updated on the Latest Research. Synapse. [Link]
-
D2S Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay. DiscoverX. [Link]
-
Phospho-ERK Assays. Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]
-
GTPγS Binding Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Novel and Potent Dopamine D2 Receptor Go-Protein Biased Agonists. ACS Publications. [Link]
-
The Serotonin 1A (5-HT1A) Receptor as a Pharmacological Target in Depression. PubMed. [Link]
-
D2 dopamine receptors induce mitogen-activated protein kinase and cAMP response element-binding protein phosphorylation in neurons. PNAS. [Link]
-
Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. [Link]
-
History-dependent dopamine release increases cAMP levels in most basal amygdala glutamatergic neurons to control learning. PMC - PubMed Central. [Link]
-
D-512: a Novel, Multifunctional D2/D3 Receptor Agonist for the Treatment of Parkinson's Disease. The Michael J. Fox Foundation for Parkinson's Research. [Link]
-
Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. MDPI. [Link]
-
Approved drugs, serotonin 1A (5-HT 1A ) receptor partial agonist. ResearchGate. [Link]
- Method for the preparation of piperazine and its derivatives.
-
Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. PubMed. [Link]
-
Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor. Frontiers. [Link]
-
GTPγS Binding Assay. Creative Bioarray. [Link]
-
Popular 5ht1a Receptor Agonist List, Drug Prices and Medication Information. GoodRx. [Link]
-
Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor. Frontiers. [Link]
-
5-HT2A receptor. Wikipedia. [Link]
-
Dopamine D2 Agonist Market And Pipeline Insights 2023. LinkedIn. [Link]
-
Erk1/2 dependent Phosphorylation of PKCα at Threonine 638 in Hippocampal 5-HT1A Receptor Mediated Signaling. PubMed Central. [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of arylpiperazine derivatives as potential anti-prostate cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The Serotonin 1A (5-HT1A) Receptor as a Pharmacological Target in Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-HT1A receptor - Wikipedia [en.wikipedia.org]
- 8. Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Regulation of 5-HT1A receptor-stimulated [35S]-GTPγS binding as measured by quantitative autoradiography following chronic agonist administration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. innoprot.com [innoprot.com]
- 13. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 14. Frontiers | Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor [frontiersin.org]
- 15. pnas.org [pnas.org]
- 16. 5-HT1B RECEPTOR-MEDIATED ACTIVATION OF ERK1/2 REQUIRES BOTH Gαi/o AND β-ARRESTIN PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Erk1/2 dependent Phosphorylation of PKCα at Threonine 638 in Hippocampal 5-HT1A Receptor Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
